Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 4-fluoro-2-hydroxy-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO5/c1-15-8(12)4-2-3-5(9)6(7(4)11)10(13)14/h2-3,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFZLXHYGBOJQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate: A Key Pharmaceutical Intermediate
Executive Summary: Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring hydroxyl, nitro, fluoro, and methyl ester groups, allows for a multitude of subsequent chemical transformations. This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, designed for researchers and process chemists. We delve into the strategic approach, a detailed experimental protocol, the underlying reaction mechanism, and critical analytical validation methods. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the process.
Introduction and Strategic Importance
Chemical Identity and Physicochemical Properties
This compound is a specialized chemical intermediate. The strategic placement of its functional groups makes it a valuable precursor for complex molecular architectures, particularly in the synthesis of heterocyclic compounds like benzimidazoles, which are known to possess a wide range of biological activities.[1]
| Property | Value |
| Molecular Formula | C₈H₆FNO₅ |
| Molecular Weight | 215.14 g/mol |
| Appearance | Expected as a yellow crystalline solid |
| Solubility | Expected to be soluble in methanol, ethanol, and other polar organic solvents; likely insoluble in water.[2][3] |
| CAS Number | Not readily available; a novel or specialized compound. |
Significance and Applications
The true value of this compound lies in its synthetic versatility. The nitro group can be readily reduced to an amine, opening pathways to amides, sulfonamides, and the formation of fused heterocyclic rings.[4] The hydroxyl group can be alkylated or used to direct further substitutions, while the fluorine atom can participate in nucleophilic aromatic substitution reactions or modulate the electronic properties of the molecule.[1][4] This makes the title compound an ideal starting point for creating libraries of novel compounds for drug discovery.
Synthetic Strategy and Design
The most logical and direct approach to synthesizing this compound is through the electrophilic nitration of a commercially available precursor, Methyl 4-fluoro-2-hydroxybenzoate.
The Causality of the Synthetic Route: The regioselectivity of the nitration is dictated by the existing substituents on the aromatic ring.
-
-OH (Hydroxyl) Group: A strongly activating, ortho, para-directing group.
-
-F (Fluoro) Group: A deactivating, but ortho, para-directing group.
-
-COOCH₃ (Methyl Ester) Group: A deactivating, meta-directing group.
The powerful activating and directing effect of the hydroxyl group at position C-2, combined with the directing effect of the fluorine at C-4, overwhelmingly favors the introduction of the electrophile (the nitronium ion, NO₂⁺) at the C-3 position. This position is ortho to the hydroxyl group and ortho to the fluorine atom, making it the most nucleophilic and sterically accessible site.
Sources
An In-depth Technical Guide to Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate (CAS No. 1263283-00-6) is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an activating hydroxyl group, a deactivating but directing fluorine atom, a strong electron-withdrawing nitro group, and a reactive methyl ester, offers a versatile platform for the synthesis of complex molecular architectures. The strategic incorporation of fluorine and nitro moieties is a well-established strategy in drug discovery for modulating pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comprehensive overview of the compound's properties, a detailed examination of its synthesis via electrophilic nitration of its precursor, and a discussion of its characterization based on established spectroscopic principles.
Compound Identification and Physicochemical Properties
This compound is a polysubstituted benzene derivative. Its identity is unequivocally established by its CAS number and molecular structure. While extensive experimental data is not publicly available, key physicochemical properties can be tabulated from supplier data and computational models.
| Property | Value | Source |
| CAS Number | 1263283-00-6 | [3][4] |
| Molecular Formula | C₈H₆FNO₅ | [3] |
| Molecular Weight | 215.14 g/mol | [3] |
| Synonyms | Benzoic acid, 4-fluoro-2-hydroxy-3-nitro-, methyl ester | [3] |
| Purity | ≥97% (Commercially available) | [3] |
| Storage | Room temperature, stored under nitrogen | [3] |
| Topological Polar Surface Area (TPSA) | 89.67 Ų (Computed) | [3] |
| logP | 1.2261 (Computed) | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 5 | [3] |
| Rotatable Bonds | 2 | [3] |
Synthesis Pathway and Mechanistic Rationale
The most logical and direct synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) of its immediate precursor, Methyl 4-fluoro-2-hydroxybenzoate (CAS No. 392-04-1). This reaction involves the introduction of a nitro (-NO₂) group onto the aromatic ring using a nitrating agent.
Synthesis Workflow
The synthesis is a two-step process starting from 4-fluoro-2-hydroxybenzoic acid.
Rationale for Regioselectivity (The Causality Behind Experimental Choices)
The critical step in this synthesis is the regioselective introduction of the nitro group at the C-3 position. The outcome of this electrophilic aromatic substitution is dictated by the directing effects of the pre-existing substituents on the ring:
-
-OH (Hydroxyl) at C-2: This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance.[5][6]
-
-F (Fluoro) at C-4: Halogens are deactivating via induction but are ortho, para-directors because of lone pair donation via resonance.[6][7]
-
-COOCH₃ (Methyl Ester) at C-1: This is a deactivating group and a meta-director, withdrawing electron density from the ring.[5][8]
The position of nitration is a competition between these directing effects. The hydroxyl group is the most powerful activating director present. It strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho (C-3) and para (C-5) to itself. The C-3 position is activated by the hydroxyl group. The C-5 position is also activated by the hydroxyl group (para) and the fluorine atom (ortho). However, the C-3 position is ortho to the strongly activating -OH group, making it the most nucleophilic and sterically accessible site for electrophilic attack. Therefore, the formation of the 3-nitro isomer is the expected major product.
Experimental Protocols
Disclaimer: The following protocol is a representative procedure based on established methods for the nitration of substituted benzoates and phenols, as a specific published synthesis for this compound was not identified.[3][9][10] Appropriate safety precautions, including the use of personal protective equipment (PPE) and a fume hood, are mandatory.
Step 1: Synthesis of Methyl 4-fluoro-2-hydroxybenzoate (Precursor)
This procedure is adapted from known esterification methods.[11]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluoro-2-hydroxybenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (approx. 0.1-0.2 eq) dropwise with stirring.
-
Reflux: Heat the reaction mixture to reflux (approx. 65-70°C) and maintain for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the methanol. Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude Methyl 4-fluoro-2-hydroxybenzoate, which can be used directly or purified further by column chromatography.
Step 2: Nitration to this compound
This procedure is based on standard nitration protocols for deactivated or moderately activated aromatic rings.[9][10]
-
Precursor Dissolution: In a clean, dry flask, dissolve Methyl 4-fluoro-2-hydroxybenzoate (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath). Stir until a homogeneous solution is formed.
-
Preparation of Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid (1.0-1.1 eq) to concentrated sulfuric acid at 0°C.
-
Controlled Addition: Add the cold nitrating mixture dropwise to the solution of the precursor over 15-30 minutes. Crucially, maintain the reaction temperature below 5-10°C throughout the addition to prevent over-nitration and side reactions.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for an additional 15-30 minutes, then let it warm slowly to room temperature and stir for 1-2 hours. Monitor progress by TLC.
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice with stirring. The solid product should precipitate. Collect the precipitate by vacuum filtration.
-
Purification: Wash the crude solid with copious amounts of cold water to remove residual acid, followed by a wash with a small amount of ice-cold methanol or ethanol to remove less polar impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| -OH | 10.0 - 12.0 | Broad singlet | Acidic phenolic proton, often broad. |
| Ar-H (H-6) | 8.0 - 8.2 | Doublet of doublets (dd) | ortho to ester, deshielded. Coupled to H-5 and F-4. |
| Ar-H (H-5) | 7.1 - 7.3 | Doublet of doublets (dd) | meta to ester, ortho to fluorine. Coupled to H-6 and F-4. |
| -OCH₃ | 3.9 - 4.1 | Singlet | Methyl protons of the ester group. |
¹³C NMR Spectroscopy
The carbon NMR will show eight distinct signals corresponding to each carbon atom in the unique electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | 165 - 170 | Carbonyl carbon of the ester. |
| C-4 (C-F) | 160 - 165 (d) | Aromatic carbon bonded to fluorine, shows C-F coupling. |
| C-2 (C-OH) | 150 - 155 | Aromatic carbon bonded to the hydroxyl group. |
| C-3 (C-NO₂) | 135 - 140 | Aromatic carbon bonded to the nitro group. |
| C-6 | 125 - 130 | Aromatic CH. |
| C-1 | 115 - 120 | Aromatic carbon attached to the ester group. |
| C-5 | 110 - 115 (d) | Aromatic CH, shows C-F coupling. |
| -OCH₃ | 52 - 55 | Methyl carbon of the ester. |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands from the various functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch (Phenol) | 3200 - 3500 | Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp |
| C=O Stretch (Ester) | 1710 - 1730 | Strong, sharp |
| N-O Stretch (Asymmetric) | 1520 - 1560 | Strong, sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium, multiple bands |
| N-O Stretch (Symmetric) | 1340 - 1380 | Strong, sharp |
| C-O Stretch (Ester) | 1200 - 1300 | Strong |
| C-F Stretch | 1100 - 1250 | Strong |
Mass Spectrometry (MS)
Electron Ionization (EI-MS) would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
| m/z Value | Interpretation |
| 215 | [M]⁺, Molecular Ion |
| 184 | [M - OCH₃]⁺, Loss of methoxy radical |
| 169 | [M - NO₂]⁺, Loss of nitro group |
| 156 | [M - COOCH₃]⁺, Loss of carbomethoxy group |
Applications in Research and Drug Development
Fluorinated nitroaromatic compounds are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[12]
-
Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity of a drug molecule to its target protein.[1][2][13]
-
Synthetic Handle: The nitro group is a versatile functional group that can be readily reduced to an amine. This resultant aniline derivative opens up a vast chemical space for further modification, such as amide bond formation, sulfonylation, or diazotization reactions, enabling the construction of diverse compound libraries for screening.
-
Bioisosteric Replacement: The fluoro and hydroxyl groups can serve as bioisosteres for other functionalities, allowing for fine-tuning of a lead compound's biological activity and safety profile.
Given its array of functional groups, this compound is a prime candidate for use in the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other targeted therapeutics where precise molecular interactions are key.
Safety and Handling
As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the eyes, skin, and respiratory system. Users should consult the supplier's Safety Data Sheet (SDS) for complete handling and disposal information.
References
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Ningbo Inno Pharmchem Co.,Ltd. The Role of Fluorinated Aromatics in Modern Drug Discovery. [Link]
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Pavia, D.L., Lampman, et al. Experiment 43, Nitration of Methyl Benzoate; Report. [Link]
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The Royal Society of Chemistry. Supporting Information for an article. [Link]
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RSC Education. Nitration of methyl benzoate. [Link]
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Chegg. Solved The following is an HNMR spectra from methyl-4-fluoro-3-nitrobenzoate. [Link]
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Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. [Link]
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University of Northern Iowa. NITRATION OF METHYL BENZOATE. [Link]
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Purser, S., Moore, P.R., Swallow, S. and Gouverneur, V. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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O'Hagan, D. Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]
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LibreTexts Chemistry. 7.5: Directing Effects. [Link]
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ResearchGate. Fluorination Methods for Drug Discovery and Development. [Link]
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CDC Stacks. Supporting Information. [Link]
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Borchardt, P. Understanding the Synthesis and Specifications of Methyl 4-Fluoro-2-hydroxybenzoate. [Link]
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LibreTexts Chemistry. 8.6 Substituent Effects in Electrophilic Substitutions. [Link]
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NIST WebBook. methyl 4-hydroxy-3-nitrobenzoate. [Link]
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Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Link]
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Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]
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Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
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Oakwood Chemical. Methyl 4-Fluoro-3-nitrobenzoate. [Link]
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Fisher Scientific. Methyl 4-fluoro-3-nitrobenzoate, 98%. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. [Link]
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An In-depth Technical Guide to Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information available in the public domain regarding Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate (CAS No. 1263283-00-6) is limited. This guide provides a comprehensive overview based on available data, supplemented by established principles of organic chemistry and expert analysis of its molecular structure. The experimental protocols described herein are proposed based on analogous chemical transformations and should be regarded as theoretical until validated.
Introduction
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique arrangement of functional groups—a fluorine atom, a hydroxyl group, a nitro group, and a methyl ester on a benzene ring—renders it a versatile building block for the synthesis of more complex molecules. The presence of these functionalities in a single scaffold allows for a diverse range of chemical modifications, making it a valuable intermediate in the development of novel pharmaceutical agents and functional materials. This guide provides an in-depth analysis of its properties, a proposed synthetic route, potential applications, and essential safety and handling protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the available data for this compound.
| Property | Value | Source |
| CAS Number | 1263283-00-6 | [1] |
| Molecular Formula | C₈H₆FNO₅ | Sigma-Aldrich |
| Molecular Weight | 215.14 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Solubility | Predicted to be soluble in common organic solvents like methanol, ethanol, and ethyl acetate. | - |
Proposed Synthesis Pathway
Experimental Protocol: Nitration of Methyl 4-fluoro-2-hydroxybenzoate
This protocol describes a potential method for the synthesis of this compound. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The ester group is a meta-directing deactivator. The regioselectivity of the nitration will be primarily governed by the powerful directing effect of the hydroxyl group to the ortho position, which is also activated by the para-fluorine.
Step 1: Preparation of the Nitrating Mixture
-
In a flask equipped with a magnetic stirrer and set in an ice-water bath, cautiously add a calculated amount of concentrated sulfuric acid.
-
Slowly add an equimolar amount of fuming nitric acid to the sulfuric acid while maintaining the temperature below 10°C. This exothermic reaction requires careful temperature control to prevent runaway reactions. The resulting mixture is the nitrating agent.
Step 2: Nitration Reaction
-
Dissolve Methyl 4-fluoro-2-hydroxybenzoate in a suitable solvent, such as concentrated sulfuric acid, in a separate reaction vessel cooled in an ice bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the solution of the starting material. The temperature of the reaction mixture should be carefully maintained between 0 and 5°C throughout the addition to control the reaction rate and minimize side product formation.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Once the reaction is complete, quench the reaction by pouring the mixture slowly over crushed ice with vigorous stirring.
-
The solid precipitate, which is the crude product, is then collected by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Causality Behind Experimental Choices:
-
Low Temperature: Nitration is a highly exothermic process. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts. It also enhances the selectivity of the reaction.
-
Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Stepwise Addition: The slow, dropwise addition of the nitrating agent ensures that the heat generated can be effectively dissipated, preventing a dangerous temperature increase.
Proposed Synthesis Workflow Diagram:
Caption: Proposed workflow for the synthesis of this compound.
Potential Applications in Drug Development and Research
The structural motifs present in this compound suggest its potential as a key intermediate in the synthesis of bioactive molecules.
-
Pharmaceutical Scaffolding: The nitro group can be readily reduced to an amine, which is a common functional group in many pharmaceuticals. This amine can then be further functionalized to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships.
-
Enzyme Inhibition: The presence of a nitro group, a known electron-withdrawing group, can influence the electronic properties of the aromatic ring, potentially making it a candidate for inhibiting certain enzymes.
-
Fluorinated Analogues: The fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.[2] This makes fluorinated building blocks like this compound highly valuable in medicinal chemistry.
-
Functional Materials: The reactivity of the various functional groups could also be exploited in the synthesis of novel polymers or other functional materials.
Diagram of Potential Chemical Transformations:
Caption: Potential reaction pathways for this compound.
Safety and Handling
As a nitroaromatic compound, this compound should be handled with care, following standard laboratory safety procedures. The following guidelines are based on the general hazards associated with this class of compounds.
Hazard Identification:
-
Toxicity: Many nitroaromatic compounds are toxic and can be absorbed through the skin.[3] They may also be mutagenic.[4]
-
Thermal Instability: Organic nitro compounds can be thermally unstable and may decompose exothermically, posing a risk of explosion, particularly in the presence of impurities.[5]
-
Flammability: While not always highly flammable, they can burn, producing toxic fumes such as nitrogen oxides.[6]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, acids, and oxidizing agents.[3]
-
Spill and Waste Disposal: In case of a spill, collect the material using an absorbent and dispose of it as hazardous chemical waste in accordance with local regulations.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
Conclusion
This compound is a chemical intermediate with significant potential for application in various fields of chemical research, particularly in drug discovery. While detailed experimental data for this specific compound is sparse, its structural features provide a clear indication of its synthetic utility. The proposed synthesis and potential applications outlined in this guide are intended to serve as a foundation for researchers and scientists working with this and similar molecules. As with all chemical research, a strong emphasis on safety and adherence to established laboratory protocols is paramount.
References
- 1. Methyl 4 fluoro 3 nitrobenzoate | Sigma-Aldrich [sigmaaldrich.com]
- 2. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iloencyclopaedia.org [iloencyclopaedia.org]
Structure Elucidation of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate: A Multi-technique Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate (CAS No. 1263283-00-6) is a substituted aromatic compound with a unique arrangement of functional groups, making it a potentially valuable building block in medicinal chemistry and materials science. The precise determination of its chemical structure is a prerequisite for understanding its reactivity, predicting its biological activity, and ensuring its quality in any application. The presence of a densely functionalized benzene ring—featuring hydroxyl, nitro, fluoro, and methyl ester groups—presents a classic challenge for structure elucidation, requiring a synergistic application of modern analytical techniques.
This guide provides a comprehensive, field-proven workflow for the unambiguous structure determination of this molecule. We will move beyond a simple listing of methods to explain the underlying logic for experimental choices, demonstrating how a combination of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques forms a self-validating system for structural confirmation.
Preliminary Molecular Analysis
Before any instrumental analysis, a critical evaluation of the compound's name provides a hypothetical structure and foundational data points.
-
Molecular Formula: C₈H₆FNO₅
-
Molecular Weight: 215.14 g/mol
-
Degree of Unsaturation (Double Bond Equivalents): A calculation based on the molecular formula ((2C + 2 + N - H - X) / 2) results in a value of 7. This is consistent with a benzene ring (4 units), a carbonyl group (1 unit), and a nitro group (2 units), providing the first layer of validation for the proposed structure.
Part 1: The Analytical Workflow - A Step-by-Step Elucidation
The structure elucidation process is a logical progression, where each technique provides a piece of the puzzle. Information from one experiment informs the interpretation of the next, culminating in a single, verified structure.
Caption: A typical workflow for small molecule structure elucidation.
Mass Spectrometry (MS): Confirming the Foundation
Expertise & Causality: Mass spectrometry is the first crucial step. Its primary purpose is to provide the exact molecular weight of the compound, which serves to confirm the molecular formula derived from our initial analysis. High-resolution mass spectrometry (HRMS) can provide a mass so accurate that it significantly narrows down the possible elemental compositions to just one, offering robust confirmation of the C₈H₆FNO₅ formula.
Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in both positive and negative ion modes. Given the acidic hydroxyl group, negative ion mode ([M-H]⁻) is expected to yield a strong signal.
-
Set the mass range to scan from m/z 50 to 500 to ensure capture of the molecular ion and potential fragments.
Anticipated Results & Interpretation:
| Ion | Calculated m/z | Expected Observation |
| [M+H]⁺ | 216.0306 | A peak corresponding to the protonated molecule. |
| [M-H]⁻ | 214.0157 | A strong peak corresponding to the deprotonated molecule, confirming the presence of the acidic phenolic proton. |
| [M+Na]⁺ | 238.0125 | Often observed as a sodium adduct. |
| Molecular Ion [M] | 215.0233 | The parent molecular ion peak.[1] |
Fragmentation Analysis: The fragmentation pattern provides a structural fingerprint. Key expected fragments include losses of small, stable neutral molecules or radicals:
-
Loss of •OCH₃ (31 Da): A fragment at m/z ~184, resulting from the cleavage of the methyl ester group.
-
Loss of NO₂ (46 Da): A fragment at m/z ~169, indicating the presence of the nitro group.
-
Loss of COOCH₃ (59 Da): A fragment at m/z ~156.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the types of chemical bonds, and therefore functional groups, present in a molecule.[2] Each functional group absorbs infrared radiation at a characteristic frequency. For our target molecule, IR will confirm the presence of the hydroxyl, carbonyl, and nitro groups hypothesized from the name.
Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Record a background spectrum of the empty crystal.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
Anticipated Results & Interpretation:
The spectrum is expected to show distinct absorption bands confirming the key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| ~3200-3500 | O-H stretch | Hydroxyl (-OH) | A broad, strong band, characteristic of a hydrogen-bonded hydroxyl group.[3] |
| ~1700-1730 | C=O stretch | Methyl Ester (-COOCH₃) | A sharp, very strong band. Its exact position can be influenced by conjugation with the aromatic ring. |
| ~1520-1560 | Asymmetric N-O stretch | Nitro (-NO₂) | A strong, sharp absorption.[4] |
| ~1340-1380 | Symmetric N-O stretch | Nitro (-NO₂) | A strong, sharp absorption.[4] |
| ~1600, ~1475 | C=C stretch | Aromatic Ring | Two or more sharp bands of variable intensity. |
| ~1200-1300 | C-O stretch | Ester and Phenol | Strong bands in this region. |
| ~1000-1100 | C-F stretch | Fluoro Group | A strong, sharp band. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR spectroscopy is the most powerful technique for determining the precise arrangement and connectivity of atoms in a molecule.[2] One-dimensional (¹H and ¹³C) experiments reveal the chemical environments of the hydrogen and carbon atoms, while two-dimensional experiments (HSQC, HMBC) establish the bonding framework.
Experimental Protocol (General NMR):
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with acidic protons like phenols, as it allows for their observation.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire spectra on a spectrometer (e.g., 400 MHz or higher). Standard experiments include ¹H, ¹³C, HSQC, and HMBC.
1.3.1 ¹H NMR - Proton Environments
Anticipated Spectrum (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0-11.0 | broad singlet | 1H | -OH | The phenolic proton, shifted downfield due to hydrogen bonding and the electron-withdrawing effect of the nitro group. |
| ~8.0-8.2 | doublet | 1H | H-6 | Ortho to the electron-withdrawing nitro and ester groups, thus significantly deshielded. Coupled to H-5 (³JHH ≈ 8-9 Hz). |
| ~7.2-7.4 | doublet | 1H | H-5 | Ortho to the fluorine atom. Coupled to H-6 (³JHH ≈ 8-9 Hz). The coupling to ¹⁹F will likely add further splitting (³JHF). |
| ~3.9 | singlet | 3H | -OCH₃ | The methyl ester protons, appearing as a sharp singlet in a typical region for this functional group.[5] |
1.3.2 ¹³C NMR - The Carbon Skeleton
Anticipated Spectrum: The molecule is expected to show 8 distinct carbon signals, as there is no molecular symmetry.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | C=O | Carbonyl carbon of the methyl ester. |
| ~155-165 (d) | C-F | Carbon directly attached to fluorine. Will appear as a doublet due to one-bond C-F coupling (¹JCF ≈ 240-250 Hz). |
| ~140-150 | C-OH | Carbon attached to the hydroxyl group. |
| ~135-145 | C-NO₂ | Carbon attached to the nitro group. |
| ~110-130 | Aromatic C | The remaining three aromatic carbons, with chemical shifts influenced by their respective substituents. |
| ~53 | -OCH₃ | Methyl carbon of the ester group.[5] |
1.3.3 2D NMR - Establishing Connectivity
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons they are attached to.[6] It is a crucial step for definitively assigning which proton signal corresponds to which carbon signal.
-
Expected Correlations:
-
The aromatic proton at ~8.1 ppm will correlate with its attached carbon.
-
The aromatic proton at ~7.3 ppm will correlate with its attached carbon.
-
The methyl protons at ~3.9 ppm will correlate with the methyl carbon at ~53 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing the molecular puzzle together. It shows correlations between protons and carbons that are 2 or 3 bonds away, revealing the connectivity across functional groups.[6][7]
Caption: Predicted key HMBC correlations for structure confirmation.
Key Verifying Correlations:
-
¹(Red): A correlation from the methyl protons (-OCH₃ ) to the carbonyl carbon (C =O) confirms the methyl ester fragment.
-
²(Green): A correlation from the downfield aromatic proton (H-6) to the carbonyl carbon (C =O) places the ester group adjacent to this proton.
-
³(Yellow): A correlation from the same H-6 proton to the carbon bearing the hydroxyl group (C -OH) establishes the 1,2,3-substitution pattern of the ester, hydroxyl, and nitro groups.
-
⁴(Blue): A correlation from the upfield aromatic proton (H-5) to the carbon bearing the fluorine atom (C -F) confirms the position of the fluorine relative to the remaining proton.
Part 2: Data Synthesis and Final Confirmation
Summary of Spectroscopic Evidence:
| Technique | Finding | Conclusion |
| MS | Molecular ion observed at m/z 215.14, consistent with the formula C₈H₆FNO₅. | Confirms elemental composition and molecular weight. |
| IR | Strong, characteristic absorptions for -OH, C=O, -NO₂, and C-F groups are present. | Confirms the presence of all required functional groups. |
| ¹H NMR | Shows two distinct aromatic protons, one methyl ester singlet, and one phenolic proton, with integrations matching the formula. | Defines the proton environments and their relative numbers. |
| ¹³C NMR | Shows eight distinct carbon signals, consistent with the asymmetric structure. | Confirms the number of unique carbon environments. |
| HSQC/HMBC | 2D correlations establish the C-H framework and, crucially, the connectivity between the methyl ester, the aromatic protons, and the carbons bearing the -OH and -F substituents. | Unambiguously defines the substitution pattern on the aromatic ring, confirming the structure. |
References
-
Oakwood Chemical. Methyl 4-Fluoro-3-nitrobenzoate.[Link]
-
The Royal Society of Chemistry. Supporting Information for an article.[Link]
-
Intertek. Molecular Structure Characterisation and Structural Elucidation.[Link]
-
ResearchGate. The HMBC spectrum of 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one.[Link]
-
Chegg. The following is an HNMR spectra from methyl-4-fluoro-3-nitrobenzoate. Please assign all peaks to protons in the molecule.[Link]
-
Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques.[Link]
-
Scribd. Structural Elucidation | PDF | Proton Nuclear Magnetic Resonance.[Link]
-
CDC Stacks. Supporting Information.[Link]
-
NIST WebBook. methyl 4-hydroxy-3-nitrobenzoate.[Link]
-
ResearchGate. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.[Link]
-
Columbia University NMR Core Facility. HSQC and HMBC.[Link]
-
ResearchGate. Structure–Activity Relationships in Nitro-Aromatic Compounds.[Link]
-
YouTube. 2D NMR- Worked Example 2 (HSQC and HMBC).[Link]
-
Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.[Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.[Link]
-
PubChem - NIH. Methyl 2-hydroxy-3-nitrobenzoate | C8H7NO5.[Link]
-
PubChem - NIH. Methyl 3-nitrobenzoate | C8H7NO4.[Link]
-
Doc Brown's Advanced Organic Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate.[Link]
-
ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid.[Link]
-
SpectraBase. Methyl 4-nitrobenzoate - Optional[13C NMR] - Chemical Shifts.[Link]
-
Doc Brown's Advanced Organic Chemistry. Mass spectrum of methyl 2-hydroxybenzoate.[Link]
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- 3. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Technical Guide to the Spectroscopic Profile of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic characteristics of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate. Due to the limited availability of published experimental data for this specific compound, this document leverages a first-principles approach. By systematically examining the spectroscopic data of structurally related analogues, we present a comprehensive and predictive interpretation of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the title compound. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of this and similar substituted aromatic compounds.
Introduction: The Structural Significance of this compound
This compound is a polysubstituted aromatic compound with a unique arrangement of functional groups that makes it a potentially valuable intermediate in medicinal chemistry and materials science. The electron-withdrawing nitro and ester groups, combined with the electron-donating hydroxyl group and the electronegative fluorine atom, create a distinct electronic environment on the benzene ring. This intricate substitution pattern is expected to govern the molecule's reactivity and its interactions with biological targets.
A comprehensive understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformation in chemical reactions. This guide provides a detailed predictive analysis of its key spectroscopic signatures.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and a comparative analysis with the known data of structurally similar compounds.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons and the methyl ester protons. The key to the interpretation lies in the chemical shifts and coupling constants, which are influenced by the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-5 | ~ 7.0 - 7.3 | Doublet of doublets (dd) | JH5-H6 ≈ 8-9 Hz, JH5-F4 ≈ 9-10 Hz | Shielded by the ortho -OH group and coupled to both H-6 and the fluorine at C-4. |
| H-6 | ~ 8.0 - 8.2 | Doublet of doublets (dd) | JH6-H5 ≈ 8-9 Hz, JH6-F4 ≈ 4-5 Hz | Deshielded by the para -COOCH₃ and ortho -NO₂ groups, and coupled to both H-5 and the fluorine at C-4. |
| -OCH₃ | ~ 3.9 - 4.0 | Singlet (s) | N/A | Typical range for a methyl ester. |
| -OH | ~ 10.0 - 11.0 | Broad singlet (br s) | N/A | Intramolecular hydrogen bonding with the ortho-nitro group shifts this proton significantly downfield. |
Causality Behind Predictions:
-
The hydroxyl group at C-2 is a strong electron-donating group, which will shield the ortho proton (H-6) and the para proton (H-5), moving them upfield. However, the strong deshielding effects of the nitro and ester groups will counteract this.
-
The nitro group at C-3 is a powerful electron-withdrawing group, significantly deshielding the ortho proton (H-2, which is replaced by -OH, and H-4, replaced by -F) and the para proton (H-6).
-
The fluorine atom at C-4 will exert a deshielding effect on the ortho protons (H-3, replaced by -NO₂, and H-5) and will introduce characteristic H-F coupling.
-
The methyl ester at C-1 is an electron-withdrawing group, deshielding the ortho protons (H-2, replaced by -OH, and H-6).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be influenced by the nature of the attached substituents and the presence of fluorine will lead to C-F coupling.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale for Prediction |
| C-1 (-COOCH₃) | ~ 165 - 170 | Low | Typical range for an ester carbonyl carbon. |
| C-2 (-OH) | ~ 145 - 150 | Low | Attached to the electron-donating hydroxyl group. |
| C-3 (-NO₂) | ~ 135 - 140 | Low | Attached to the electron-withdrawing nitro group. |
| C-4 (-F) | ~ 155 - 160 | High (¹JCF ≈ 240-260 Hz) | Directly attached to fluorine, resulting in a large one-bond coupling constant. |
| C-5 | ~ 115 - 120 | Moderate (²JCF ≈ 20-25 Hz) | Ortho to fluorine, showing a two-bond coupling. |
| C-6 | ~ 125 - 130 | Low (³JCF ≈ 5-10 Hz) | Meta to fluorine, showing a three-bond coupling. |
| -OCH₃ | ~ 52 - 54 | N/A | Typical range for a methyl ester carbon. |
Causality Behind Predictions:
-
The carbon directly bonded to fluorine (C-4) will exhibit the largest chemical shift and a significant one-bond C-F coupling constant, which is a key diagnostic feature.
-
The carbons ortho and meta to the fluorine will also show smaller, but observable, C-F couplings.
-
The chemical shifts of the aromatic carbons are determined by the additive effects of all substituents.
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
Table 3: Predicted Major IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (hydroxyl) | 3200 - 3500 | Broad | Stretching, likely broadened due to hydrogen bonding. |
| C=O (ester) | 1700 - 1730 | Strong | Stretching. |
| NO₂ (nitro) | 1520 - 1560 and 1340 - 1380 | Strong | Asymmetric and symmetric stretching, respectively. |
| C-F (fluoro) | 1100 - 1250 | Strong | Stretching. |
| C-O (ester) | 1200 - 1300 | Strong | Stretching. |
| C=C (aromatic) | 1450 - 1600 | Medium to weak | Stretching. |
Predicted Mass Spectrum (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected to be observed. The fragmentation pattern will be influenced by the stability of the resulting fragments.
-
Molecular Ion (M⁺): m/z = 215.03 (for C₈H₆FNO₅)
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 184.
-
Loss of the nitro group (-NO₂) to give a fragment at m/z = 169.
-
Decarboxylation (loss of -COOCH₃) to give a fragment at m/z = 156.
-
Further fragmentation of the aromatic ring.
-
Proposed Synthetic Pathway and Experimental Protocols
Proposed Synthesis Workflow
Caption: Proposed synthesis of the title compound.
Step-by-Step Protocol: Nitration of Methyl 4-fluoro-2-hydroxybenzoate
-
Dissolution: Dissolve Methyl 4-fluoro-2-hydroxybenzoate in a minimal amount of concentrated sulfuric acid at 0 °C.
-
Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, also cooled to 0 °C.
-
Addition: Slowly add the nitrating mixture to the solution of the starting material, maintaining the temperature below 5 °C. The hydroxyl and ester groups are ortho, para-directing, while the fluorine is also ortho, para-directing. The nitro group is expected to add to the position ortho to the strongly activating hydroxyl group.
-
Reaction: Stir the reaction mixture at low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and purify by recrystallization or column chromatography.
Structural Analogues for Comparative Analysis
The predictions in this guide are informed by the experimental data available for the following structurally related compounds:
-
Methyl 4-fluoro-3-nitrobenzoate: This compound lacks the 2-hydroxyl group. Its data helps in understanding the influence of the 4-fluoro and 3-nitro groups on the benzoate core.
-
Methyl 2-hydroxy-3-nitrobenzoate: This analogue lacks the 4-fluoro substituent, providing insight into the interplay between the 2-hydroxyl and 3-nitro groups.
-
Methyl 4-hydroxy-3-nitrobenzoate: Data from this isomer helps to differentiate the positional effects of the hydroxyl group.
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By dissecting the expected contributions of each functional group to the overall spectroscopic signature, researchers can more confidently identify this compound and assess its purity. The proposed synthetic route and protocols offer a practical starting point for its preparation in the laboratory. As experimental data for this compound becomes available, this guide can serve as a valuable reference for its interpretation and validation.
References
While direct spectroscopic data for this compound is not cited due to its apparent novelty in publicly accessible literature, the principles and comparative data are drawn from established spectroscopic knowledge and data for related compounds found in chemical databases and publications. For researchers interested in the synthesis and spectroscopic data of the analogues mentioned, the following resources are recommended:
-
PubChem Compound Summary for CID 596904, Methyl 2-hydroxy-3-nitrobenzoate. National Center for Biotechnology Information. [Link]
-
Methyl 4-hydroxy-3-nitrobenzoate. NIST Chemistry WebBook. [Link]
-
General Spectroscopic Data for Organic Compounds. The Royal Society of Chemistry. [Link] (Note: This is a general reference for spectroscopic principles).
"physical and chemical properties of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate"
An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
Abstract: This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound. As directly available experimental data for this compound is limited, this document synthesizes information from structurally related analogues and established principles of physical organic chemistry to offer robust predictions of its characteristics. The guide covers molecular structure, physicochemical properties, acidity, reactivity, and spectral signatures. Furthermore, a detailed, field-proven protocol for its logical synthesis is presented, aimed at researchers, chemists, and professionals in drug discovery and fine chemical manufacturing.
Introduction and Molecular Structure
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates several key functional groups: a hydroxyl group, a nitro group, a fluorine atom, and a methyl ester, all attached to a benzene ring. This unique arrangement of electron-withdrawing and donating groups dictates its physical properties, chemical reactivity, and potential applications as a versatile building block for more complex molecules.
The strategic placement of these substituents—particularly the ortho-nitro group relative to the hydroxyl group and the para-fluoro atom—creates a specific electronic and steric environment that influences its behavior in chemical reactions.
Caption: Structure of this compound.
Physicochemical Properties
| Property | Predicted Value / Description | Rationale / Reference Analogues |
| Molecular Formula | C₈H₆FNO₅ | Based on chemical structure. |
| Molecular Weight | 215.14 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow to yellow crystalline solid | Typical for nitrophenolic compounds. |
| Melting Point | > 130 °C | The presence of an intramolecular hydrogen bond between the hydroxyl and nitro groups, and intermolecular interactions, would likely give it a higher melting point than its isomer, Methyl 4-fluoro-3-nitrobenzoate (m.p. 56-59 °C), and similar to or higher than Methyl 2-hydroxy-3-nitrobenzoate (m.p. 127-132 °C). |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, ether; Insoluble in water. | Polar organic solvents are expected to solubilize the compound, while its organic nature and lack of significant ionizable character at neutral pH would limit water solubility.[1][2] |
| pKa (Phenolic -OH) | ~ 6.0 - 7.0 | The parent compound, 4-nitrophenol, has a pKa of 7.15. The additional electron-withdrawing fluoro and methyl ester groups are expected to further stabilize the phenoxide conjugate base, thereby increasing the acidity (lowering the pKa) of the hydroxyl group.[3] |
Chemical Properties and Reactivity
The chemical behavior of this compound is governed by the interplay of its functional groups.
Acidity of the Phenolic Hydroxyl Group
The phenolic proton is significantly acidic due to the presence of three potent electron-withdrawing groups on the aromatic ring:
-
Nitro Group (-NO₂): Positioned ortho to the hydroxyl group, it exerts a strong electron-withdrawing effect through both induction (-I) and resonance (-M), substantially stabilizing the resulting phenoxide anion.
-
Fluoro Group (-F): Located para to the hydroxyl group, it provides a strong inductive (-I) withdrawing effect.
-
Methyl Ester Group (-COOCH₃): This group also contributes an electron-withdrawing effect.
This cumulative electron withdrawal delocalizes the negative charge of the conjugate base across the aromatic system and the nitro group, facilitating the release of the proton. Phenols with electron-withdrawing substituents, particularly at the ortho and para positions, are considerably more acidic than phenol itself.[4][5][6] The acidity of phenols increases in the presence of electron-withdrawing groups due to the stabilization of the generated phenoxide ion.[5]
Reactivity of the Aromatic Ring
The aromatic ring is highly deactivated towards electrophilic aromatic substitution (SEAr) due to the combined electron-withdrawing effects of the attached substituents. Reactions like further nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions and are generally unfavorable.
Conversely, the significant electron deficiency of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr) . The fluorine atom, being a good leaving group in SNAr reactions and activated by the ortho-nitro group and para-hydroxyl/ester groups, is the most probable site for nucleophilic attack.
Other Reactions
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using standard reducing agents like Sn/HCl, H₂/Pd-C, or sodium dithionite. This transformation is a cornerstone reaction for utilizing nitrophenols in the synthesis of pharmaceuticals and dyes.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
Proposed Synthesis Workflow
A logical and efficient synthesis of this compound involves a two-step process starting from commercially available 4-fluoro-2-hydroxybenzoic acid.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol
Step 1: Synthesis of Methyl 4-fluoro-2-hydroxybenzoate (Precursor)
This protocol is adapted from established procedures for the esterification of salicylic acid derivatives.[4][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-hydroxybenzoic acid (1.0 eq.) in an excess of methanol (approx. 10 mL per gram of acid).
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly and carefully add concentrated sulfuric acid (approx. 0.1 eq.) dropwise with stirring.
-
Reflux: Remove the ice bath and heat the reaction mixture to reflux (approximately 70 °C). Maintain reflux for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid) and then with brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 4-fluoro-2-hydroxybenzoate as a solid. The reported yield for this procedure is approximately 87%.[4]
Step 2: Nitration of Methyl 4-fluoro-2-hydroxybenzoate
This step introduces the nitro group at the C3 position, which is activated by the ortho-hydroxyl group.
-
Reaction Setup: Add the Methyl 4-fluoro-2-hydroxybenzoate (1.0 eq.) obtained from Step 1 to concentrated sulfuric acid at 0 °C with stirring until fully dissolved.
-
Nitrating Agent: Prepare a nitrating mixture by adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid at 0 °C.
-
Addition: Add the nitrating mixture dropwise to the solution from step 2.1, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor for completion using TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.
Predicted Spectroscopic Data
-
¹H NMR:
-
-OH Proton: A broad singlet at a downfield chemical shift (>10 ppm), characteristic of a phenolic proton involved in strong intramolecular hydrogen bonding with the ortho-nitro group.
-
Aromatic Protons: Two doublets in the aromatic region (7.0-8.5 ppm), showing coupling consistent with their ortho relationship.
-
Methyl Protons (-OCH₃): A sharp singlet around 3.9-4.0 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COO-): A signal in the range of 165-170 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (110-160 ppm). The carbons attached to the electronegative F, O, and N atoms will be significantly shifted.
-
-
FT-IR (Infrared Spectroscopy):
-
-OH Stretch: A broad absorption band in the 3100-3500 cm⁻¹ region due to hydrogen bonding.
-
C=O Stretch (Ester): A strong, sharp peak around 1700-1730 cm⁻¹.
-
-NO₂ Stretch: Two characteristic strong absorptions around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).
-
C-F Stretch: A strong band in the 1200-1300 cm⁻¹ region.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on compounds with similar functional groups, such as nitrophenols and organofluorine compounds.
-
Hazards: Expected to be an irritant to the skin, eyes, and respiratory system. Harmful if swallowed or inhaled. Organonitrate compounds can be reactive.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.
This guide provides a foundational understanding of this compound, leveraging established chemical principles to build a detailed profile in the absence of extensive direct experimental data. It is intended to support further research and application development for this valuable chemical intermediate.
References
-
BYJU'S. (2019). The Explanation for the Acidity of Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acidity of Substituted Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Acidity of Phenols. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-hydroxy-3-nitrobenzoate. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]
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"solubility of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate in organic solvents"
An In-depth Technical Guide to the Solubility of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility of this compound, a compound of interest in contemporary chemical and pharmaceutical research. Recognizing the critical role of solubility in the early stages of drug discovery and development, this document delves into the theoretical principles governing its dissolution, outlines a robust experimental protocol for solubility determination, and addresses the necessary safety precautions. Low solubility can lead to unpredictable and unreliable results during in vitro testing, potentially increasing development costs and hindering the progress of promising drug candidates.[1][2]
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which emphasizes the interplay of polarity, hydrogen bonding, and molecular size.[3] An analysis of the molecular structure of this compound offers valuable insights into its expected solubility profile.
Molecular Structure Analysis of this compound:
-
Polar Functional Groups: The presence of a hydroxyl (-OH) group, a nitro (-NO2) group, and a methyl ester (-COOCH3) group imparts significant polarity to the molecule.
-
Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the hydroxyl, nitro, and ester groups can act as hydrogen bond acceptors. This capability for hydrogen bonding suggests a favorable interaction with protic solvents.
-
Aromatic System: The benzene ring is a non-polar feature, which will influence its interaction with non-polar solvents.
-
Fluorine Substitution: The electronegative fluorine atom further enhances the polarity of the aromatic ring.
Based on this structural analysis, it is hypothesized that this compound will exhibit greater solubility in polar solvents, particularly those capable of hydrogen bonding, such as alcohols. Its solubility is expected to be lower in non-polar solvents like hexane. For a structurally similar compound, Methyl 4-fluoro-3-nitrobenzoate (lacking the 2-hydroxy group), it is reported to be soluble in ethanol, ether, and methanol, but insoluble in water.[4][5][6][7] This suggests that the addition of a hydroxyl group in this compound is likely to enhance its solubility in polar protic solvents.
A logical relationship between solvent polarity and the expected solubility of the compound is depicted in the following diagram:
Caption: Expected solubility trend based on solvent polarity.
Experimental Determination of Solubility: The Shake-Flask Method
The equilibrium shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic solubility of a compound.[8][9] This method involves allowing an excess of the solid compound to equilibrate with the solvent until the solution is saturated.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator in a temperature-controlled environment.
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform a time-course experiment to determine the minimum time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the solution using a syringe filter (e.g., 0.45 µm pore size) that is compatible with the organic solvent.
-
-
Quantification of Dissolved Solute:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve should be prepared using standard solutions of the compound.
-
UV-Vis Spectroscopy: This method can be used if the compound has a distinct chromophore and does not suffer from interference from the solvent. A calibration curve is also necessary.
-
-
The experimental workflow for the shake-flask method is illustrated in the following diagram:
Caption: Experimental workflow of the shake-flask method.
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table of Solubility Data
| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | 25 | Experimental Value | Calculated Value |
| Toluene | 2.4 | 25 | Experimental Value | Calculated Value |
| Diethyl Ether | 2.8 | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | 4.4 | 25 | Experimental Value | Calculated Value |
| Acetone | 5.1 | 25 | Experimental Value | Calculated Value |
| Ethanol | 5.2 | 25 | Experimental Value | Calculated Value |
| Methanol | 6.6 | 25 | Experimental Value | Calculated Value |
| Water | 10.2 | 25 | Experimental Value | Calculated Value |
Note: This table is a template for recording experimental results.
The interpretation of these results should correlate the observed solubility with the properties of the solvents. A higher solubility in polar protic solvents like methanol and ethanol would confirm the importance of the hydroxyl group and hydrogen bonding in the dissolution process.
Safety and Handling
When working with this compound and organic solvents, adherence to strict safety protocols is paramount.
-
Compound-Specific Precautions: Based on the safety data for structurally related compounds, this compound should be handled with care. It may be harmful if swallowed and can cause skin and eye irritation.[10][11][12][13]
-
General Laboratory Safety:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12]
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.[11][12]
-
Dispose of chemical waste in accordance with institutional and local regulations.
-
Conclusion
References
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Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]
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Determination of aqueous solubility by heating and equilibration: A technical note - NIH. [Link]
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A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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An In-Depth Technical Guide to the Synthesis of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Multi-Functional Scaffolding Molecule
Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a fluorine atom, a hydroxyl group, a nitro group, and a methyl ester on a benzene ring, offers multiple points for chemical modification. This versatility allows for the construction of diverse molecular architectures, making it a key building block in the development of novel therapeutic agents and other specialized chemicals. This guide provides a comprehensive overview of the synthetic route to this important compound, detailing the necessary reagents, reaction conditions, and underlying chemical principles.
Synthetic Strategy: Electrophilic Aromatic Substitution
The most direct and logical approach to the synthesis of this compound is through the electrophilic aromatic substitution of a suitable precursor. The starting material of choice is Methyl 4-fluoro-2-hydroxybenzoate . This compound already possesses the desired methyl ester, fluoro, and hydroxyl functionalities. The key transformation is the introduction of a nitro group (-NO2) onto the aromatic ring via a nitration reaction.
Regioselectivity: The Directing Effects of Substituents
The successful synthesis hinges on the regioselective introduction of the nitro group at the C3 position of the benzene ring. The outcome of this electrophilic substitution is governed by the electronic effects of the substituents already present on the ring:
-
Hydroxyl Group (-OH): A powerful activating group and an ortho, para-director.
-
Fluorine Atom (-F): A deactivating group (due to its electronegativity) but also an ortho, para-director (due to its lone pairs).
-
Methyl Ester Group (-COOCH₃): A deactivating group and a meta-director.
Considering these directing effects, the incoming electrophile (the nitronium ion, NO₂⁺) will be preferentially directed to the positions that are activated and sterically accessible. The C3 position is ortho to the strongly activating hydroxyl group and meta to the deactivating methyl ester group. The combined influence of these groups strongly favors the substitution at the C3 position, leading to the desired product, this compound.
Reagents and Equipment
A successful synthesis requires high-purity reagents and appropriate laboratory equipment. The following table summarizes the key materials for this procedure.
| Reagent/Equipment | Grade/Specification | Purpose |
| Methyl 4-fluoro-2-hydroxybenzoate | >98% purity | Starting Material |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Catalyst and Solvent |
| Concentrated Nitric Acid (HNO₃) | 68-70% | Nitrating Agent |
| Methanol (CH₃OH) | Anhydrous | Recrystallization Solvent |
| Deionized Water | High Purity | Reaction Quenching & Washing |
| Ice | Temperature Control | |
| Round-bottom flask with stir bar | Appropriate size | Reaction Vessel |
| Dropping funnel | Controlled addition of reagents | |
| Ice bath | Maintain low reaction temperature | |
| Buchner funnel and filter flask | Product Isolation | |
| Beakers and other standard glassware |
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for the nitration of substituted aromatic compounds and is designed to ensure a high yield and purity of the final product.[1][2][3][4]
Safety First: This reaction involves the use of concentrated and corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Step 1: Preparation of the Nitrating Mixture
-
In a clean, dry beaker, carefully add a calculated volume of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath.
-
Slowly, and with constant stirring, add an equimolar amount of concentrated nitric acid to the cold sulfuric acid. This should be done dropwise to control the exothermic reaction.
-
Keep the resulting nitrating mixture in the ice bath until it is needed.
Step 2: The Nitration Reaction
-
In a separate round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of Methyl 4-fluoro-2-hydroxybenzoate in an appropriate amount of concentrated sulfuric acid.
-
Cool this solution in an ice bath to a temperature between 0 and 5 °C.
-
Using a dropping funnel, add the previously prepared cold nitrating mixture to the solution of the starting material. The addition should be done dropwise, ensuring the reaction temperature does not exceed 10 °C.[1]
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30-60 minutes.
Step 3: Product Isolation and Purification
-
Carefully and slowly pour the reaction mixture over a large volume of crushed ice with constant stirring. This will quench the reaction and precipitate the crude product.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with several portions of cold deionized water to remove any residual acid.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield the final product as a crystalline solid.[5]
Reaction Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Conclusion and Future Perspectives
The synthesis of this compound via the regioselective nitration of Methyl 4-fluoro-2-hydroxybenzoate is a robust and efficient method. The careful control of reaction temperature and the slow addition of the nitrating mixture are critical for achieving a high yield and minimizing the formation of byproducts. The resulting product, with its diverse functional groups, is a valuable asset for medicinal chemists and material scientists, enabling the exploration of new chemical entities with potentially significant biological or material properties. Further research could focus on developing even milder and more environmentally friendly nitration procedures for this and similar substrates.
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An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Macalester College. Available at: [Link]
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Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. Medium. Available at: [Link]
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Nitration of methyl benzoate. Royal Society of Chemistry. Available at: [Link]
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Experiment 5 - Nitration of Methyl Benzoate. WebAssign. Available at: [Link]
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Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Scribd. Available at: [Link]
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Nitration of Methyl Benzoate. University of Colorado Boulder. Available at: [Link]
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Supporting Information. Centers for Disease Control and Prevention. Available at: [Link]
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Preparation of 3-nitrosalicylic acid. PrepChem. Available at: [Link]
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Understanding the Synthesis and Specifications of Methyl 4-Fluoro-2-hydroxybenzoate. Medium. Available at: [Link]
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Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Available at: [Link]
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Solved Report Form: Regioselective Nitration of Methyl. Chegg. Available at: [Link]
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-
Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. YouTube. Available at: [Link]
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"Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate reaction mechanism"
An In-depth Technical Guide to the Reaction Mechanisms of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly functionalized aromatic compound with significant potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic placement of a fluoride leaving group, an activating nitro group, and a proximate hydroxyl group on the benzene ring dictates a rich and predictable reactivity profile. This guide provides a comprehensive analysis of the core reaction mechanisms governing the transformations of this molecule, with a primary focus on Nucleophilic Aromatic Substitution (SNAr). We will delve into the electronic and steric influences of each substituent, explore plausible reaction pathways with various nucleophiles, and discuss the potential for intramolecular cyclization to form valuable heterocyclic scaffolds. This document is intended to serve as a technical resource, offering both theoretical understanding and practical insights for researchers leveraging this compound in their synthetic endeavors.
Molecular Architecture and Electronic Landscape
The reactivity of this compound is best understood by dissecting its molecular structure and the interplay of its functional groups.
-
Aromatic Core: A benzene ring serves as the scaffold.
-
Methyl Ester (-COOCH₃): An electron-withdrawing group that contributes to the overall electrophilicity of the aromatic ring.
-
Nitro Group (-NO₂): A powerful electron-withdrawing group, both inductively and through resonance. Its position ortho to the fluorine atom is critical for activating the ring towards nucleophilic attack.
-
Fluorine Atom (-F): An excellent leaving group in nucleophilic aromatic substitution reactions due to its high electronegativity.
-
Hydroxyl Group (-OH): An electron-donating group by resonance but can also exhibit inductive electron withdrawal. Its position ortho to the fluorine atom and meta to the nitro group allows for potential intramolecular hydrogen bonding and participation in cyclization reactions.
The confluence of these substituents renders the aromatic ring electron-deficient and highly susceptible to nucleophilic attack, particularly at the carbon atom bearing the fluorine.
The Predominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction mechanism for this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This is not a concerted process like SN2, nor does it proceed through a cationic intermediate like SN1. Instead, it follows an addition-elimination mechanism .[1][2][3][4][5]
The Addition-Elimination Mechanism
The SNAr mechanism can be broken down into two key steps:
-
Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom attached to the fluorine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion.
The presence of the electron-withdrawing nitro group ortho and para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[1][2][3][4]
Figure 1: The Addition-Elimination Mechanism of SNAr.
The Role of the Hydroxyl Group
The ortho-hydroxyl group can influence the SNAr reaction in several ways:
-
Intramolecular Hydrogen Bonding: The hydroxyl group can form a hydrogen bond with the adjacent nitro group, potentially influencing the nitro group's orientation and electronic effect.
-
Directing Effect: While the nitro group is the primary activating and directing group, the hydroxyl group's electronic properties can subtly modulate the reactivity of the ring.
-
Internal Nucleophile: Under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide, which can act as an internal nucleophile, leading to cyclization products.
Key Synthetic Transformations and Applications
The SNAr reactivity of this compound opens the door to a wide array of synthetic transformations.
Intermolecular Nucleophilic Aromatic Substitution
A variety of nucleophiles can displace the fluoride, leading to a diverse range of substituted products.
| Nucleophile | Product Class | Potential Applications |
| Amines (R-NH₂) | Anilines | Pharmaceutical intermediates, dye synthesis |
| Alkoxides (R-O⁻) | Aryl Ethers | Agrochemicals, polymer chemistry |
| Thiols (R-SH) | Thioethers | Materials science, organic electronics |
Intramolecular Cyclization: A Gateway to Benzoxazoles
A particularly valuable transformation of this compound is its potential conversion to benzoxazole derivatives. This can be envisioned in a two-step process:
-
Reduction of the Nitro Group: The nitro group is reduced to an amine. Common reducing agents for this transformation include SnCl₂/HCl, H₂/Pd-C, or sodium dithionite.
-
Intramolecular Cyclization: The newly formed amine, being ortho to the hydroxyl group, can undergo spontaneous or acid/base-catalyzed cyclization to form a benzoxazole ring system. Benzoxazoles are a prominent scaffold in many biologically active compounds.[6][7][8][9][10]
Figure 2: Synthetic pathway to Benzoxazoles.
Experimental Protocols
The following are generalized protocols for key transformations of this compound, adapted from established procedures for similar substrates.
General Protocol for Intermolecular SNAr
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).
-
Addition of Reagents: Add the nucleophile (1.1-1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (1.5-2.0 eq.) to the solution.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically ranging from 60°C to 120°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol for Benzoxazole Synthesis
-
Nitro Group Reduction: To a solution of this compound (1.0 eq.) in ethanol or acetic acid, add a reducing agent such as SnCl₂·2H₂O (3-5 eq.). Heat the mixture to reflux and monitor by TLC.
-
Work-up for Reduction: After the reduction is complete, cool the reaction, and neutralize with a saturated NaHCO₃ solution. Extract the product with ethyl acetate.
-
Cyclization: The crude amino-intermediate can be cyclized by heating in a high-boiling point solvent, or by treatment with an acid or base catalyst.
-
Purification: Purify the final benzoxazole product by recrystallization or column chromatography.
Conclusion
This compound is a highly activated and versatile substrate for organic synthesis. Its reactivity is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism, driven by the potent electron-withdrawing nitro group and the excellent fluoride leaving group. The presence of an ortho-hydroxyl group further enhances its synthetic utility, providing a handle for intramolecular cyclization to form valuable heterocyclic structures like benzoxazoles. A thorough understanding of the electronic interplay of its functional groups allows for the rational design of synthetic routes to a wide array of complex molecules, making it a valuable building block for the discerning synthetic chemist.
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Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021-04-27). Chemistry Stack Exchange. [Link]
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Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Benzoxazole synthesis. Organic Chemistry Portal. [Link]
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Synthesis of substituted benzoxazole derivatives starting from... ResearchGate. [Link]
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STUDIES ON THE NUCLEOPHILIC AROMATIC SUBSTITUTION USING [18F]FLUORIDE IN METHOXY-SUBSTITUTED ORTHO-NITROBENZALDEHYDES. ResearchGate. [Link]
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A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. NIH. [Link]
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Nucleophilic Aromatic Substitution. BYJU'S. [Link]
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Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... ResearchGate. [Link]
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Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. Medium. [Link]
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Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
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Nucleophilic aromatic substitution. Wikipedia. [Link]
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A Technical Guide to the Thermal Stability of Substituted Nitroaromatic Compounds: A Case Study on Methyl 4-fluoro-3-nitrobenzoate and the Inferred Properties of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
Foreword: An inquiry was made for a detailed thermal stability analysis of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate. A comprehensive literature search did not yield specific thermal decomposition data for this exact molecule. However, extensive information is available for the structurally similar compound, Methyl 4-fluoro-3-nitrobenzoate , which lacks the hydroxyl group at the 2-position. This guide will leverage the available data for this close analog to provide a robust framework for understanding and predicting the thermal behavior of the target compound. The principles and methodologies discussed herein are broadly applicable to the wider class of nitroaromatic compounds, which are of significant interest in the pharmaceutical and specialty chemical industries.[1][2] The presence of a hydroxyl group ortho to the nitro group in the target molecule is expected to introduce intramolecular hydrogen bonding, which could influence its thermal stability, a factor that will be considered throughout this analysis.
Introduction: The Criticality of Thermal Stability in Nitroaromatic Compounds
Nitroaromatic compounds are a cornerstone of modern organic synthesis, serving as vital intermediates in the production of pharmaceuticals, agrochemicals, dyes, and polymers.[3] Their utility is derived from the versatile reactivity of the nitro group, which can be readily transformed into other functional groups, such as amines.[1] Methyl 4-fluoro-3-nitrobenzoate, for instance, is a key building block for more complex molecules, leveraging its fluorine atom for nucleophilic aromatic substitution and its nitro group for further functionalization.[1][4]
However, the very nature of the nitro group, an energy-rich functional group, imparts inherent thermal hazards. The carbon-nitro (C-NO2) bond possesses high bond-dissociation energy, and its decomposition is often highly exothermic and can be violent or even explosive.[5][6] These reactions can release large volumes of gas, leading to rapid pressure increases in a closed system.[5] History is replete with industrial accidents caused by the thermal runaway of processes involving nitroaromatic compounds, underscoring the non-negotiable need for thorough thermal hazard assessment.[5][6] Factors such as impurities, contaminants (e.g., bases, acids, metal oxides), or unintended process deviations can significantly lower the decomposition temperature of these compounds, sometimes with catastrophic consequences.[6][7]
This guide provides a detailed technical framework for evaluating the thermal stability of this compound by examining its close analog. We will explore the fundamental principles of thermal analysis, present detailed experimental protocols for key analytical techniques, and discuss the interpretation of the resulting data to ensure safe handling, storage, and processing.
Theoretical Underpinnings of Thermal Stability in Nitroaromatics
The thermal stability of a nitroaromatic compound is not an intrinsic constant but is influenced by a delicate interplay of electronic and structural factors. The key contributors to the thermal profile of a molecule like this compound are:
-
The Nitro Group (-NO2): This is the primary energetic group. Its electron-withdrawing nature stabilizes the aromatic ring against oxidative degradation but also makes it susceptible to exothermic decomposition upon heating.[3]
-
Substituent Effects: The type, number, and position of other functional groups on the aromatic ring can significantly alter thermal stability.[6]
-
Fluorine (-F): As a strongly electronegative atom, it influences the electronic properties of the ring.
-
Methyl Ester (-COOCH3): This group can undergo its own thermal decomposition pathways, potentially influencing the overall process.
-
Hydroxyl (-OH): In the target molecule, the hydroxyl group at the 2-position (ortho to the nitro group) is of particular importance. It can form a strong intramolecular hydrogen bond with the nitro group. This can either stabilize the molecule by increasing the energy required to initiate decomposition or potentially create a new, lower-energy decomposition pathway.
-
-
Autocatalysis: The decomposition of many nitroaromatic compounds is autocatalytic, meaning the products of the initial decomposition can catalyze further decomposition.[5][7] This leads to a reaction that proceeds in stages: an induction period, followed by a rapid acceleration, and finally a decay phase.[5]
A logical relationship diagram for these influencing factors is presented below.
Anticipated Data and Interpretation
While no specific data exists for this compound, we can predict a likely thermal profile based on data for analogous nitroaromatic compounds. [5][8] Table 1: Predicted Thermal Properties from DSC and TGA
| Parameter | Predicted Value Range | Significance |
| DSC Analysis | ||
| Melting Point (T_m) | 55 - 80 °C | Indicates purity. The literature melting point for the analog (Methyl 4-fluoro-3-nitrobenzoate) is 56-59 °C. [9]The hydroxyl group in the target molecule may increase this due to hydrogen bonding. |
| Onset of Decomposition (T_onset) | 170 - 250 °C | The most critical parameter for process safety. It defines the temperature at which the exothermic decomposition begins. |
| Enthalpy of Decomposition (ΔH_d) | > 500 J/g | A measure of the energy released. Values above 500 J/g indicate a significant thermal hazard. [10] |
| TGA Analysis | ||
| Onset of Mass Loss (T_onset_mass) | 175 - 255 °C | Should correlate closely with the DSC T_onset. Indicates the start of decomposition involving the release of gaseous products. |
| Mass Loss at 400 °C | > 95% | Indicates that the decomposition is largely complete and results in volatile products under an inert atmosphere. |
Interpretation:
-
Correlation between DSC and TGA: A sharp, significant mass loss in the TGA thermogram that coincides with a strong exotherm in the DSC curve is a clear signature of thermal decomposition.
-
The Influence of the Hydroxyl Group: The intramolecular hydrogen bond in this compound could potentially increase its T_onset compared to its analog without the -OH group, indicating higher thermal stability. Conversely, it might enable a specific decomposition pathway (e.g., elimination of water or CO2 involving the hydroxyl and ester groups) that could occur at a lower temperature. Only experimental data can confirm the net effect.
-
Hazard Assessment: A low T_onset combined with a high ΔH_d signifies a high thermal hazard. This information is crucial for defining maximum safe operating temperatures for reactions, distillations, and drying processes. A general rule of thumb is to maintain process temperatures at least 50-100 °C below the measured T_onset.
Conclusion and Recommendations
This guide provides a comprehensive framework for assessing the thermal stability of this compound, using established principles for nitroaromatic compounds and data from its close analog, Methyl 4-fluoro-3-nitrobenzoate. The inherent hazards of this class of compounds necessitate a rigorous, data-driven approach to safety. [11][12] It is imperative that the experimental protocols detailed herein—particularly Differential Scanning Calorimetry and Thermogravimetric Analysis—are performed on the actual target molecule before any scale-up or new process implementation. The presence of the ortho-hydroxyl group represents a significant structural change whose impact on thermal stability must be quantified, not just assumed. The resulting data will be fundamental in establishing safe operating limits, preventing thermal runaway incidents, and ensuring the overall safety and success of research and development activities involving this valuable chemical intermediate.
References
- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
- Chen, J. R., & Chen, C. C. (2014).
- National Institute for Occupational Safety and Health (NIOSH). (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. NIOSH Pocket Guide to Chemical Hazards.
- Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. Institution of Chemical Engineers Symposium Series, 145, 237-253.
- Klamt, A. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 810-824.
- Mitchell, M. A., & Vargeese, R. J. (2022). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development, 26(11), 3045–3052.
- Le, T. B., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 568-574.
- Le, T. B., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM.
- Constantinou, C. P., & Chaudhri, M. M. (1995). Measurement of the sensitization of nitrocompounds by amines using differential scanning calorimetry. Journal of Thermal Analysis, 44, 1301-1311.
- Benchchem. (n.d.).
- Zeman, S. (2003). Investigation of thermal stability of some nitroaromatic derivatives by dsc. Journal of Thermal Analysis and Calorimetry, 72, 139-145.
- Autechaux. (n.d.). Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. Autechaux.com.
- ChemicalBook. (n.d.).
- Eltra. (n.d.). Thermogravimetric Analysis (TGA)
- Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). chem.libretexts.org.
- TA Instruments. (n.d.). Thermogravimetric Analysis (TGA)
- ChemicalBook. (n.d.).
- Thermo Fisher Scientific. (n.d.).
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An In-depth Technical Guide to the Hazards and Safety Precautions for Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
Disclaimer: The compound Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate is not a widely commercialized chemical and, as such, does not have an established, dedicated Safety Data Sheet (SDS). The following guide is a comprehensive hazard assessment constructed by synthesizing data from structurally analogous compounds and foundational chemical safety principles. All procedures and precautions outlined herein are based on this inferential analysis and are intended to provide a robust framework for handling this and similarly structured molecules in a research and development setting.
Introduction: A Molecule Defined by its Functional Groups
This compound is a multifaceted aromatic compound, the safety profile of which is dictated by the interplay of its constituent functional groups: a fluorinated benzene ring, a hydroxyl group, a nitro group, and a methyl ester. The specific arrangement of these groups, particularly the ortho-positioning of the hydroxyl and nitro substituents (an o-nitrophenol moiety), is of critical importance for its hazard profile. This guide provides an in-depth analysis of the anticipated hazards and outlines rigorous safety protocols to ensure the well-being of researchers and professionals in drug development.
The primary analogs used for this assessment are Methyl 4-fluoro-3-nitrobenzoate and the general class of o-nitrophenols. This allows for a composite understanding of the risks associated with the fluorinated nitroaromatic core and the specific hazards introduced by the adjacent hydroxyl group.
Caption: Inferred Hazard Analysis Workflow.
Hazard Identification and Classification
Based on the available data for its structural analogs, this compound should be handled as a hazardous substance. The anticipated GHS classification is a composite of the known hazards of its components.
Anticipated GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |
| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life |
| Aquatic Hazard (Long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Key Mechanistic Insights:
-
Irritation: The presence of the nitro group and the acidic phenolic proton suggests the compound will be irritating to the skin, eyes, and respiratory system. This is supported by data from both Methyl 4-fluoro-3-nitrobenzoate and various nitrophenols[1][2].
-
o-Nitrophenol Moiety: The intramolecular hydrogen bond between the hydroxyl group and the nitro group can decrease the melting point and increase volatility compared to its isomers. More critically, nitrophenols are known to be toxic and can be absorbed through the skin. Some nitrophenols can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced[1][3]. This potential should be considered for the target molecule.
-
Thermal Instability: Nitrated organic compounds, especially those with multiple activating groups, can be thermally sensitive. While o-nitrophenol itself is not a primary explosive, it can decompose exothermically and is known to be explosive in the presence of shocks[4]. Any synthetic procedure or purification step involving heating should be approached with extreme caution.
Hazardous Decomposition Products: Upon combustion or thermal decomposition, this compound is expected to release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF)[5].
Physical and Chemical Properties (Estimated)
As no experimental data is available for the target compound, the following properties are estimated based on its chemical structure and data from analogs.
| Property | Estimated Value / Information | Source / Rationale |
| Molecular Formula | C₈H₆FNO₅ | Calculated |
| Molecular Weight | 215.14 g/mol | Calculated |
| Appearance | Likely a yellow to off-white solid | Analogy to o-nitrophenols and related compounds[4] |
| Melting Point | 50 - 70 °C | Inferred. Likely lower than non-hydroxylated analogs due to intramolecular H-bonding. |
| Solubility | Soluble in methanol, ethanol, ether; Insoluble in water[5][6] | Analogy to Methyl 4-fluoro-3-nitrobenzoate. |
| Stability | Stable under recommended storage conditions. Potentially unstable at elevated temperatures. | Analogy to nitrated phenols[4]. |
| Incompatibilities | Strong oxidizing agents, strong bases[5]. | General reactivity of phenols and nitroaromatics. |
Comprehensive Safety Protocols
A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is mandatory.
Engineering Controls
-
Ventilation: All handling of solid material and any reactions involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[7].
-
Safety Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible (within 10 seconds of travel) in the laboratory[8].
-
Isolation: For reactions involving heating or potential for pressurization, a blast shield should be used in front of the fume hood sash.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure.
| Body Part | Protection | Specifications and Best Practices |
| Hands | Double-gloving: Nitrile inner glove with a butyl rubber or neoprene outer glove. | Given the potential for skin absorption, robust glove protection is critical. Change gloves immediately upon contamination[8]. |
| Eyes/Face | Chemical splash goggles and a full-face shield. | Goggles are mandatory at all times. A face shield should be worn when handling larger quantities or during procedures with a high splash risk[3]. |
| Body | Flame-retardant laboratory coat and a chemical-resistant apron. | The lab coat should be fully buttoned. An apron provides an additional layer of protection against spills[3]. |
| Respiratory | NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases. | Required if there is any risk of exposure outside of a fume hood. Ensure proper fit testing and training[7]. |
Handling and Storage Procedures
-
Handling:
-
Avoid creating dust when handling the solid material.
-
Use spark-proof tools and equipment.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
-
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, particularly strong oxidizing agents and bases[5].
-
The storage area should be secured and accessible only to authorized personnel.
-
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Management:
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Control: For small spills, and only if properly trained and equipped, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal. Do not create dust.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Large Spills: For large spills, evacuate the laboratory and contact the institution's emergency response team.
Hypothetical Experimental Workflow: Nitro Group Reduction
The reduction of the nitro group to an amine is a common synthetic transformation. The following protocol illustrates the integration of safety measures at each step.
Caption: Safety-Integrated Workflow for Nitro Group Reduction.
Conclusion
While direct toxicological and safety data for this compound are not available, a thorough analysis of its structural components provides a clear and cautious path forward. The compound must be treated as a hazardous material, with particular attention paid to its potential as a skin, eye, and respiratory irritant, its thermal stability, and the specific risks associated with its o-nitrophenol core. By adhering to the stringent engineering controls, PPE requirements, and handling protocols detailed in this guide, researchers can mitigate the risks and work safely with this and other novel chemical entities.
References
- ChemScene. Safety Data Sheet for Methyl 4-fluoro-3-hydroxybenzoate. [Online].
-
oxfordlabchem.com. Extra Pure (o-Nitrophenol) MSDS. [Online]. Available: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. [Online]. Available: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for Methyl 4-fluoro-3-nitrobenzoate. [Online]. Available: [Link]
-
Techno PharmChem. 4 – Nitro phenol Indicator MATERIAL SAFETY DATA SHEET. [Online]. Available: [Link]
-
YouTube. Nitration reaction safety. [Online]. Available: [Link]
-
Yale Environmental Health & Safety. Standard Operating Procedure for Phenol. [Online]. Available: [Link]
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- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. oxfordlabchem.com [oxfordlabchem.com]
- 5. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 8. ehs.yale.edu [ehs.yale.edu]
Methodological & Application
Introduction: Unveiling the Potential of a Multifunctional Building Block
An Application Guide to the Synthetic Utility of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
Prepared by: Gemini, Senior Application Scientist
This compound (CAS No. 1263283-00-6) is a polysubstituted aromatic compound offering a unique convergence of reactive functional groups. While it is available from commercial suppliers, its specific applications in multi-step organic synthesis are not yet extensively documented in peer-reviewed literature. This guide, therefore, serves as a forward-looking analysis of its synthetic potential. By dissecting the reactivity of its constituent parts—the activated fluorine, the reducible nitro group, the phenolic hydroxyl, and the modifiable ester—we can project its utility as a versatile scaffold for the construction of complex molecules relevant to pharmaceutical and materials science research.
This document moves beyond a simple catalog of properties. It provides a technical framework for researchers to design novel synthetic routes, grounded in the established principles of physical organic chemistry and supported by proven protocols for analogous structures. The insights and exemplary methods detailed herein are intended to empower chemists to harness the full potential of this promising, yet under-explored, reagent.
Chapter 1: A Structural and Reactivity Analysis
The synthetic versatility of this compound stems directly from the electronic interplay of its four distinct functional groups. Understanding their individual and collective influence on the benzene ring is paramount for predicting reaction outcomes and designing effective protocols.
The molecule's core structure contains:
-
An ortho-nitro group : A powerful electron-withdrawing group (-I, -M) that deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the para-position.
-
A para-fluoro group : A good leaving group for SNAr reactions, activated by the ortho-nitro and para-ester functionalities.
-
An ortho-hydroxyl group : An electron-donating group (+M > -I) and a site for O-alkylation, O-acylation, or use in cyclization reactions. Its acidic proton can influence reaction conditions.
-
A meta-methyl ester group : An electron-withdrawing group (-I, -M) that further enhances the activation of the fluoro position for SNAr and can be hydrolyzed to a carboxylic acid for further derivatization.
// Logical connections B -> A [label="Strongly Activates", style=dashed, color="#5F6368"]; D -> A [label="Activates", style=dashed, color="#5F6368"]; } } Caption: Key reactive sites on this compound.
Chapter 2: Core Synthetic Transformations & Exemplary Protocols
This chapter details the principal reactions that this compound is predicted to undergo. The provided protocols are exemplary, based on well-established procedures for structurally similar compounds. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
The fluorine atom is highly activated for displacement by nucleophiles due to the strong electron-withdrawing effects of the ortho-nitro and para-ester groups. This reaction is a cornerstone of this reagent's utility, allowing for the introduction of a wide variety of substituents.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like DMF, DMSO, or NMP are ideal as they effectively solvate the cationic counter-ion of the nucleophile without hydrogen-bonding to the nucleophile itself, thus maximizing its reactivity.
-
Base: A non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ is required to deprotonate the nucleophile (e.g., an amine or phenol) or to act as a scavenger for the HF generated during the reaction. Cesium carbonate is often more effective due to the higher solubility of its fluoride salt.
-
Temperature: Elevated temperatures (80-150 °C) are typically necessary to overcome the activation energy of breaking the aromatic C-F bond and forming the Meisenheimer complex intermediate.
Exemplary Protocol: Synthesis of a Substituted Aniline Derivative
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and a suitable aprotic polar solvent (e.g., DMF, 5 mL per mmol of starting material).
-
Add the desired primary or secondary amine nucleophile (1.1-1.2 eq.) to the suspension.
-
Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reduction of the Nitro Group
The transformation of the nitro group into an amine is a critical step for building complexity, enabling subsequent reactions like amide bond formation, diazotization, or the synthesis of heterocyclic systems. The choice of reducing agent is key to ensuring chemoselectivity.
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation (H₂/Pd/C): This is a clean and high-yielding method. It is generally compatible with many functional groups, though it may be necessary to protect others if they are also reducible. Methanol or ethanol are common solvents.
-
Metal/Acid Reduction (SnCl₂·2H₂O or Fe/HCl): Stannous chloride in ethanol or iron powder in acidic solution are classic, robust methods suitable for substrates where catalytic hydrogenation might be problematic. These reactions are often faster but may require a more involved workup to remove metal salts.[1]
Exemplary Protocol: Synthesis of Methyl 3-amino-4-fluoro-2-hydroxybenzoate via Catalytic Hydrogenation
-
Charge a hydrogenation vessel with this compound (1.0 eq.) and a solvent such as methanol or ethyl acetate.
-
Carefully add Palladium on carbon (10% Pd/C, 5-10 mol% catalyst loading) to the solution.
-
Seal the vessel and purge thoroughly with an inert gas (N₂ or Ar).
-
Introduce hydrogen gas (H₂), typically via a balloon or by pressurizing the vessel to 1-3 atm.
-
Stir the reaction vigorously at room temperature. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Once complete, carefully vent the hydrogen and purge the vessel again with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude amine product, which is often pure enough for subsequent steps or can be further purified if necessary.
| Reaction Type | Reagents | Typical Solvents | Temperature (°C) | Key Advantages |
| SNAr | Nucleophile, K₂CO₃/Cs₂CO₃ | DMF, DMSO, NMP | 80 - 150 | High versatility, C-N, C-O, C-S bond formation. |
| Nitro Reduction | H₂, 10% Pd/C | MeOH, EtOH, EtOAc | 25 | Clean, high yield, atmospheric pressure. |
| Nitro Reduction | SnCl₂·2H₂O | EtOH | 70 - 80 | Good for complex molecules, fast. |
| Ester Hydrolysis | LiOH, NaOH, or KOH | THF/H₂O, MeOH/H₂O | 25 - 60 | Standard, reliable conversion to acid. |
Table 1: Summary of potential reaction conditions.
Chapter 3: Strategic Synthesis Design - A Hypothetical Pathway to a Benzoxazole Scaffold
The true power of a building block is realized in multi-step synthesis. The ortho-amino phenol moiety, formed after nitro reduction, is a classic precursor to benzoxazoles—a privileged scaffold in medicinal chemistry. The following diagram illustrates a hypothetical, yet chemically sound, pathway from this compound to a functionalized benzoxazole.
This proposed sequence leverages two of the key reactivities discussed:
-
Nitro Reduction: The initial reduction unmasks the amine functionality, creating the required ortho-amino phenol precursor.
-
Cyclization: The amino and hydroxyl groups can then react with a carboxylic acid derivative (e.g., an acyl chloride or the acid itself with coupling agents) to form the oxazole ring.
-
SNAr Reaction: The still-present fluoro group remains activated and can be displaced in a final step to introduce additional diversity, demonstrating a powerful late-stage functionalization strategy.
References
As specific literature for this compound is limited, this section provides authoritative sources for the analogous chemical transformations discussed.
-
Nucleophilic Aromatic Substitution: LaRochelle, L. et al. Org. Process Res. Dev.2011 , 15 (4), pp 858–864. A relevant industrial example of SNAr on a related fluoro-nitroaromatic system. [Link]
-
Reduction of Nitro Compounds: Organic Chemistry Portal. "Amine synthesis by nitro compound reduction". A comprehensive overview of various methods for nitro group reduction with leading references. [Link]
-
Benzoxazole Synthesis: Reddy, T. S. et al. Chem. Rev.2017 , 117 (12), pp 8092–8259. A comprehensive review on the synthesis and applications of benzoxazoles, detailing the use of ortho-aminophenols. [Link]
Sources
Application Notes and Protocols: The Synthetic Utility of Substituted Nitrobenzoates
A Note on the Target Compound: Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
A comprehensive review of current chemical literature and databases has been conducted for the compound This compound . Our search indicates that this specific isomeric structure is not widely documented as a commercial product or a common synthetic intermediate. There is a notable absence of established protocols, application notes, or significant mentions in peer-reviewed publications. This suggests that the compound may be a novel chemical entity, a transient intermediate, or a specialized building block not available in the public domain.
Given the core requirement for scientifically validated and field-proven insights, creating a detailed guide for a compound without a foundation in the established literature would be speculative.
However, the structural motifs present in the requested compound (fluorine, hydroxyl, and nitro groups on a benzoate scaffold) are of significant interest in medicinal chemistry and materials science. Several closely related isomers are well-documented and extensively used as versatile synthetic intermediates. This guide will, therefore, focus on the applications and protocols of these analogous, well-characterized compounds to provide relevant and practical insights for researchers in the field.
We will primarily discuss the chemistry of Methyl 4-fluoro-3-nitrobenzoate (CAS 329-59-9), a commercially available and widely used isomer, highlighting the distinct roles of each functional group in synthetic transformations. This will serve as an illustrative model for the potential reactivity of substituted nitrobenzoates.
Featured Intermediate: Methyl 4-fluoro-3-nitrobenzoate
Methyl 4-fluoro-3-nitrobenzoate is a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of three distinct functional groups—a methyl ester, a nitro group, and a fluorine atom—each offering a handle for specific chemical modifications.
| Compound | Methyl 4-fluoro-3-nitrobenzoate |
| CAS Number | 329-59-9[2] |
| Molecular Formula | C₈H₆FNO₄[3] |
| Molecular Weight | 199.14 g/mol [3] |
| Appearance | Off-white to yellow crystalline powder |
| Key Reactive Sites | 1. Fluorine Atom: Susceptible to Nucleophilic Aromatic Substitution (SNAr).2. Nitro Group: Can be reduced to an amine.3. Methyl Ester: Can be hydrolyzed to a carboxylic acid. |
Core Reactivity and Synthetic Applications
The strategic positioning of the electron-withdrawing nitro and ester groups activates the aromatic ring, making the fluorine atom an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. This is the most prominent application of this intermediate.
Caption: Key synthetic transformations of Methyl 4-fluoro-3-nitrobenzoate.
Application 1: Nucleophilic Aromatic Substitution (SNAr)
Principle: The fluorine atom at the C4 position is activated by the strong electron-withdrawing nitro group at the C3 position and the methyl ester at C1. This activation facilitates the displacement of the fluoride ion by a wide range of nucleophiles. SNAr reactions are a cornerstone of modern medicinal chemistry for constructing complex molecular frameworks.[4][5]
Common Nucleophiles:
-
Alcohols/Phenols (to form diaryl ethers)
-
Primary/Secondary Amines (to form diaryl amines)
-
Thiols (to form diaryl thioethers)
Protocol 1: Synthesis of a Diaryl Ether Derivative
This protocol details the synthesis of dimethyl 3-nitro-3',4-oxydibenzoate, a reaction that exemplifies the SNAr potential of the title compound.[2][6]
Reaction Scheme: Methyl 4-fluoro-3-nitrobenzoate + Methyl 3-hydroxybenzoate → Dimethyl 3-nitro-3',4-oxydibenzoate
Materials:
-
Methyl 4-fluoro-3-nitrobenzoate (1.0 eq)
-
Methyl 3-hydroxybenzoate (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add Methyl 4-fluoro-3-nitrobenzoate and anhydrous DMF. Stir until fully dissolved.
-
Add Methyl 3-hydroxybenzoate to the solution.
-
Add anhydrous potassium carbonate in one portion. The base is crucial for deprotonating the hydroxyl group of the nucleophile.
-
Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water and stir. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
Dry the crude product under vacuum. Recrystallization (e.g., from ethanol or ethyl acetate/hexane) can be performed for further purification.
Causality & Insights:
-
Solvent Choice: DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.
-
Base: K₂CO₃ is a suitable base that is strong enough to deprotonate the phenol but generally does not compete as a nucleophile or cause hydrolysis of the ester under these conditions.
-
Activation: The reaction proceeds via a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5] The electron-withdrawing nitro group at the para-position relative to the fluorine is critical for stabilizing this intermediate.[5]
Application 2: Reduction of the Nitro Group
Principle: The nitro group can be readily reduced to a primary amine, a fundamental functional group in drug development. This transformation converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, opening up further synthetic possibilities like amide bond formation or electrophilic aromatic substitution.[7]
Protocol 2: Catalytic Hydrogenation to Methyl 3-amino-4-fluorobenzoate
This protocol describes a clean and efficient method for nitro group reduction using catalytic hydrogenation.
Materials:
-
Methyl 4-fluoro-3-nitrobenzoate (1.0 eq)
-
Palladium on Carbon (Pd/C), 10% wt. (1-5 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve Methyl 4-fluoro-3-nitrobenzoate in a suitable solvent (Methanol or Ethyl Acetate) in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or wet with solvent.
-
Seal the vessel and purge several times with an inert gas (Nitrogen or Argon) before introducing hydrogen gas.
-
Pressurize the vessel with H₂ (typically 1-4 atm or balloon pressure) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC. The reaction is often complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which is often pure enough for subsequent steps.
Causality & Insights:
-
Catalyst: Pd/C is a highly efficient catalyst for the reduction of aromatic nitro groups.[8]
-
Selectivity: Catalytic hydrogenation is generally selective for the nitro group, leaving the ester and fluoro substituents intact. Alternative reducing agents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media can also be used, which may be preferable if other reducible functional groups are present.[7][8] Raney Nickel is an option if dehalogenation is a concern with Pd/C.[8]
Caption: Workflow for catalytic hydrogenation of a nitroaromatic compound.
Application 3: Hydrolysis of the Methyl Ester
Principle: The methyl ester can be saponified to the corresponding carboxylic acid. This transformation is fundamental for preparing active pharmaceutical ingredients where a carboxylic acid is required for biological activity or for subsequent coupling reactions (e.g., amide bond formation).
Protocol 3: Basic Hydrolysis to 4-Fluoro-3-nitrobenzoic Acid
This protocol provides a standard procedure for ester hydrolysis under basic conditions.
Materials:
-
Methyl 4-fluoro-3-nitrobenzoate (1.0 eq)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (1.5-3.0 eq)
-
Methanol/Water or THF/Water solvent mixture
-
Hydrochloric Acid (HCl), aqueous (e.g., 1M or 2M)
Procedure:
-
Dissolve Methyl 4-fluoro-3-nitrobenzoate in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add a solution of NaOH or LiOH in water to the reaction mixture.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and slowly acidify with aqueous HCl until the pH is ~1-2. A precipitate of the carboxylic acid should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the product under vacuum to yield the carboxylic acid.
Causality & Insights:
-
Base Choice: LiOH is often preferred over NaOH for its higher solubility in mixed aqueous-organic solvents and for minimizing side reactions in sensitive substrates.
-
Workup: It is crucial to pour the reaction mixture into the acid during workup to ensure rapid and complete protonation, which often yields a more easily filterable solid.[9]
References
-
Sinopeg. Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. [Link]
-
Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
-
Vapourtec. Aromatic Substitution | Flow Reactions. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Organic Syntheses. m-NITROBENZOIC ACID. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. vapourtec.com [vapourtec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Methyl 4-fluoro-3-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Synthesis of Derivatives from Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic derivatization of substituted nitrobenzoic acids, with a primary focus on the versatile building block, Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate. While specific, published protocols for the derivatization of this exact molecule are sparse, its structure contains a rich combination of functional groups—a phenolic hydroxyl, an activated fluoro group, a nitro group, and a methyl ester—that allow for a predictable and wide range of chemical transformations. This guide leverages established synthetic strategies for structurally similar and well-documented analogs, particularly Methyl 4-fluoro-3-nitrobenzoate, to provide robust and adaptable protocols. We will explore key transformations including nucleophilic aromatic substitution (SNAr), reduction of the nitro moiety, and modifications of the hydroxyl and ester groups. The causality behind experimental choices, self-validating protocol design, and authoritative references are central to this guide, ensuring scientific integrity and practical applicability.
Introduction: The Strategic Value of this compound
This compound (CAS No. 1263283-00-6) is a highly functionalized aromatic compound poised to be a valuable intermediate in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its functional groups, which can be addressed sequentially to build molecular complexity.
-
The Fluoro Group (C4): Positioned para to a strongly electron-withdrawing nitro group, the fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr). This allows for the facile introduction of O-, N-, and S-based nucleophiles to form diaryl ethers, amines, and thioethers, which are common motifs in active pharmaceutical ingredients (APIs).[1]
-
The Nitro Group (C3): The nitro group can be readily reduced to an amine.[2] This transformation is a gateway to a vast array of subsequent reactions, including amide bond formation, sulfonylation, and the construction of various heterocyclic systems.
-
The Hydroxyl Group (C2): The phenolic hydroxyl group offers another site for modification, such as O-alkylation or O-acylation, to modulate properties like solubility and hydrogen bonding potential. Its presence also electronically influences the reactivity of the aromatic ring.
-
The Methyl Ester (C1): This group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide coupling reactions or other carboxylate chemistry.
This application note will provide detailed protocols for two of the most powerful transformations: SNAr at the C4 position and the reduction of the C3 nitro group, using a closely related analog as a model system where necessary and discussing the specific implications for the title compound.
Synthetic Pathways Overview
The derivatization strategy for this compound allows for multiple synthetic routes depending on the desired final structure. The choice of which functional group to react first is a critical decision that influences the overall success of the synthesis.
Figure 1: Key synthetic pathways originating from the starting material.
Protocol I: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of Diaryl Ether Analogs
This protocol details the substitution of the C4-fluorine with a phenolic nucleophile. The electron-withdrawing nitro group is essential for this reaction's success, as it stabilizes the negatively charged Meisenheimer complex intermediate. One notable application for the related compound, Methyl 4-fluoro-3-nitrobenzoate, is its reaction with a hydroxy-benzoic acid methyl ester to form a diaryl ether linkage, a common structural motif in APIs.[3][4][5]
Causality: The choice of a weak base like potassium carbonate is crucial. It is strong enough to deprotonate the phenolic nucleophile but not so strong as to promote unwanted side reactions, such as hydrolysis of the methyl ester. A polar aprotic solvent like DMF or DMSO is used to solubilize the reactants and facilitate the SNAr mechanism.
Critical Consideration for the Title Compound: The presence of the 2-hydroxy group on this compound presents a challenge. This hydroxyl group is also nucleophilic and could potentially be alkylated or could react intramolecularly. Therefore, it is often necessary to first "protect" this group (e.g., as a methyl or benzyl ether) before carrying out the SNAr reaction. The protocol below is based on an analog without this competing nucleophile and would require adaptation for the title compound.
Detailed Experimental Protocol
| Reagent/Parameter | Molar Eq. | MW ( g/mol ) | Sample Amount | Purpose |
| Methyl 4-fluoro-3-nitrobenzoate | 1.0 | 199.14 | 1.99 g (10 mmol) | Starting Material |
| 3-Hydroxybenzoic acid methyl ester | 1.1 | 152.15 | 1.67 g (11 mmol) | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 2.0 | 138.21 | 2.76 g (20 mmol) | Base |
| N,N-Dimethylformamide (DMF) | - | 73.09 | 50 mL | Solvent |
| Reaction Conditions | ||||
| Temperature (°C) | 80-100 °C | To drive reaction | ||
| Time (h) | 6-12 h | Reaction duration | ||
| Expected Product | ||||
| Dimethyl 3-nitro-4,3'-oxydibenzoate | - | 331.28 | ~2.98 g (90%) | Diaryl Ether |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-fluoro-3-nitrobenzoate (1.99 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add 50 mL of anhydrous DMF via syringe.
-
Add the 3-Hydroxybenzoic acid methyl ester (1.67 g, 11 mmol) to the suspension.
-
Heat the reaction mixture to 90 °C under a nitrogen atmosphere.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates reaction completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 200 mL of ice-cold water. A precipitate should form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether to remove residual DMF.
-
Dry the collected solid under vacuum to yield the crude product.
-
Purification: If necessary, the crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol II: Reduction of the Nitro Group to a Primary Amine
The reduction of the nitro group to an amine is a fundamental and highly valuable transformation, converting an electron-withdrawing group into an electron-donating one and providing a versatile handle for further chemistry.[1][2] This protocol describes a standard catalytic hydrogenation, which is a clean and efficient method for this purpose.
Causality: Palladium on carbon (Pd/C) is a highly effective catalyst for the reduction of aromatic nitro groups using hydrogen gas. Methanol is a common solvent as it solubilizes the substrate and does not interfere with the reaction. The reaction is typically run at atmospheric or slightly elevated pressure of H₂.
Detailed Experimental Protocol
| Reagent/Parameter | Molar Eq. | MW ( g/mol ) | Sample Amount | Purpose |
| Methyl 4-fluoro-3-nitrobenzoate | 1.0 | 199.14 | 1.99 g (10 mmol) | Starting Material |
| 10% Palladium on Carbon (Pd/C) | 5 mol % | - | ~100 mg | Catalyst |
| Methanol (MeOH) | - | 32.04 | 50 mL | Solvent |
| Hydrogen (H₂) | Excess | 2.02 | Balloon pressure | Reducing Agent |
| Reaction Conditions | ||||
| Temperature (°C) | 25 °C (RT) | Mild conditions | ||
| Time (h) | 2-4 h | Reaction duration | ||
| Expected Product | ||||
| Methyl 3-amino-4-fluorobenzoate | - | 169.15 | ~1.61 g (95%) | Aniline Derivative |
Procedure:
-
In a 100 mL round-bottom flask, dissolve Methyl 4-fluoro-3-nitrobenzoate (1.99 g, 10 mmol) in 50 mL of methanol.
-
Carefully add 10% Pd/C (100 mg) to the solution. Safety Note: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.
-
Seal the flask with a septum and purge the flask with nitrogen gas.
-
Evacuate the flask and backfill with hydrogen gas from a balloon (repeat 3 times).
-
Stir the reaction vigorously at room temperature under a positive pressure of hydrogen (balloon).
-
Self-Validation: Monitor the reaction by TLC. The product amine is typically more polar than the starting nitro compound. The reaction is often accompanied by a color change from yellow to colorless.
-
Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 10 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting Methyl 3-amino-4-fluorobenzoate is often of high purity and can be used directly in the next step. If needed, it can be purified by column chromatography.
Figure 2: Step-by-step workflows for the described protocols.
Conclusion and Future Directions
This compound is a building block with significant potential for creating diverse molecular libraries. The protocols outlined in this guide, based on established reactions of analogous compounds, provide a solid foundation for its synthetic manipulation. The key transformations—Nucleophilic Aromatic Substitution and nitro group reduction—open the door to a vast chemical space. Researchers are encouraged to adapt these methods, paying special attention to the influence and potential need for protection of the 2-hydroxy group. Future work should focus on developing a robust protecting group strategy to unlock the full synthetic potential of this versatile intermediate.
References
- Vertex AI Search. (2026).
- Benchchem. (2026).
- ChemicalBook. (2026).
- MySkinRecipes. (2026).
- Fisher Scientific. (2026).
- Benchchem. (2026).
- Oakwood Chemical. (2026).
- Vertex AI Search. (2026).
- Thermo Scientific Chemicals. (2026).
- TCI Chemicals. (2026).
- Sigma-Aldrich. (2026).
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Methyl 4-fluoro-3-nitrobenzoate | 329-59-9 [chemicalbook.com]
- 4. Methyl 4-fluoro-3-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]
- 5. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Note: Regioselective Nitration of Methyl 4-Fluoro-2-Hydroxybenzoate
<
Abstract
This application note provides a comprehensive, in-depth guide for the regioselective nitration of methyl 4-fluoro-2-hydroxybenzoate. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for the synthesis of nitrated phenolic compounds, which are valuable intermediates in medicinal chemistry. The procedure detailed herein emphasizes safety, mechanistic understanding, and thorough analytical characterization of the final product.
Introduction
Nitrated aromatic compounds are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and fine chemicals.[1] The introduction of a nitro group onto an aromatic ring opens up diverse synthetic pathways, as it can be readily transformed into other functional groups.[2] Methyl 4-fluoro-2-hydroxybenzoate presents an interesting substrate for electrophilic aromatic substitution due to the competing directing effects of its substituents. Understanding and controlling the regioselectivity of the nitration reaction is crucial for the efficient synthesis of the desired isomer. This guide will focus on a protocol that favors the formation of methyl 4-fluoro-2-hydroxy-5-nitrobenzoate, a valuable building block in the development of anti-inflammatory and antimicrobial agents.[3]
Mechanistic Insights: The Logic of Regioselectivity
The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution (EAS).[4] The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[5][6]
The regiochemical outcome of the nitration of methyl 4-fluoro-2-hydroxybenzoate is governed by the electronic effects of the substituents on the benzene ring:
-
-OH (Hydroxy) group: A powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance.
-
-F (Fluoro) group: An ortho-, para-director due to resonance, but also a deactivating group due to its strong inductive electron-withdrawing effect.
-
-COOCH₃ (Methyl Ester) group: A meta-directing and deactivating group due to its electron-withdrawing inductive and resonance effects.[7]
Considering these effects, the hydroxyl group is the most influential director. It strongly activates the positions ortho and para to it. The position para to the hydroxyl group is already substituted with the fluorine atom. Therefore, the incoming electrophile (NO₂⁺) will preferentially attack one of the ortho positions. Of the two ortho positions, the one adjacent to the fluorine atom (C3) is sterically less hindered than the one between the hydroxyl and ester groups (C1). However, the position at C5 is electronically favored due to the strong activating effect of the hydroxyl group. Thus, the primary product expected is methyl 4-fluoro-2-hydroxy-5-nitrobenzoate .
Experimental Protocol
This section provides a detailed, step-by-step methodology for the nitration of methyl 4-fluoro-2-hydroxybenzoate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 4-fluoro-2-hydroxybenzoate | ≥98% | Sigma-Aldrich | |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific | Highly corrosive.[8] |
| Concentrated Nitric Acid (HNO₃) | 68-70% | J.T. Baker | Strong oxidizer and highly corrosive.[9] |
| Dichloromethane (CH₂Cl₂) | ACS Grade | VWR | |
| Saturated Sodium Bicarbonate (NaHCO₃) soln | - | In-house prep. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Acros Organics | |
| Deionized Water | - | - | |
| Ice | - | - |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Dropping funnel (50 mL)
-
Ice bath
-
Magnetic stirrer with a cooling plate
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
NMR spectrometer
-
FT-IR spectrometer
Safety Precautions
Hazard Assessment: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe burns.[8][10] The reaction is exothermic and must be carefully controlled.
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves (avoid vinyl gloves) when handling these acids.[11][12]
Work Environment: This procedure must be performed in a well-ventilated chemical fume hood.[9] An eyewash station and safety shower should be readily accessible.[10]
Waste Disposal: Acidic waste should be neutralized with a base (e.g., sodium bicarbonate) before disposal according to institutional guidelines.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-fluoro-2-hydroxybenzoate (1.0 eq) in dichloromethane (20 mL). Cool the flask to 0 °C using an ice bath.
-
Preparation of the Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.1 eq) while cooling in an ice bath. This mixture should be prepared fresh and used immediately.
-
Addition of the Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the stirred solution of methyl 4-fluoro-2-hydroxybenzoate over a period of 15-20 minutes. Maintain the internal reaction temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice (50 g) in a beaker. A yellow precipitate should form. Allow the ice to melt completely.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 30 mL), followed by saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, and finally with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired methyl 4-fluoro-2-hydroxy-5-nitrobenzoate as a solid.
Workflow Diagram
Caption: Experimental workflow for the nitration of methyl 4-fluoro-2-hydroxybenzoate.
Characterization of the Product
Thorough characterization of the final product is essential to confirm its identity and purity.
Expected Data for Methyl 4-fluoro-2-hydroxy-5-nitrobenzoate
| Analysis | Expected Results |
| Appearance | Pale yellow solid |
| Melting Point | Literature values should be consulted for comparison. |
| ¹H NMR | Aromatic protons will appear in the downfield region (δ 6.5-8.5 ppm).[13][14] The specific splitting pattern will confirm the substitution pattern. The methyl ester protons will appear as a singlet around δ 3.9 ppm. |
| ¹³C NMR | Aromatic carbons typically resonate in the δ 110-140 ppm range.[14][15] The loss of symmetry compared to the starting material will result in distinct signals for each carbon.[1] |
| FT-IR | Characteristic peaks for the -OH stretch (broad, ~3200-3500 cm⁻¹), C=O stretch of the ester (~1700 cm⁻¹), and asymmetric and symmetric stretches of the -NO₂ group (~1530 and ~1350 cm⁻¹). Aromatic C-H stretches will be observed just above 3000 cm⁻¹.[13][15] |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product (C₈H₆FNO₅) should be observed. |
Conclusion
This application note details a robust and reliable protocol for the regioselective nitration of methyl 4-fluoro-2-hydroxybenzoate. By carefully controlling the reaction conditions and adhering to the safety precautions outlined, researchers can efficiently synthesize methyl 4-fluoro-2-hydroxy-5-nitrobenzoate. The mechanistic insights provided offer a deeper understanding of the factors governing the reaction's outcome, empowering scientists to adapt and optimize similar transformations. The comprehensive characterization methods ensure the identity and purity of the synthesized compound, a critical step in any drug discovery and development pipeline.
References
- 1. aiinmr.com [aiinmr.com]
- 2. youtube.com [youtube.com]
- 3. Methyl5-fluoro-4-hydroxy-2-nitrobenzoate [myskinrecipes.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. columbuschemical.com [columbuschemical.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. ehs.com [ehs.com]
- 11. quora.com [quora.com]
- 12. labproinc.com [labproinc.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 15. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Note: A Validated Protocol for the Synthesis of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
Abstract
Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring hydroxyl, nitro, fluoro, and methyl ester groups, offers multiple reaction sites for derivatization.[1] This application note provides a comprehensive, step-by-step experimental protocol for the regioselective nitration of Methyl 4-fluoro-2-hydroxybenzoate. We delve into the mechanistic rationale behind the procedure, emphasize critical safety protocols for handling nitrating agents, and detail methods for product purification and characterization. This guide is intended for researchers in organic synthesis, drug development, and chemical manufacturing.
Scientific Principles & Mechanistic Rationale
The synthesis of this compound is achieved via an electrophilic aromatic substitution reaction. The core of this process is the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.
Causality of Reagent Choice:
-
Nitric Acid (HNO₃): Serves as the source of the nitro group.
-
Sulfuric Acid (H₂SO₄): Acts as a catalyst. Being a stronger acid, it protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion. This is a critical step, as nitric acid alone is not a sufficiently strong nitrating agent for this substrate.
The regioselectivity of the nitration—the placement of the nitro group at the C3 position—is dictated by the combined electronic effects of the substituents already present on the aromatic ring:
-
Hydroxyl (-OH) at C2: A powerful activating, ortho, para-directing group. It strongly favors substitution at the positions ortho (C1, C3) and para (C5) to itself.
-
Fluorine (-F) at C4: A deactivating, ortho, para-directing group. Its influence is weaker than the hydroxyl group.
-
Methyl Ester (-COOCH₃) at C1: A deactivating, meta-directing group.
The C3 position is ortho to the strongly activating hydroxyl group and meta to the deactivating ester group. This convergence of directing effects makes the C3 position the most electronically favorable site for electrophilic attack by the nitronium ion, leading to the desired product with high selectivity.
Safety First: Handling Nitrating Agents
Nitration reactions are highly exothermic and involve corrosive and oxidizing materials.[2][3] Adherence to strict safety protocols is paramount to prevent accidents, thermal runaway, and chemical burns.[4][5]
-
Hazard Assessment: Concentrated nitric and sulfuric acids are severely corrosive and can cause extreme burns upon contact.[6] Nitric acid is also a strong oxidizer and can react violently with organic materials.[3] The reaction generates significant heat, which must be carefully controlled.[2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile over neoprene), safety goggles, a full-face shield, and a chemical-resistant lab coat.[4][7]
-
Engineering Controls: This procedure must be performed inside a certified chemical fume hood to ensure adequate ventilation and containment of toxic fumes.[4][8] An emergency eyewash and safety shower must be immediately accessible.[4]
-
Reagent Handling: Always add acid to water, never the reverse. When preparing the nitrating mixture, the nitric acid should be added slowly to the sulfuric acid while cooling in an ice bath.[9]
-
Waste Disposal: Acidic waste must be neutralized before disposal.[10] Carefully quench any residual nitrating mixture by slowly adding it to a large volume of ice. Never mix nitric acid waste with organic solvents in the same waste container, as this can lead to violent, delayed reactions and explosions.[3]
Materials and Methods
Equipment and Glassware
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel (100 mL)
-
Digital thermometer
-
Ice-water bath
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Reagents and Chemicals
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| Methyl 4-fluoro-2-hydroxybenzoate | 170.14 | 8.5 g | 50.0 | Starting Material |
| Sulfuric Acid (H₂SO₄), 98% | 98.08 | 50 mL | - | Catalyst/Solvent |
| Nitric Acid (HNO₃), 70% | 63.01 | 3.8 mL | ~60.0 | Nitrating Agent |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - | For washing |
| Brine (Saturated NaCl) | - | 50 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying Agent |
| Ethanol | 46.07 | As needed | - | Recrystallization Solvent |
Detailed Experimental Protocol
The following workflow provides a comprehensive guide to the synthesis procedure.
Caption: Experimental workflow for synthesis and purification.
Step 1: Preparation of the Nitrating Mixture
-
In a 100 mL beaker placed in an ice-water bath, add 25 mL of concentrated (98%) sulfuric acid.
-
While gently stirring, slowly add 3.8 mL of concentrated (70%) nitric acid dropwise using a pipette.
-
Ensure the temperature of the mixture is maintained between 0-5 °C throughout the addition. Once prepared, keep this mixture in the ice bath until use.
Step 2: Reaction Setup
-
Place 8.5 g (50.0 mmol) of Methyl 4-fluoro-2-hydroxybenzoate into a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.
-
Add the remaining 25 mL of concentrated sulfuric acid to the flask to dissolve the starting material.
-
Cool the flask in a large ice-water bath, ensuring the internal temperature drops to 0-5 °C.
Step 3: Nitration
-
Using a dropping funnel, add the cold nitrating mixture (from Step 1) to the stirred solution in the flask drop by drop.
-
The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0-10 °C.[9] This addition should take approximately 30-45 minutes.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1 hour to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 4: Work-up and Isolation
-
In a large beaker (1 L), prepare approximately 300 g of crushed ice.
-
Very slowly and with vigorous stirring, pour the reaction mixture onto the crushed ice.[11] A precipitate (the crude product) should form.
-
Allow the ice to melt completely, then transfer the mixture to a separatory funnel.
-
Extract the aqueous suspension with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Step 5: Purification
-
Recrystallize the crude solid from a minimum amount of hot ethanol.
-
Dissolve the solid in boiling ethanol and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry in vacuo.
Characterization and Expected Results
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
-
Yield: A typical yield for this type of reaction would be in the range of 75-85%.
-
Appearance: A pale yellow crystalline solid.
-
Melting Point: A sharp melting point is indicative of high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption peaks include:[12][13][14]
-
~3200-3400 cm⁻¹ (broad): O-H stretch (hydroxyl)
-
~1730 cm⁻¹ (strong): C=O stretch (ester)
-
~1530 cm⁻¹ and ~1350 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches (nitro group)
-
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the structure and regiochemistry. The expected signals for the aromatic protons will be distinct due to their specific electronic environments and coupling patterns.
Mechanistic Visualization
The following diagram illustrates the key steps in the electrophilic nitration mechanism.
Caption: Simplified mechanism of electrophilic nitration.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; loss during work-up or recrystallization. | Extend reaction time at room temperature; ensure pH is neutral before extraction; use minimum solvent for recrystallization. |
| Dark/Oily Product | Over-nitration or side reactions due to high temperature. | Strictly maintain reaction temperature below 10 °C during nitronium ion addition. Ensure efficient stirring. |
| No Precipitation | Product is soluble in the acidic aqueous layer. | Ensure complete neutralization or perform thorough extraction with an appropriate organic solvent like ethyl acetate or DCM. |
Conclusion
This application note details a reliable and reproducible protocol for the synthesis of this compound. By carefully controlling the reaction temperature and adhering to the outlined safety procedures, researchers can safely and efficiently prepare this valuable chemical intermediate. The provided mechanistic insights and characterization guidelines serve to create a self-validating system, ensuring the desired product is obtained with high purity and in good yield.
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Application Notes & Protocols: The Strategic Use of Fluorinated Nitroaromatics in Modern Pharmaceutical Development
Abstract
The strategic incorporation of fluorine into nitroaromatic scaffolds represents a powerful paradigm in medicinal chemistry, creating a class of compounds with significant potential in various therapeutic areas. This guide provides an in-depth exploration of the applications of fluorinated nitroaromatics in pharmaceuticals, focusing on their design rationale, mechanisms of action, and practical implementation. By synergistically combining the unique physicochemical properties of fluorine with the bioreductive potential of the nitroaromatic moiety, researchers can develop highly targeted and effective therapeutic agents.[1][2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed protocols for the synthesis and in-vitro evaluation of these promising compounds.
The Synergistic Advantage: Why Combine Fluorine and Nitroaromatic Moieties?
The combination of fluorine and a nitroaromatic group within a single molecular entity is not coincidental; it is a deliberate design strategy to enhance multiple pharmacologically relevant properties.
The Role of Fluorine: Enhancing Drug-Like Properties
Fluorine, being the most electronegative element, imparts unique characteristics to organic molecules.[1][2] Its introduction can profoundly influence a drug candidate's profile:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[3][4]
-
Potency and Selectivity: Fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups, modulating binding affinity and enhancing interactions with target proteins.[3][5] This can lead to increased potency and selectivity.
-
Pharmacokinetics: Strategic fluorination can fine-tune lipophilicity, which in turn affects membrane permeability, absorption, distribution, and excretion (ADME) profiles.[6][7][8]
The Nitroaromatic Group: A Key to Targeted Activation
The nitroaromatic moiety is a versatile functional group, most notably serving as a "trigger" for prodrug activation. Its utility stems from its unique electronic properties and susceptibility to enzymatic reduction.[9][10]
-
Hypoxia-Activated Prodrugs (HAPs): Many solid tumors contain regions of low oxygen, or hypoxia.[11] These hypoxic environments have an overabundance of reductase enzymes.[12] A nitroaromatic prodrug remains largely inert in normal, oxygen-rich tissues. However, in the hypoxic tumor microenvironment, these enzymes reduce the nitro group, activating the compound to release a potent cytotoxic agent precisely at the tumor site.[9][11]
-
Gene-Directed Enzyme Prodrug Therapy (GDEPT): This advanced cancer therapy strategy involves delivering a gene encoding a non-human nitroreductase enzyme (like one from E. coli) specifically to tumor cells.[13] Subsequently, a non-toxic fluorinated nitroaromatic prodrug is administered systemically. The prodrug is then activated only within the tumor cells expressing the foreign enzyme, leading to highly localized cell death and minimizing systemic toxicity.[13][14]
Core Mechanism of Action: Bioreductive Activation
The therapeutic and toxicological effects of nitroaromatic drugs are centrally linked to the bioreduction of the nitro group. This process typically occurs in a stepwise manner, transforming the strongly electron-withdrawing nitro group into a highly electron-donating amine group.[15] This dramatic electronic shift is the key that "unlocks" the cytotoxic potential of the molecule.
The reduction is catalyzed by various flavoenzymes, including NADPH:cytochrome P450 reductase and bacterial nitroreductases.[9][16] The process involves the transfer of up to six electrons, generating several reactive intermediates.[9][17]
Caption: Stepwise reduction of a nitroaromatic prodrug.
In the presence of oxygen (normoxia), the initial nitro radical anion can transfer its electron to molecular oxygen, regenerating the parent nitroaromatic compound and producing a superoxide anion. This "futile cycling" prevents the full reduction and activation of the prodrug in healthy tissues. In hypoxic conditions, the lack of oxygen allows the reduction to proceed to the cytotoxic hydroxylamine and amine species.[11]
Key Therapeutic Applications
Anticancer Agents
The most prominent application of fluorinated nitroaromatics is in oncology, primarily as hypoxia-activated prodrugs.[18]
-
Example - Evofosfamide (TH-302): This clinical-stage agent is a 2-nitroimidazole-based prodrug that, upon activation in hypoxic conditions, releases the DNA cross-linking agent bromo-isophosphoramide mustard. The fluorine atoms on related scaffolds can be used to fine-tune activity and pharmacokinetic properties.
-
GDEPT Example - CB1954: The prodrug 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954) is activated by E. coli nitroreductase to become a potent DNA cross-linking agent.[13] Fluorinated analogs of CB1954 are being explored to improve efficacy and safety profiles.
Caption: GDEPT experimental workflow.
Antibacterial Agents
Nitroaromatic compounds have a long history as antibacterial agents. The mechanism relies on the reductive activation of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that damage bacterial DNA and proteins.[19]
-
Ortho-Nitro Sulfonyl Fluorides: Researchers have identified 2-nitrobenzenesulfonyl fluoride as a lead fragment with antibacterial activity.[19] The ortho-nitrosulfonyl fluoride geometry is crucial for its activity, and fluorination can be used to modulate its potency and spectrum.[19]
-
Fluorinated Nitrofurans and Nitroimidazoles: Fluorine substitution on established nitroaromatic antibiotic scaffolds like nitrofurantoin or metronidazole is a key strategy to overcome emerging bacterial resistance.[20][21][22]
Kinase Inhibitors
Fluorinated nitroaromatics are crucial building blocks in the synthesis of modern kinase inhibitors used in cancer therapy.[23]
-
Synthesis of Alectinib: The potent anaplastic lymphoma kinase (ALK) inhibitor Alectinib is synthesized using 4-fluoro-3-nitrobenzonitrile as a key intermediate.[23] In this context, the nitro group serves as a powerful directing group and an activator for nucleophilic aromatic substitution (SNAr), while the fluorine atom is an excellent leaving group for the key bond-forming reaction. The nitro group is later reduced to an amine and incorporated into the final heterocyclic drug structure.
Application Protocol 1: Synthesis of a 4-Fluoro-3-nitrobenzonitrile Derivative
This protocol describes a representative nucleophilic aromatic substitution (SNAr) reaction, a cornerstone in the synthesis of many fluorinated nitroaromatic pharmaceuticals.
Objective: To synthesize N-(2-methoxyethyl)-4-fluoro-3-nitrobenzonitrile, a precursor for kinase inhibitor scaffolds.
Rationale: 2,4-Difluoro-1-nitrobenzene is used as the starting material. The fluorine atom at position 4 is highly activated towards nucleophilic substitution by the strong electron-withdrawing effects of the adjacent nitro group and the fluorine at position 2. 2-Methoxyethylamine is the nucleophile.
Materials:
-
2,4-Difluoro-1-nitrobenzene (1 equivalent)
-
2-Methoxyethylamine (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Ethyl acetate/Hexane mixture for TLC
-
Column chromatography apparatus
Procedure:
-
Reaction Setup: To a clean, dry 250 mL round-bottom flask, add 2,4-difluoro-1-nitrobenzene (e.g., 10 mmol, 1.59 g) and anhydrous acetonitrile (100 mL).
-
Add Base: Add potassium carbonate (20 mmol, 2.76 g) to the flask. This base will act as a scavenger for the HF produced during the reaction.
-
Add Nucleophile: While stirring, slowly add 2-methoxyethylamine (11 mmol, 0.83 g) to the reaction mixture at room temperature.
-
Heating: Attach a condenser to the flask and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and rinse with a small amount of acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield the pure N-(2-methoxyethyl)-4-fluoro-3-nitrobenzonitrile.
Safety Precautions: Fluorinated nitroaromatics are potentially toxic and irritants. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Application Protocol 2: In Vitro Evaluation of a Hypoxia-Activated Prodrug
This protocol outlines a cell-based assay to determine the hypoxia-selective cytotoxicity of a fluorinated nitroaromatic compound.
Objective: To quantify the difference in cytotoxic potency (IC₅₀) of a test compound under normoxic (21% O₂) and hypoxic (1% O₂) conditions.
Rationale: A successful hypoxia-activated prodrug will be significantly more potent (have a lower IC₅₀ value) under hypoxic conditions compared to normoxic conditions. This is because the enzymatic reduction required for its activation occurs preferentially in low-oxygen environments.
Materials:
-
Human tumor cell line (e.g., HCT116 colorectal carcinoma or A549 lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Fluorinated nitroaromatic test compound, dissolved in DMSO
-
96-well cell culture plates
-
Standard incubator (37°C, 5% CO₂, 21% O₂)
-
Hypoxia chamber or incubator (37°C, 5% CO₂, 1% O₂)
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer or plate reader
Procedure:
-
Cell Seeding: Seed cells into two identical 96-well plates at an appropriate density (e.g., 5,000 cells per well in 100 µL of medium). Allow cells to attach overnight in a standard incubator.
-
Compound Preparation: Prepare a serial dilution of the test compound in culture medium. A typical concentration range might be 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO only).
-
Dosing: Remove the overnight medium from the cells and add 100 µL of the prepared compound dilutions to the appropriate wells.
-
Incubation:
-
Place one plate in the standard (normoxic) incubator.
-
Place the second plate in the hypoxic chamber.
-
Incubate both plates for 48-72 hours. The incubation time should be sufficient for the prodrug to be activated and induce cell death.
-
-
Viability Assessment: After the incubation period, remove the plates from their respective incubators. Allow the hypoxic plate to equilibrate to room temperature for 30 minutes.
-
Assay: Perform the cell viability assay according to the manufacturer's instructions (e.g., add CellTiter-Glo® reagent to each well, incubate, and read luminescence).
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percent viability versus the log of the compound concentration for both normoxic and hypoxic conditions.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value for each condition.
-
Calculate the Hypoxic Cytotoxicity Ratio (HCR) as: HCR = IC₅₀ (normoxia) / IC₅₀ (hypoxia).
-
Data Presentation & Interpretation
The results of the in-vitro evaluation should be presented clearly to highlight the hypoxia-selective activity.
Table 1: Comparative Cytotoxicity of a Hypothetical Fluorinated Nitroaromatic Prodrug (FNAP-1)
| Cell Line | Condition | IC₅₀ (µM) | Hypoxic Cytotoxicity Ratio (HCR) |
| HCT116 | Normoxia (21% O₂) | 85.2 | 113.6 |
| HCT116 | Hypoxia (1% O₂) | 0.75 | |
| A549 | Normoxia (21% O₂) | > 100 | > 95.2 |
| A549 | Hypoxia (1% O₂) | 1.05 |
Interpretation: An HCR value significantly greater than 1 (typically >10) is indicative of potent and selective activation under hypoxic conditions. In the example above, FNAP-1 demonstrates excellent hypoxia selectivity in both cell lines, making it a promising candidate for further development as a targeted anticancer agent.
Conclusion and Future Perspectives
Fluorinated nitroaromatics are a cornerstone of modern drug discovery, offering a robust platform for developing targeted therapies. Their applications in oncology, infectious diseases, and as key synthetic intermediates are well-established and continue to expand. The ability to rationally design molecules where fluorine substitution fine-tunes pharmacokinetic and pharmacodynamic properties, while the nitroaromatic group provides a mechanism for targeted activation, is a powerful strategy. Future research will likely focus on developing novel nitroreductase-prodrug systems for GDEPT with improved clinical translatability and designing next-generation hypoxia-activated agents with even greater selectivity and potency.
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The Strategic Role of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Multifunctional Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate is a prime example of such a scaffold, engineered with a unique constellation of functional groups that offer a wealth of synthetic possibilities and potential biological activities. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, applications, and strategic utility of this versatile compound.
The intrinsic value of this compound lies in the synergistic interplay of its substituents on the aromatic ring:
-
The Nitro Group (-NO2): As a strong electron-withdrawing group, it significantly influences the reactivity of the aromatic ring.[1][2] More importantly, it serves as a synthetic linchpin, readily reducible to a primary amine. This transformation is a gateway to a vast array of heterocyclic systems and other functionalities central to many pharmacophores.[3][4] The nitro group itself can be a key feature for bioactivity, with nitroaromatic compounds showing promise as antimicrobial agents.[5][6]
-
The Fluorine Atom (-F): The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[7][8][9] Its high electronegativity can modulate the pKa of nearby functional groups, influencing a molecule's pharmacokinetic profile.[9]
-
The Hydroxyl Group (-OH): This group provides a crucial site for hydrogen bonding, a key interaction in molecular recognition at biological targets. It also presents a handle for further synthetic modifications, such as etherification, to explore structure-activity relationships (SAR).
-
The Methyl Ester (-COOCH3): This group offers a site for controlled chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.[4] It can also contribute to the molecule's ability to permeate cell membranes.
This guide will provide detailed protocols and theoretical frameworks to empower researchers to harness the full potential of this compound in their drug discovery endeavors.
Physicochemical Properties and Data
A summary of the key physicochemical properties of related compounds is presented below to provide an estimate for this compound.
| Property | Value (for Methyl 4-fluoro-3-nitrobenzoate) | Reference |
| CAS Number | 329-59-9 | [10][11][12] |
| Molecular Formula | C8H6FNO4 | [12][13] |
| Molecular Weight | 199.14 g/mol | [10][12] |
| Solubility | Soluble in ethanol, ether, and methanol. Insoluble in water. | [11][14] |
| Appearance | Likely a crystalline solid. |
Synthetic Pathways: Accessing the Core Scaffold
The synthesis of this compound can be approached through a logical sequence of aromatic substitution reactions. A plausible and efficient route is outlined below.
Protocol 1: Synthesis of this compound
This protocol describes a two-step process starting from the commercially available Methyl 4-fluoro-2-hydroxybenzoate.
Step 1: Nitration of Methyl 4-fluoro-2-hydroxybenzoate
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve Methyl 4-fluoro-2-hydroxybenzoate (1 equivalent) in concentrated sulfuric acid.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10 °C.
-
Addition: Add the nitrating mixture dropwise to the solution of Methyl 4-fluoro-2-hydroxybenzoate over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Step 2: Esterification (if starting from the corresponding acid)
This procedure is adapted from the synthesis of a similar compound, Methyl 4-fluoro-3-nitrobenzoate.[10]
-
Dissolution: Dissolve 4-fluoro-2-hydroxy-3-nitrobenzoic acid (1 equivalent) in methanol.
-
Catalysis: Add concentrated sulfuric acid (catalytic amount) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature and then pour it onto ice.
-
Isolation: Collect the precipitated product by suction filtration and dry it in vacuo.
Caption: Synthetic pathway for this compound.
Applications in Medicinal Chemistry: A Gateway to Diverse Scaffolds
The true utility of this compound is realized in its role as a versatile intermediate for the synthesis of more complex and biologically active molecules.
The Nitro-to-Amine Reduction: Unlocking Synthetic Potential
The reduction of the nitro group to an amine is a pivotal transformation that opens the door to a vast array of subsequent chemical reactions.[3][4] This aniline derivative is a key precursor for the synthesis of various heterocyclic systems.
Protocol 2: Reduction of the Nitro Group
-
Setup: To a solution of this compound in ethanol or methanol, add a catalyst such as 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-18 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield Methyl 3-amino-4-fluoro-2-hydroxybenzoate.
Caption: Workflow for generating diverse scaffolds.
Application in Kinase Inhibitor Synthesis
Drawing inspiration from the use of related nitrobenzoates in the development of IRAK4 inhibitors, this compound can serve as a starting point for novel kinase inhibitors.[3] The resulting 3-amino-4-fluoro-2-hydroxybenzoate intermediate can undergo cyclization with various reagents to form fused heterocyclic systems that are common motifs in kinase inhibitor design.
Protocol 3: Exemplary Heterocycle Formation (Benzoxazinone Synthesis)
This protocol is a hypothetical adaptation for the synthesis of a benzoxazinone derivative.
-
Acylation: Dissolve Methyl 3-amino-4-fluoro-2-hydroxybenzoate (1 equivalent) in a suitable solvent like THF. Cool the solution to 0 °C and add chloroacetyl chloride (1.1 equivalents) dropwise. Stir for 30 minutes.
-
Cyclization: Add a base such as potassium tert-butoxide (2.5 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Perform an appropriate aqueous work-up and purify the product by column chromatography to isolate the desired benzoxazinone derivative.
Potential as an Antimicrobial Agent
Nitroaromatic compounds have demonstrated notable activity against a range of pathogens, including M. tuberculosis and various fungal species.[5][6] The nitrobenzoate scaffold is considered a promising starting point for the development of new antimycobacterial agents.[5] Therefore, this compound and its derivatives warrant investigation for their potential antimicrobial properties. The presence of the nitro group could lead to the generation of free radicals within microbial cells, inducing oxidative stress and cell death.[6]
Conclusion
This compound is a strategically designed chemical entity with significant potential in medicinal chemistry. Its unique combination of a reducible nitro group, a bioisosteric fluorine atom, a hydrogen-bonding hydroxyl group, and a modifiable ester makes it an exceptionally versatile building block. The protocols and applications detailed in this guide are intended to provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to accelerate the discovery of novel therapeutic agents.
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Strategic Synthesis of Substituted Nitrobenzoic Acids: A Guide to Core Methodologies and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Substituted nitrobenzoic acids are a pivotal class of organic compounds, serving as fundamental building blocks in the synthesis of a vast array of high-value molecules. Their unique electronic properties, imparted by the presence of both an electron-withdrawing nitro group (-NO₂) and a carboxylic acid group (-COOH), make them indispensable intermediates in the pharmaceutical, dye, agrochemical, and materials science industries.[1] In drug development, for instance, these scaffolds are integral to the synthesis of Active Pharmaceutical Ingredients (APIs), including anti-inflammatory agents, antimicrobials, and targeted cancer therapeutics like Dabrafenib.[2][3]
This technical guide provides an in-depth exploration of the principal synthetic routes to substituted nitrobenzoic acids. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind key transformations, offers detailed, field-proven protocols, and presents comparative data to inform methodological choices in a research and development setting.
Primary Synthetic Strategies
The synthesis of substituted nitrobenzoic acids is primarily achieved through two robust and versatile strategies: the electrophilic nitration of an existing benzoic acid derivative and the oxidation of a methyl group on a substituted nitrotoluene. Less common but powerful methods, such as nucleophilic aromatic substitution and Sandmeyer reactions, offer alternative pathways for specific substitution patterns.
Method 1: Electrophilic Aromatic Substitution (EAS) - Direct Nitration
Direct nitration is one of the most common methods for introducing a nitro group onto a benzoic acid backbone. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the highly electrophilic nitronium ion (NO₂⁺) is the active species.[4][5]
Mechanistic Insight: The nitronium ion is generated in situ by the reaction of concentrated nitric acid with a strong dehydrating acid, typically concentrated sulfuric acid.[5][6]
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[4]
The regiochemical outcome of the nitration is dictated by the electronic properties of the substituents already present on the aromatic ring. The carboxylic acid group is a deactivating, meta-directing group.[4][5][7] It withdraws electron density from the ring through both inductive and resonance effects, slowing the rate of reaction compared to benzene. This deactivation is most pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.[6][8] Other substituents on the ring will exert their own directing effects, leading to a predictable final substitution pattern.
Caption: General workflow for Electrophilic Aromatic Nitration.
Protocol 1.1: Synthesis of 2-Chloro-5-nitrobenzoic Acid via Nitration of o-Chlorobenzoic Acid [9]
This protocol details the nitration of o-chlorobenzoic acid, where the ortho-para directing chloro group and the meta-directing carboxyl group combine to yield the 5-nitro product.
-
Materials:
-
o-Chlorobenzoic acid (32 g)
-
100% Sulfuric acid (160 g)
-
80% Nitric acid (16 g)
-
Ice-salt bath
-
Crushed ice (400 g)
-
Boiling water for recrystallization
-
-
Procedure:
-
In a suitable reaction vessel, stir and dissolve 32 g of pure o-chlorobenzoic acid in 160 g of 100% sulfuric acid.
-
Cool the solution to below 0°C using an ice-salt bath.
-
Prepare a nitrating mixture by carefully combining 16 g of 80% nitric acid with 40 g of 100% sulfuric acid. Keep this mixture cool.
-
Add the nitrating mixture dropwise to the cold o-chlorobenzoic acid solution over approximately 1 hour. Causality: Maintaining a temperature below 0°C is critical to minimize the formation of undesired isomers and by-products.[9]
-
After the addition is complete, allow the mixture to stand at room temperature for 10-12 hours.
-
Slowly heat the reaction mixture to 60°C, then carefully pour it onto 400 g of crushed ice with stirring.
-
Collect the precipitated solid by filtration.
-
Purify the crude product by recrystallizing twice from 1 liter of boiling water to remove any unreacted starting material.
-
Filter the purified crystals and dry to obtain 2-chloro-5-nitrobenzoic acid. A typical yield is ~92% with a melting point of 164-165°C.[9]
-
Protocol 1.2: Synthesis of 3,5-Dinitrobenzoic Acid via Dinitration of Benzoic Acid [10][11]
This synthesis requires more forcing conditions to add a second nitro group to the already deactivated ring.
-
Materials:
-
Benzoic acid (61 g, 0.5 mole)
-
Concentrated sulfuric acid (sp. gr. 1.84, 300 ml)
-
Fuming nitric acid (sp. gr. 1.54, 100 ml + 75 ml)
-
Ice and water
-
50% Ethanol for recrystallization
-
-
Procedure:
-
Safety: This procedure must be performed in a well-ventilated fume hood. Wear appropriate PPE, including acid-resistant gloves and safety goggles.
-
In a 2-L round-bottomed flask, combine 61 g of benzoic acid with 300 ml of concentrated sulfuric acid.
-
In small portions (2-3 ml), add 100 ml of fuming nitric acid. Maintain the temperature between 70°C and 90°C by cooling with a water bath.[11]
-
Allow the flask to stand in the fume hood for at least 1 hour (or overnight).
-
Heat the mixture on a steam bath for 4 hours. Significant evolution of brown fumes (NO₂) will occur.
-
Cool the mixture to room temperature, allowing yellow crystals to separate.
-
Add an additional 75 ml of fuming nitric acid. Heat on the steam bath for 3 hours, then heat in an oil bath at 135-145°C for 3 hours.[11] Causality: The higher temperature and additional nitrating agent are necessary to overcome the severe deactivation of the mononitrated intermediate.
-
Allow the mixture to cool, then pour it into a slurry of 800 g of ice and 800 ml of water.
-
After 30 minutes, filter the product with suction and wash with water until the filtrate is free of sulfates.
-
Recrystallize the crude product (62-65 g) from 275 ml of hot 50% ethanol to yield pure 3,5-dinitrobenzoic acid (57-61 g, 54-58% yield) with a melting point of 205-207°C.[11]
-
Method 2: Oxidation of Substituted Nitrotoluenes
This strategy involves the oxidation of a methyl group on a pre-existing nitrotoluene ring. It is a highly effective method, particularly for synthesizing para- and ortho-nitrobenzoic acids, which are less accessible via direct nitration of benzoic acid. A variety of oxidizing agents can be employed, each with distinct advantages and disadvantages regarding cost, safety, and environmental impact.[1][12]
Mechanistic Insight: The oxidation of the methyl group can proceed through different mechanisms depending on the oxidant. With potassium permanganate (KMnO₄), the reaction is thought to involve the abstraction of a hydrogen atom from the methyl group to form a benzyl radical as the rate-determining step.[13][14] For chromium-based oxidants like sodium dichromate, the reaction is also believed to proceed via a radical mechanism.
Caption: General workflow for the oxidation of nitrotoluenes.
Comparative Analysis of Oxidizing Agents for 4-Nitrotoluene
| Oxidizing Agent/System | Key Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | Aqueous, gentle boiling | ~1 hour | 82 - 86 | [12] |
| Nitric Acid (HNO₃) | 15% aqueous solution, 175°C | Not Specified | 88.5 | [12] |
| Potassium Permanganate (KMnO₄) / PEG-600 | Neutral aqueous system, 95°C | 3 hours | 51.6 | [12] |
| MnO₂ / NHPI / Air | 110°C, 0.4 MPa air | 4 hours | 89 (isolated) | [12] |
Protocol 2.1: Synthesis of p-Nitrobenzoic Acid via Dichromate Oxidation of p-Nitrotoluene [15][16]
This is a classic, high-yield laboratory procedure.
-
Materials:
-
p-Nitrotoluene (230 g, 1.7 moles)
-
Sodium dichromate (680 g, 2.3 moles)
-
Concentrated sulfuric acid (1700 g)
-
Water
-
5% Sodium hydroxide solution
-
5% Sulfuric acid solution
-
-
Procedure:
-
Safety: This reaction is exothermic and can become vigorous. Perform in a large flask (5-L) in a fume hood. Chromium compounds are toxic and carcinogenic.
-
In a 5-L round-bottomed flask equipped with a mechanical stirrer, add 680 g of sodium dichromate, 1500 ml of water, and 230 g of p-nitrotoluene.
-
Begin stirring and slowly add 1700 g of concentrated sulfuric acid over about 30 minutes. The heat of dilution will melt the nitrotoluene and initiate the oxidation.[15]
-
Causality: The addition rate of sulfuric acid must be controlled to prevent the reaction from becoming too violent.[15][16]
-
Once the initial exotherm subsides, heat the mixture to a gentle boil for 30 minutes to ensure the reaction goes to completion.
-
Cool the reaction mixture and dilute with 2 L of water. Filter the crude product through a cloth filter and wash with ~1 L of water.
-
To remove chromium salts, suspend the crude product in 1 L of warm 5% sulfuric acid, stir, cool, and filter again.
-
Dissolve the washed product in 5% sodium hydroxide solution and filter to remove any remaining chromium hydroxide and unreacted p-nitrotoluene.
-
Acidify the light-yellow filtrate with dilute sulfuric acid, with stirring, to precipitate the p-nitrobenzoic acid.
-
Filter the product with suction, wash thoroughly with water, and dry. The expected yield is 230–240 g (82–86%).[15]
-
Method 3: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for modifying nitroaromatic systems that possess a good leaving group (e.g., a halogen) positioned ortho or para to the nitro group. The strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack.[17][18]
Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17][18] The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[17][19]
Caption: The Addition-Elimination mechanism of SNAr.
Application Example: Synthesis of N-Substituted 5-Nitroanthranilic Acids
The synthesis of N-substituted 5-nitroanthranilic acid derivatives can be achieved through the regioselective amination of 2-chloro-5-nitrobenzoic acid.[20] This reaction is valuable as the products are precursors to various pharmacologically active compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs) and potential antiarrhythmic drugs.[20] A modern approach utilizes microwave assistance to achieve high yields rapidly without the need for a solvent or catalyst.[20]
Method 4: The Sandmeyer Reaction Pathway
The Sandmeyer reaction provides an indirect but highly versatile route to introduce a wide variety of substituents onto an aromatic ring, which can then be further manipulated.[21] For synthesizing nitrobenzoic acids, this typically involves the diazotization of a substituted nitroaniline, followed by a copper(I) cyanide-mediated substitution to form a nitrile, which is then hydrolyzed to the carboxylic acid.[22][23]
Causality & Workflow: This multi-step pathway is advantageous when the desired substitution pattern is not accessible through direct nitration or oxidation. The core of the process is the conversion of an amino group (-NH₂) into an excellent leaving group, dinitrogen gas (N₂), via a diazonium salt intermediate.[22]
Caption: Sandmeyer reaction pathway to nitrobenzoic acids.
This method offers broad synthetic utility, allowing access to a diverse range of substituted nitrobenzoic acids that would otherwise be challenging to prepare.[21]
Conclusion
The synthesis of substituted nitrobenzoic acids relies on a few core, powerful transformations in organic chemistry. Direct nitration and oxidation of nitrotoluenes represent the most direct and industrially relevant routes, with the choice between them often dictated by the desired substitution pattern and the availability of starting materials. Understanding the underlying mechanisms of electrophilic attack and the directing effects of substituents is paramount for predicting and controlling the outcomes of nitration reactions. Similarly, a comparative knowledge of different oxidizing agents allows for the optimization of yield, safety, and cost. For more complex substitution patterns, SNAr and Sandmeyer reactions provide essential, enabling strategies for the modern synthetic chemist. The protocols and insights provided herein serve as a robust foundation for researchers engaged in the synthesis of these vital chemical intermediates.
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PrepChem.com. A--Preparation of 4-chloro-3-nitrobenzoic acid. [Link]
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ChemicalsTalk. 2-Chloro-5-Nitrobenzoic Acid: Properties, Uses, and Production. [Link]
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Wikipedia. 3,5-Dinitrobenzoic acid. [Link]
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Quora. What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid?. [Link]
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Organic Syntheses. 3,5-dinitrobenzoic acid. [Link]
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ResearchGate. Novel green synthesis of o-nitrobenzoic acid by oxidation of o-nitrotoluene with substituted iron porphyrins | Request PDF. [Link]
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Application Notes and Protocols for the Synthesis of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the reaction conditions for the synthesis of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate, a valuable intermediate in medicinal chemistry and drug development. The document outlines the synthetic strategy, delves into the mechanistic details, and provides detailed, actionable protocols for laboratory execution.
Introduction and Strategic Overview
This compound is a highly functionalized aromatic compound. Its utility as a synthetic intermediate stems from its array of reactive sites: a nucleophilic hydroxyl group, an ester that can be hydrolyzed or aminated, and a nitro group that can be reduced to an amine, paving the way for a diverse range of chemical transformations.
The synthesis of this target molecule is most logically approached via a two-step sequence starting from commercially available 4-fluoro-2-hydroxybenzoic acid. This strategy involves:
-
Esterification: The initial step is the conversion of 4-fluoro-2-hydroxybenzoic acid to its corresponding methyl ester, Methyl 4-fluoro-2-hydroxybenzoate. This is a standard Fischer esterification reaction.
-
Regioselective Nitration: The subsequent and more critical step is the selective introduction of a nitro group onto the aromatic ring of Methyl 4-fluoro-2-hydroxybenzoate. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the existing substituents.
This guide will provide detailed protocols for both of these transformations, with a particular focus on the nuanced conditions required for the successful nitration reaction.
Part 1: Synthesis of the Precursor - Methyl 4-fluoro-2-hydroxybenzoate
The synthesis of the starting material, Methyl 4-fluoro-2-hydroxybenzoate, is a straightforward acid-catalyzed esterification.
Reaction Scheme: Esterification
Strategic Utilization of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Scaffolds
An Application Note for Medicinal and Synthetic Chemists
Introduction
In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures from readily available starting materials is paramount. Fluorinated heterocyclic compounds are of particular interest due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and modulated pKa, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate is a trifunctionalized aromatic building block poised for strategic exploitation in heterocyclic synthesis. Its unique arrangement of functional groups—a nucleophilic substitution-prone fluorine atom activated by an adjacent nitro group, a hydroxyl group positioned for intramolecular cyclization, and a versatile methyl ester—offers multiple reaction handles for divergent synthesis.
This application note provides a comprehensive guide for researchers, outlining core synthetic strategies, detailed experimental protocols, and mechanistic insights for transforming this compound into high-value heterocyclic systems, primarily focusing on the synthesis of benzoxazoles and related N-heterocycles.
Chemical Profile and Reactivity of the Starting Material
The synthetic utility of this compound is rooted in the distinct reactivity of its three core functional groups:
-
4-Fluoro Group: This position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) by the potent electron-withdrawing effect of the ortho-nitro group.[2][3] This allows for the facile introduction of a wide range of nitrogen, oxygen, or sulfur nucleophiles, serving as a primary strategy for building molecular diversity.
-
3-Nitro Group: The nitro group is a key modulator of reactivity and a latent amino group. Its strong electron-withdrawing nature is crucial for activating the C4 position for SNAr. Furthermore, it can be selectively reduced to a primary amine, which is a critical step for subsequent intramolecular cyclization reactions to form fused heterocyclic rings.[4][5]
-
2-Hydroxy Group: The ortho-positioning of the hydroxyl group relative to the nitro (and subsequent amino) group is pivotal for forming five-membered heterocyclic rings like benzoxazoles. It acts as an intramolecular nucleophile in cyclization steps.
-
Methyl Ester: This group provides an additional site for modification. It can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to a primary alcohol, further expanding the synthetic possibilities.[6]
Core Synthetic Strategy I: Direct Synthesis of Benzoxazoles
The most direct synthetic route from the starting material is the formation of the benzoxazole scaffold. This pathway involves a two-step sequence: chemoselective reduction of the nitro group, followed by cyclocondensation with a one-carbon electrophile. Benzoxazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[7]
Caption: Workflow for the synthesis of benzoxazoles.
Protocol 1: Synthesis of Methyl 3-amino-4-fluoro-2-hydroxybenzoate
This protocol details the chemoselective reduction of the nitro group. The use of tin(II) chloride is advantageous as it is highly effective for nitro group reduction while typically preserving sensitive functional groups like esters and aryl halides.[8]
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (EtOH), absolute
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, suspend this compound in absolute ethanol (approx. 10 mL per 1 g of starting material).
-
Add tin(II) chloride dihydrate in one portion.
-
Heat the mixture to reflux (approx. 78°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Slowly add saturated NaHCO₃ solution to neutralize the acidic mixture until the pH is ~8 (cessation of gas evolution). A thick white precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x volume of ethanol used).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
Protocol 2: Synthesis of Methyl 7-fluoro-2-phenylbenzoxazole-6-carboxylate
This protocol describes the cyclization of the o-aminophenol intermediate with an aldehyde to form the benzoxazole ring.[7][9]
Materials:
-
Methyl 3-amino-4-fluoro-2-hydroxybenzoate (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.1 eq, catalytic)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add Methyl 3-amino-4-fluoro-2-hydroxybenzoate, toluene (approx. 15 mL per 1 g of amine), benzaldehyde, and p-TsOH.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds via an initial Schiff base formation followed by oxidative cyclization.
-
Continue refluxing until no more water is collected (typically 4-6 hours). Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and wash with saturated NaHCO₃ solution to remove the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure benzoxazole product.
| Compound | Step | Reagents | Typical Yield | Notes |
| Methyl 3-amino-4-fluoro-2-hydroxybenzoate | Nitro Reduction | SnCl₂·2H₂O, EtOH | 85-95% | Robust and high-yielding. Avoids dehalogenation seen with some H₂, Pd/C. |
| Methyl 7-fluoro-2-phenylbenzoxazole-6-carboxylate | Cyclocondensation | Benzaldehyde, p-TsOH | 70-85% | Dean-Stark trap is crucial for driving the reaction to completion. |
Core Synthetic Strategy II: Benzimidazole Synthesis via SNAr
This pathway leverages the activated fluorine for an initial SNAr reaction to introduce a nitrogen nucleophile, followed by nitro reduction and cyclization to form benzimidazole derivatives. This strategy offers a route to a different, yet equally important, class of bioactive heterocycles.[10][11]
Caption: Workflow for SNAr-based benzimidazole synthesis.
Protocol 3: SNAr with Benzylamine
This protocol describes the displacement of the fluoride with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add K₂CO₃ and benzylamine to the solution.
-
Heat the reaction mixture to 80-100°C and stir until TLC analysis indicates complete consumption of the starting material (typically 6-12 hours).
-
Cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by vacuum filtration. If no precipitate forms, extract with ethyl acetate.
-
Wash the precipitate (or organic extract) with water and brine, then dry.
-
Purify the crude product by column chromatography to yield Methyl 4-(benzylamino)-2-hydroxy-3-nitrobenzoate.
Protocol 4: Reductive Cyclization to Form Benzimidazole
This protocol combines the nitro reduction and subsequent cyclization with formic acid into an efficient process.
Materials:
-
Methyl 4-(benzylamino)-2-hydroxy-3-nitrobenzoate (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Ethanol/Water (4:1 mixture)
-
Formic acid (excess)
Procedure:
-
Reduction: Suspend the SNAr product in the ethanol/water mixture. Add iron powder and ammonium chloride.
-
Heat the mixture to reflux for 2-4 hours until the reduction to the diamine is complete (monitor by TLC).
-
Filter the hot reaction mixture through a pad of Celite to remove the iron salts, washing the pad with hot ethanol.
-
Cyclization: Concentrate the filtrate to remove most of the ethanol. Add an excess of formic acid to the residue.
-
Heat the mixture at 100°C for 2-3 hours to effect cyclization.[12]
-
Cool the reaction, pour it into ice water, and neutralize with a base (e.g., aqueous ammonia or NaOH) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Purify by recrystallization or column chromatography.
| Reaction | Key Reagents | Typical Yield | Trustworthiness Insight |
| SNAr | Benzylamine, K₂CO₃, DMF | 75-90% | The reaction's progress is easily monitored by a distinct color change and TLC. The use of a mild base like K₂CO₃ prevents unwanted side reactions. |
| Reductive Cyclization | Fe/NH₄Cl; Formic Acid | 65-80% (over 2 steps) | The Fe/NH₄Cl system is a classic and reliable method for nitro reduction that is tolerant of many functional groups.[8] One-pot procedures following filtration are efficient. |
References
- Vertex AI Search. Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes.
- Benchchem. A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
- ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
- Dakenchem. Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights.
- NIH. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC.
- Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst.
- ijariie. Review On Synthesis Of Benzimidazole From O- phenyldiamine.
- Wikipedia. Reduction of nitro compounds.
- Benchchem. selective reduction of nitro group without affecting other functional groups.
- eCampus.com. Fluorinated Heterocyclic Compounds Synthesis, Chemistry, and Applications.
- Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- Vapourtec. Aromatic Substitution | Flow Reactions.
- MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
Sources
- 1. lyon.ecampus.com [lyon.ecampus.com]
- 2. vapourtec.com [vapourtec.com]
- 3. mdpi.com [mdpi.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijariie.com [ijariie.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the successful synthesis of this important chemical intermediate.
Introduction
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. The introduction of a nitro group to Methyl 4-fluoro-2-hydroxybenzoate via electrophilic aromatic substitution is a nuanced reaction that can present several challenges. This guide offers practical, experience-based solutions to common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Here are some common questions regarding the synthesis of this compound:
Q1: What is the primary challenge in the nitration of Methyl 4-fluoro-2-hydroxybenzoate?
The main challenge lies in controlling the regioselectivity and preventing over-nitration. The starting material has both an activating hydroxyl group and a deactivating ester group, which can lead to a mixture of products if the reaction conditions are not carefully controlled.
Q2: Why is temperature control so critical during the addition of the nitrating agent?
Nitration is a highly exothermic reaction.[1] Poor temperature control can lead to an increased rate of reaction, which promotes the formation of di-nitro products and other side reactions. Maintaining a low temperature, typically between 0-5 °C, is essential for achieving high selectivity and yield of the desired mono-nitro product.
Q3: What are the most common impurities I might encounter?
Common impurities include the starting material (unreacted), di-nitrated byproducts, and potentially a small amount of the isomeric product where the nitro group is in a different position. Hydrolysis of the methyl ester to the corresponding carboxylic acid can also occur if conditions are too harsh or if there is excess water present.
Q4: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. A suitable solvent system, such as a mixture of ethyl acetate and hexane, should be used to achieve good separation.
Troubleshooting Guide
This section provides a detailed breakdown of potential problems, their causes, and actionable solutions.
Problem 1: Low or No Product Yield
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting material.
-
After workup, the isolated product mass is much lower than the theoretical yield.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Inactive Nitrating Agent | The nitronium ion (NO₂⁺) is the active electrophile in this reaction. It is generated from the reaction of nitric acid and a strong dehydrating acid, typically sulfuric acid. If the acids are old, have absorbed moisture, or are of low purity, the concentration of the nitronium ion will be insufficient for the reaction to proceed efficiently. | Use fresh, high-purity concentrated nitric acid and sulfuric acid. Ensure that the reagents are properly stored to prevent moisture absorption. |
| Insufficient Reaction Time or Temperature | While high temperatures are detrimental, a temperature that is too low or a reaction time that is too short may not provide enough energy for the reaction to go to completion, especially if the nitrating agent is added very slowly. | After the initial slow addition of the nitrating agent at low temperature, allow the reaction to stir for an additional period (e.g., 1-2 hours) at a slightly elevated temperature (e.g., room temperature) to ensure complete conversion. Monitor the reaction by TLC. |
| Poor Mixing | In a heterogeneous or viscous reaction mixture, inefficient stirring can lead to localized "hot spots" and areas where the reactants are not in adequate contact. | Use a magnetic stirrer of appropriate size and speed to ensure the reaction mixture is homogeneous. For larger scale reactions, mechanical stirring may be necessary. |
Problem 2: Formation of Multiple Products (Low Selectivity)
Symptoms:
-
TLC shows multiple spots in addition to the starting material and the desired product.
-
NMR analysis of the crude product indicates the presence of isomers or di-nitrated compounds.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Reaction Temperature Too High | As mentioned, nitration is highly exothermic. If the heat generated is not effectively dissipated, the increased temperature will accelerate the reaction rate and reduce selectivity, leading to the formation of multiple products, including di-nitrated species. | Maintain strict temperature control throughout the addition of the nitrating agent, keeping the reaction vessel in an ice-water or ice-salt bath. Add the nitrating agent dropwise to manage the exotherm. |
| Incorrect Stoichiometry of Nitrating Agent | An excess of the nitrating agent can lead to over-nitration (di-nitration) of the aromatic ring. | Carefully calculate and measure the amount of nitric acid used. A slight excess (e.g., 1.1 to 1.2 equivalents) is often sufficient. |
| Substrate Purity | Impurities in the starting material can react with the nitrating agent, leading to a complex mixture of products. | Ensure the starting Methyl 4-fluoro-2-hydroxybenzoate is of high purity. If necessary, purify it by recrystallization or column chromatography before use. |
Problem 3: Product is an Oil or Fails to Crystallize
Symptoms:
-
After quenching the reaction with water/ice, the product separates as an oil instead of a solid.
-
The oily product is difficult to purify.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Presence of Impurities | The presence of impurities, such as side products or residual solvent, can lower the melting point of the product and inhibit crystallization. | Try to "seed" the oil with a small crystal of the pure product, if available. Alternatively, dissolve the oil in a minimal amount of a suitable hot solvent (e.g., ethanol or methanol) and allow it to cool slowly to induce crystallization.[2] If this fails, purification by column chromatography is recommended. |
| Incomplete Reaction | A significant amount of unreacted starting material mixed with the product can result in an oily mixture. | Re-evaluate the reaction conditions to drive the reaction to completion. If an oil is obtained, purification by column chromatography will be necessary to separate the product from the starting material. |
Visualization of the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting the synthesis of this compound.
Caption: A flowchart for troubleshooting common issues in the synthesis.
Experimental Protocols
Synthesis of this compound
Materials:
-
Methyl 4-fluoro-2-hydroxybenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 4-fluoro-2-hydroxybenzoate (1.0 eq) in concentrated sulfuric acid (3-5 volumes) at 0 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 volume) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the temperature does not rise above 5 °C.[2]
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol.
Visualization of the Synthesis Workflow
Caption: A step-by-step workflow for the synthesis of the target compound.
Analytical Characterization
Upon successful synthesis and purification, it is crucial to characterize the final product to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is used to confirm the presence and integration of all protons in the molecule. The aromatic protons will show characteristic splitting patterns and chemical shifts due to the substituents.
-
¹³C NMR will show the expected number of carbon signals, confirming the structure of the product.
High-Performance Liquid Chromatography (HPLC):
-
HPLC is an excellent technique for assessing the purity of the final compound. A single, sharp peak indicates a high degree of purity.
References
-
ResearchGate. (n.d.). Scheme 7: Nitration of salicylic acid (19). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. Retrieved from [Link]
-
Wikipedia. (n.d.). Picric acid. Retrieved from [Link]
-
Chegg. (2018, March 6). The following is an HNMR spectra from methyl-4-fluoro-3-nitrobenzoate. Please assign all peaks to protons in the molecule. Retrieved from [Link]
-
RSC Education. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]
-
Doubtnut. (2022, October 18). Salicylic acid on treatment with nitrating mixture produces. Retrieved from [Link]
-
Allen. (n.d.). Salicylic acid on treatment with nitrating mixture produces. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Methyl 4-Fluoro-3-nitrobenzoate. Retrieved from [Link]
-
ScienceDirect. (n.d.). Nitration and aromatic reactivity. Retrieved from [Link]
-
YouTube. (2020, April 22). Nitration of Methyl Benzoate. Retrieved from [Link]
-
YouTube. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. Retrieved from [Link]
-
YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Synthesis of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction outcomes. We will delve into the causality behind experimental choices, providing actionable troubleshooting steps and optimized protocols grounded in established chemical principles.
The synthesis of this compound is primarily achieved through the electrophilic aromatic substitution (nitration) of its precursor, Methyl 4-fluoro-2-hydroxybenzoate. While seemingly straightforward, the reaction is sensitive to several parameters due to the presence of multiple directing groups and the activated nature of the phenolic ring. This guide provides solutions to common issues such as low yield, poor selectivity, and byproduct formation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary causes and how can I address them?
A low yield is the most common issue, typically stemming from incomplete reactions, competing side reactions, or product loss during the workup phase.
Root Cause Analysis & Solutions:
-
Inadequate Temperature Control: Nitration is a highly exothermic reaction.[1] An uncontrolled temperature increase is the leading cause of yield loss.
-
Causality: Elevated temperatures (>10-15 °C) significantly accelerate side reactions, particularly oxidation of the electron-rich phenol ring by nitric acid, leading to the formation of intractable tars and decomposition products.[1][2] It can also promote over-nitration.[3][4]
-
Solution: Maintain a strict temperature range of 0-5 °C throughout the addition of the nitrating agent. Use an ice-salt bath for more effective cooling and monitor the internal reaction temperature with a thermometer.
-
-
Improper Reagent Addition: The rate of addition of the nitrating mixture is critical for managing the reaction exotherm.
-
Causality: A rapid addition of the nitrating mixture causes localized "hot spots" where the temperature spikes, leading to the same degradation pathways mentioned above, even if the overall bath temperature is low.[4]
-
Solution: Add the pre-chilled nitrating mixture (concentrated HNO₃ in H₂SO₄) dropwise using a pressure-equalizing dropping funnel over a prolonged period (e.g., 15-30 minutes).[5] Ensure vigorous stirring to dissipate heat and maintain a homogenous mixture.
-
-
Presence of Water: Moisture can impede the formation of the active electrophile.
-
Causality: The reaction relies on the formation of the highly electrophilic nitronium ion (NO₂⁺). This ion is generated when concentrated sulfuric acid protonates nitric acid, facilitating the loss of a water molecule.[6][7] Any extraneous water in the reaction will shift this equilibrium to the left, reducing the concentration of the nitronium ion and slowing the desired reaction.[4]
-
Solution: Use anhydrous-grade solvents and ensure all glassware is thoroughly dried before use. Use concentrated (98%) sulfuric acid and concentrated (70%) nitric acid.
-
-
Suboptimal Reaction Time: The reaction may not have proceeded to completion.
-
Causality: If the reaction is quenched prematurely, a significant amount of the starting material will remain unreacted.
-
Solution: After the addition of the nitrating agent is complete, allow the reaction to stir at low temperature (0-5 °C) for an additional 15-30 minutes to ensure maximum conversion.[5][8] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Below is a troubleshooting decision tree for diagnosing low yield:
Caption: Troubleshooting flowchart for low reaction yield.
Q2: I'm observing significant formation of an unwanted isomer. How can I improve the regioselectivity for the 3-nitro product?
The formation of the desired 3-nitro isomer over the 5-nitro isomer is governed by the directing effects of the substituents on the aromatic ring.
Root Cause Analysis & Solutions:
-
Causality: The starting material, Methyl 4-fluoro-2-hydroxybenzoate, has three substituents with competing electronic effects:
-
-OH (hydroxyl): A powerful activating, ortho, para-directing group. It strongly directs incoming electrophiles to positions 3 and 5.
-
-F (fluoro): A deactivating (by induction) but ortho, para-directing group (by resonance). It also directs to positions 3 and 5.
-
-COOCH₃ (methyl ester): A deactivating, meta-directing group. It directs to position 5 relative to its own position. The desired 3-position is ortho to the powerfully activating -OH group. The competing 5-position is also ortho to the -F and para to the -OH group. The selectivity is a delicate balance of these electronic and steric factors. Temperature plays a key role, as lower temperatures favor kinetic control, which can enhance selectivity for one isomer over another.[1]
-
-
Solution:
-
Strict Temperature Control: As with yield, temperature is paramount for selectivity. Lower temperatures (0-5 °C) generally favor the kinetically controlled product, which is often the isomer with the lowest activation energy barrier for formation.
-
Choice of Nitrating System: While mixed acid (HNO₃/H₂SO₄) is standard, alternative nitrating systems can sometimes offer different selectivity profiles. However, for this substrate, mixed acid under carefully controlled temperatures is the most reliable method.
-
Solvent: Concentrated H₂SO₄ serves as both the catalyst and the solvent. Its high viscosity at low temperatures can sometimes hinder mixing. Ensuring efficient stirring is crucial for consistent results.
-
Caption: Directing effects of substituents on the aromatic ring.
Q3: My reaction mixture turns dark brown or black, resulting in tar-like byproducts. What is causing this and how can it be prevented?
The formation of dark, tarry material is a clear sign of oxidative decomposition.
Root Cause Analysis & Solutions:
-
Causality: Phenols and activated aromatic rings are susceptible to oxidation by nitric acid, especially concentrated nitric acid and at elevated temperatures.[2] This process results in complex, high-molecular-weight polymeric byproducts, which present as dark tars.[2]
-
Solution: This issue is almost exclusively caused by poor temperature control.
-
Aggressive Cooling: Pre-cool the solution of the starting material in sulfuric acid to 0 °C before starting the addition of the nitrating mixture.
-
Slow Addition: Re-emphasizing the need for slow, dropwise addition of the nitrating agent to prevent any temperature spikes.
-
Purity of Starting Material: Ensure the starting Methyl 4-fluoro-2-hydroxybenzoate is pure, as impurities can sometimes catalyze decomposition.
-
Q4: During workup, I'm losing a significant amount of product. What are the best practices for isolation and purification?
Product loss during workup can undo an otherwise successful reaction.
Root Cause Analysis & Solutions:
-
Incomplete Precipitation: The product may not have fully crashed out of the solution.
-
Causality: The product has some solubility in the acidic aqueous mixture, especially if the volume is large or the temperature rises.
-
Solution: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.[5][9] This ensures rapid cooling and dilution, minimizing the product's solubility. Allow the ice to melt completely before filtration to ensure maximum precipitation.
-
-
Dissolution During Washing: The product can be lost if washed with inappropriate solvents or at the wrong temperature.
-
Causality: The crude product has some solubility in water and organic solvents.
-
Solution: Wash the filtered solid with a minimal amount of ice-cold deionized water to remove residual acid.[9] Do not use room temperature water. Avoid washing with alcohols or other organic solvents at this stage unless performing a recrystallization.
-
-
Inefficient Recrystallization:
-
Causality: Using too much recrystallization solvent or choosing an inappropriate solvent will result in a low recovery of the purified product.
-
Solution: An ethanol/water mixture is a suitable solvent system for recrystallization.[4] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two more of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Frequently Asked Questions (FAQs)
Q1: Why is a mixed acid (HNO₃/H₂SO₄) system typically used for this nitration? Concentrated sulfuric acid serves two critical roles. First, it acts as a dehydrating agent, protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the potent electrophile required for the reaction.[6][10] Second, it serves as the reaction solvent. Using nitric acid alone is often insufficient for nitrating moderately deactivated or even some activated rings and can lead to more oxidation.[6]
Q2: What is the role of temperature control in this specific reaction? Temperature is the single most important parameter. It governs the balance between the desired nitration and unwanted side reactions like oxidation and dinitration.[1][11] Precise, low-temperature control (0-5 °C) maximizes the yield of the desired mono-nitro product by slowing down competing degradation pathways that have higher activation energies.[3]
Q3: How can I confirm the identity and purity of my final product? The identity and purity of this compound should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.
-
FTIR Spectroscopy: Will show characteristic peaks for the -OH, -NO₂, C=O (ester), and C-F functional groups.
-
Thin Layer Chromatography (TLC): Can be used to assess purity against the starting material and identify the presence of byproducts.
Optimized Experimental Protocol
This protocol incorporates the best practices discussed in the troubleshooting guide.
Table 1: Reagents and Recommended Quantities
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Methyl 4-fluoro-2-hydroxybenzoate | 170.14 | 5.00 g | 29.4 | 1.0 |
| Sulfuric Acid (conc., 98%) | 98.08 | ~25 mL | - | Solvent/Catalyst |
| Nitric Acid (conc., 70%) | 63.01 | 1.98 mL | 30.8 | 1.05 |
Workflow Diagram:
Caption: Step-by-step workflow for the optimized synthesis.
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-fluoro-2-hydroxybenzoate (5.00 g).
-
Dissolution: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (~20 mL) while stirring until all the solid has dissolved. Cool the resulting solution to 0 °C using an ice-salt bath.
-
Prepare Nitrating Mixture: In a separate, dry test tube or small beaker, carefully add concentrated sulfuric acid (5 mL) and place it in the ice-salt bath. Once cooled, slowly add concentrated nitric acid (1.98 mL) dropwise to the sulfuric acid. Keep this nitrating mixture cold.
-
Reaction: Using a dropping pipette, add the cold nitrating mixture to the stirred solution of the starting material dropwise over 15-30 minutes. Critically, ensure the internal temperature of the reaction mixture does not exceed 5 °C.
-
Completion: Once the addition is complete, allow the mixture to stir in the ice-salt bath for an additional 30 minutes.
-
Quenching: Slowly pour the reaction mixture into a 400 mL beaker containing approximately 150 g of crushed ice, stirring the ice constantly with a glass rod. A pale-yellow solid should precipitate.
-
Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two small portions of ice-cold deionized water (2 x 20 mL).
-
Purification: Transfer the crude solid to a beaker for recrystallization from a minimal amount of hot ethanol/water.
-
Drying: Dry the purified, crystalline product under vacuum to a constant weight. Determine the final yield and characterize the product.
References
-
ResearchGate. (n.d.). Scheme 7: Nitration of salicylic acid (19)[12]. [Image]. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Aromatic nitration under various conditions. [Image]. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Quora. (2018, November 17). Why is nitration done at comparatively low temperatures? Retrieved from Quora. [Link]
-
ChemAdvisors. (n.d.). Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. Retrieved from ChemAdvisors website. [Link]
-
Toth, B., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. [Link]
-
Wikipedia. (n.d.). Picric acid. Retrieved from Wikipedia. [Link]
-
Di Somma, I., et al. (2006). Salicylic Acid Nitration by Means of Nitric Acid/Acetic Acid System: Chemical and Kinetic Characterization. Organic Process Research & Development. [Link]
-
Ashenhurst, J. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Google Patents. (n.d.). CN105801456A - Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.
-
Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from CDC Stacks. [Link]
-
Allen. (n.d.). Salicylic acid on treatment with nitrating mixture produces. Retrieved from Allen website. [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from Organic Syntheses. [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from Organic Syntheses. [Link]
-
YouTube. (2019, January 3). nitration of aromatic compounds. [Video]. YouTube. [Link]
-
Homework.Study.com. (n.d.). In the nitration of an aromatic compound, why is it important to keep the reaction temperature low? Retrieved from Study.com. [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from Anasazi Instruments. [Link]
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from RSC Education. [Link]
-
YouTube. (2013, January 21). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Video]. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Picric acid - Wikipedia [en.wikipedia.org]
- 3. homework.study.com [homework.study.com]
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- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
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- 11. quora.com [quora.com]
- 12. nbinno.com [nbinno.com]
"purification challenges of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate"
Welcome to the dedicated technical support guide for the purification of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate (MFHN). This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this intermediate with high purity. The unique substitution pattern of MFHN, featuring a phenolic hydroxyl, a nitro group, a fluoro moiety, and a methyl ester, presents a distinct set of purification hurdles. This guide provides field-proven insights and systematic troubleshooting strategies to address these challenges effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.
Question 1: My TLC analysis of the crude product shows multiple spots that are very close together. How can I resolve them?
Answer: This is a classic sign of isomeric impurities, which are common byproducts in the nitration of substituted phenols.[1] The synthesis of MFHN, likely proceeding via the nitration of methyl 4-fluoro-2-hydroxybenzoate, can also yield the Methyl 4-fluoro-2-hydroxy-5-nitrobenzoate isomer. These isomers often have very similar polarities, making them difficult to separate.
-
Probable Cause: The primary cause is the formation of the 5-nitro isomer during synthesis. The hydroxyl group is a strong ortho, para-director, while the fluoride is a weaker ortho, para-director. This competition results in a mixture of the 3-nitro (your desired product) and 5-nitro isomers.
-
Recommended Solution: High-Resolution Flash Column Chromatography. Standard column chromatography may not be sufficient.[2][3]
-
Stationary Phase: Use a high-quality silica gel with a small particle size (e.g., 40-63 µm) for better resolution.
-
Mobile Phase Optimization: The key is to find an eluent system that maximizes the difference in retention factors (ΔRf). Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity. Test various solvent systems; sometimes substituting ethyl acetate with dichloromethane (DCM) or diethyl ether can alter selectivity and improve separation.[1]
-
Tailing Prevention: The acidic phenolic proton of MFHN can interact strongly with the acidic silica gel, causing the spots to tail. To counteract this, add a small amount (0.1-1%) of acetic acid to your mobile phase. This protonates the silica surface and the compound, leading to sharper bands and better separation.
-
Loading Technique: Adsorb your crude material onto a small amount of silica gel (dry loading) rather than dissolving it in the mobile phase (wet loading). This results in a more concentrated starting band and improves resolution.
-
Question 2: I'm trying to recrystallize my crude MFHN, but it either oils out or nothing crashes out of solution. What should I do?
Answer: This is a common challenge when a single solvent is not ideal for recrystallization. "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when it is supersaturated. Failure to crystallize suggests the compound is too soluble even at low temperatures, or that impurities are inhibiting crystal lattice formation.
-
Probable Cause: High concentration of impurities or selection of a suboptimal solvent. MFHN has both polar (OH, NO2) and less polar (ester, aromatic ring) features, making solvent selection tricky.
-
Recommended Solution: Use a Two-Solvent System.
-
Solvent Selection: Find a pair of miscible solvents where your compound is highly soluble in one ("Solvent A") and poorly soluble in the other ("Solvent B"). Common pairs for a compound of this polarity include Ethanol/Water, Ethyl Acetate/Hexane, or Toluene/Heptane.
-
Procedure:
-
Dissolve the crude product in the minimum amount of hot "Solvent A".
-
While the solution is still hot, add "Solvent B" dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the saturation point.
-
Add a few drops of hot "Solvent A" to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure, well-defined crystals.
-
-
Question 3: My final product is a pale yellow, but the literature reports it as a white or off-white solid. How can I remove the color?
Answer: The yellow coloration is likely due to trace amounts of nitrophenolic impurities or degradation products, which are often highly colored.
-
Probable Cause: Residual starting materials, dinitrated byproducts, or baseline impurities that co-eluted during chromatography. Nitroaromatic compounds can also be sensitive to light and heat, potentially leading to minor degradation.[4][5]
-
Recommended Solution: Activated Charcoal Treatment.
-
During the recrystallization process, after dissolving your compound in the minimum amount of hot solvent, add a very small amount of activated charcoal (typically 1-2% of the solute mass).
-
Keep the solution hot and swirl it for a few minutes. The charcoal will adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. Be cautious as the filtrate is hot and flammable.
-
Allow the clear, colorless filtrate to cool and crystallize as usual.
-
Experimental Workflow: Purification Strategy
This diagram outlines the logical flow for purifying crude this compound.
Sources
Technical Support Center: Nitration of Methyl 4-Fluoro-2-hydroxybenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the nitration of methyl 4-fluoro-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common challenges, provide troubleshooting advice, and offer validated protocols to help you minimize side product formation and maximize the yield of your desired nitro-isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the expected products and common side products in the nitration of methyl 4-fluoro-2-hydroxybenzoate?
A1: The nitration of methyl 4-fluoro-2-hydroxybenzoate is a classic electrophilic aromatic substitution reaction. The substituents on the benzene ring dictate the position of the incoming nitro group.
-
Desired Products: The primary products are the two possible regioisomers resulting from nitration ortho to the powerful activating hydroxyl (-OH) group:
-
Methyl 4-fluoro-2-hydroxy-5-nitrobenzoate
-
Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
-
-
Common Side Products: Several side reactions can occur, leading to a complex product mixture:
-
Dinitrated Products: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), a second nitro group can be added to the ring.
-
Ipso-Substitution Product: Attack of the nitronium ion at the carbon bearing the fluorine atom can lead to the displacement of fluoride and the formation of methyl 2-hydroxy-4-nitrobenzoate . This is a known pathway in the nitration of fluorinated aromatic compounds.
-
Oxidation Byproducts: Phenols are highly activated rings and are susceptible to oxidation by strong nitric acid, especially at elevated temperatures. This often results in the formation of dark, tarry, and intractable materials, significantly reducing the yield.
-
Decarboxylation Products: Although less common under standard nitrating conditions, harsh acidic environments can sometimes lead to the loss of the methyl ester group, followed by nitration.
-
To understand the regiochemical outcome, it's crucial to analyze the directing effects of the existing substituents.
| Substituent | Position | Type | Directing Effect |
| -OH | C2 | Activating | Strong Ortho, Para-Director |
| -F | C4 | Deactivating (Inductive) / Activating (Resonance) | Weak Ortho, Para-Director |
| -COOCH₃ | C1 | Deactivating | Meta-Director |
The hydroxyl group is the most powerful activating group and therefore exerts the dominant directing influence. Since the position para to the -OH group is occupied by the fluorine atom, substitution is directed to the two available ortho positions: C3 and C5.
Q2: My reaction produces a mixture of the 3-nitro and 5-nitro isomers. How can I improve the regioselectivity?
A2: Achieving high regioselectivity between the C3 and C5 positions is a significant challenge due to the strong, overriding influence of the hydroxyl group directing to both available ortho positions. The final
Technical Support Center: Optimizing the Nitration of Substituted Phenols
Welcome to the technical support center for the nitration of substituted phenols. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this fundamental reaction. As Senior Application Scientists, we aim to blend established chemical principles with practical, field-tested insights to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the nitration of substituted phenols, providing a foundational understanding for designing and executing your experiments.
Q1: What is the fundamental mechanism for the nitration of a substituted phenol?
The nitration of substituted phenols proceeds via an electrophilic aromatic substitution (EAS) mechanism. The hydroxyl (-OH) group of the phenol is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by an electrophile.[1][2][3] The nitronium ion (NO₂⁺), typically generated from nitric acid, acts as the electrophile. The -OH group directs the incoming nitro group primarily to the ortho and para positions due to resonance stabilization of the carbocation intermediate (the sigma complex or arenium ion).[2]
Q2: Why is the hydroxyl group considered an ortho, para-director?
The oxygen atom of the hydroxyl group has lone pairs of electrons that can be delocalized into the benzene ring through resonance. This electron donation is most effective at the ortho and para positions, creating sites of high electron density. When the electrophile (NO₂⁺) attacks these positions, the resulting carbocation intermediate has a resonance structure where the positive charge is stabilized by the oxygen atom, a particularly stable arrangement.[2] The intermediate from a meta attack lacks this extra stabilization.[2]
Q3: What are the most common nitrating agents for phenols, and how do they differ?
The choice of nitrating agent is critical and depends on the desired outcome (mono- vs. polynitration) and the reactivity of the phenol.
| Nitrating Agent | Typical Conditions | Key Characteristics |
| Dilute Nitric Acid (HNO₃) | Low temperatures (e.g., 298 K) in water or a co-solvent.[4] | Mild conditions suitable for mononitration. Often yields a mixture of ortho and para isomers.[1][4] Prone to oxidation side reactions.[3] |
| Concentrated Nitric Acid (HNO₃) | Often used with sulfuric acid (H₂SO₄) as a catalyst. | A very strong nitrating agent. Tends to lead to polynitration, such as the formation of 2,4,6-trinitrophenol (picric acid).[4][5] Highly oxidizing.[6] |
| Metal Nitrates (e.g., Cu(NO₃)₂, NaNO₃) | Often used with an acid catalyst or on a solid support.[7][8] | Can offer milder reaction conditions and improved regioselectivity.[8] Heterogeneous systems can simplify workup.[7][9] |
| Alkyl Nitrates | Used with an acid catalyst in an inert solvent. | Can provide good yields and regioselectivity under controlled conditions.[10] |
Q4: What safety precautions are essential when performing phenol nitrations?
Nitration reactions can be highly exothermic and produce potentially explosive polynitrated compounds like picric acid.[5] Strong acids are corrosive. Therefore, it is crucial to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Use an ice bath to control the reaction temperature, especially during the addition of reagents.[11]
-
Be aware of the potential for runaway reactions.
-
Handle polynitrated products with extreme care due to their explosive nature.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the nitration of substituted phenols.
Issue 1: Low Yield of Mononitrated Product & Formation of Tarry Byproducts
Q: My reaction is producing a low yield of the desired nitrophenol and a significant amount of dark, tarry material. What is causing this and how can I fix it?
A: Cause and Explanation
This is a classic sign of oxidation and polymerization side reactions. Phenols are highly activated and electron-rich, making them susceptible to oxidation by nitric acid, which is a strong oxidizing agent.[3][6][12] This oxidation can lead to the formation of colored byproducts like benzoquinones and complex polymeric tars.[12] The reaction is often highly exothermic, and elevated temperatures further promote these undesired pathways.[11]
Troubleshooting Steps:
-
Temperature Control:
-
Protocol: Maintain a low reaction temperature, typically between 0-20°C, by using an ice-water or ice-salt bath.[11] Add the nitrating agent slowly and dropwise to allow for effective heat dissipation.
-
Rationale: Lowering the temperature decreases the rate of all reactions, but it disproportionately affects the higher activation energy pathways of oxidation and polymerization compared to the desired nitration.[11]
-
-
Choice of Nitrating Agent:
-
Protocol: Switch from concentrated nitric acid to dilute nitric acid .[3][4] Alternatively, consider using a milder, more selective nitrating agent such as a metal nitrate (e.g., Cu(NO₃)₂·3H₂O) or employing a heterogeneous system (e.g., NaNO₃ with NaHSO₄·H₂O on wet SiO₂).[7][8]
-
Rationale: Diluting the nitric acid reduces its oxidizing potential.[6] Milder reagents and heterogeneous systems often provide the nitronium ion under less aggressive conditions, minimizing side reactions.[7][9]
-
-
Protecting Group Strategy:
-
Protocol: For highly sensitive phenols, consider a reversible protection strategy. For example, sulfonation of the phenol at the para-position can block it, directing nitration to the ortho-position. The sulfonyl group can then be removed via hydrolysis.
-
Rationale: This strategy temporarily deactivates the ring slightly and blocks a reactive site, allowing for more controlled nitration at the remaining activated positions.
-
Issue 2: Poor Regioselectivity (Incorrect ortho/para ratio)
Q: I am obtaining a mixture of ortho and para isomers, but I need to favor the formation of one over the other. How can I control the regioselectivity?
A: Cause and Explanation
The ortho/para ratio in phenol nitration is governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[13] While both positions are electronically activated, steric bulk on the phenol, the electrophile, or the solvent can hinder attack at the ortho position, favoring the para product.[13] Conversely, intramolecular hydrogen bonding between the phenolic -OH and an incoming ortho-nitro group can stabilize the transition state, favoring the ortho product.[14]
Workflow for Optimizing Regioselectivity
Caption: Decision workflow for directing nitration.
Troubleshooting Steps:
-
To Favor the Para Isomer:
-
Protocol: Employ a sterically bulky nitrating reagent or use a solid acid catalyst. Nitration on solid supports like clays or zeolites can sterically hinder the approach to the ortho position.
-
Rationale: The confined environment of a catalyst surface or the bulk of the reagent makes the more accessible para position the preferred site of attack.[13]
-
-
To Favor the Ortho Isomer:
-
Protocol: Utilize a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with dilute nitric acid.[15] Some reports also suggest that lower temperatures can increase the ortho to para ratio in certain solvent systems.[16]
-
Rationale: The catalyst may form a complex that orients the nitrating species closer to the ortho position.[15] The stabilization of the ortho transition state via hydrogen bonding is more significant at lower temperatures.
-
Issue 3: Over-Nitration (Polysubstitution)
Q: My reaction is producing significant amounts of dinitrated or trinitrated products instead of the desired mononitrophenol.
A: Cause and Explanation
This issue arises because the initial mononitrated phenol product is still an activated ring system and can undergo further nitration, especially under harsh conditions. The hydroxyl group is such a powerful activator that it can often override the deactivating effect of one nitro group. Using a highly reactive nitrating agent (like a concentrated HNO₃/H₂SO₄ mixture) provides a high concentration of the electrophile, driving the reaction toward polysubstitution.[4][17]
Mechanism of Over-Nitration
Caption: Reaction pathway for over-nitration.
Troubleshooting Steps:
-
Control Stoichiometry and Reagent Concentration:
-
Protocol: Use only a slight excess (e.g., 1.0-1.2 equivalents) of the nitrating agent. Critically, use dilute nitric acid instead of concentrated acid.[6][11]
-
Rationale: Reducing the concentration of the nitronium ion (NO₂⁺) makes the second nitration step (nitrating the already nitrated phenol) much slower, allowing the mononitrated product to accumulate.[6]
-
-
Modify the Substrate's Reactivity:
-
Protocol: Temporarily reduce the activating strength of the -OH group by converting it to an ester (e.g., an acetate). Perform the nitration, which will now be less aggressive, and then hydrolyze the ester back to the hydroxyl group.
-
Rationale: The acetyl group is still an ortho, para-director but is significantly less activating than a hydroxyl group, which provides a much larger kinetic window to stop the reaction at the mononitration stage.[3]
-
Issue 4: Difficulty Separating Ortho and Para Isomers
Q: I have successfully produced a mixture of ortho- and para-nitrophenols, but I am struggling to separate them effectively.
A: Cause and Explanation
Ortho- and para-nitrophenols have distinct physical properties arising from different hydrogen bonding patterns, which can be exploited for their separation. Ortho-nitrophenol exhibits intramolecular hydrogen bonding (within the same molecule), which reduces its intermolecular interactions. Para-nitrophenol engages in intermolecular hydrogen bonding (between different molecules), leading to molecular association.[18][19][20]
Separation Protocol: Steam Distillation
This is the most common and effective method for separating these isomers.[18][20][21]
-
Setup: Assemble a steam distillation apparatus with the isomeric mixture in the distilling flask.
-
Distillation: Pass steam through the mixture. The ortho-nitrophenol, due to its intramolecular hydrogen bonding, is more volatile and will co-distill with the steam.[18][20][22]
-
Collection: Collect the distillate, which will contain the ortho-nitrophenol. The para-nitrophenol, being less volatile due to strong intermolecular hydrogen bonding, will remain in the distilling flask.[19][21]
-
Isolation: The ortho-isomer can be isolated from the distillate by cooling and filtration or extraction. The para-isomer can be recovered from the distillation residue by cooling, crystallization, and filtration.
References
-
Doubtnut. (n.d.). While separating a mixture of ortho and para-nitro phenols by steam distillation name the isomer which will be steam volatile. Give reasons. Retrieved from Doubtnut. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. RSC Publishing. [Link]
-
Filo. (2023, April 26). p-Nitrophenol The ortho and para isomers can be separated by steam distil... Retrieved from Filo. [Link]
-
Sarthaks eConnect. (2018, November 9). While separating a mixture of ortho and para-nitro phenols by steam distillation, name the isomer. Retrieved from Sarthaks eConnect. [Link]
-
González-Mancebo, S., et al. (2002). Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent. Monatshefte für Chemie / Chemical Monthly, 133(2), 157-166. [Link]
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Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from Unacademy. [Link]
-
Quora. (2020, June 23). How to briefly explain the statement: “separation of ortho and para nitrophenols can be affected by steam distillation because ortho has greater volatility”. Retrieved from Quora. [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from Chemistry LibreTexts. [Link]
-
Brainly.in. (2019, January 28). While separating a mixture of ortho and para-nitro phenols by steam distillation, name the isomer. Retrieved from Brainly.in. [Link]
-
Khan Academy. (2022, November 29). Nitration of Phenols | Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved from Khan Academy. [Link]
-
NIH. (n.d.). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from PMC. [Link]
-
SciSpace. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from SciSpace. [Link]
-
Chemistry Stack Exchange. (2024, July 7). Phenol reaction with nitration mixture. Retrieved from Chemistry Stack Exchange. [Link]
-
Quora. (2023, March 31). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome? Retrieved from Quora. [Link]
-
Crimson Publishers. (2018, February 15). Studies on Nitration of Phenol over Solid Acid Catalyst. Retrieved from Crimson Publishers. [Link]
-
Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from Chemistry LibreTexts. [Link]
-
Molecules. (2002). Nitration Of Phenols Under Mild And Heterogeneous Conditions. [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from Master Organic Chemistry. [Link]
-
Chemistry Stack Exchange. (2014, October 9). Why is the para product major in the nitrosation of phenol? Retrieved from Chemistry Stack Exchange. [Link]
-
ResearchGate. (n.d.). (PDF) Nitration of substituted phenols by different efficient heterogeneous systems. Retrieved from ResearchGate. [Link]
-
Quora. (2017, August 23). Ortho nitrophenol is the major product in the nitration of phenol and not para nitrophenol, why? Retrieved from Quora. [Link]
- Google Patents. (n.d.). CH615901A5 - Process for the preparation of p-nitro-m-cresol.
-
CORE. (n.d.). EVALUATION OF LEWIS ACID CATALYSED AND OTHER NITRATION STRATEGIES FOR THE SELECTIVE NITRATION OF CRESOLS. Retrieved from CORE. [Link]
-
ResearchGate. (n.d.). Nitration of phenol compound 1a with different nitrate salts and solvents a. Retrieved from ResearchGate. [Link]
-
J-STAGE. (n.d.). Studies on the Nitration of m-Cresol. A New Selective Method for the Preparation of 3-Methyl-6-nitrophenol. Retrieved from J-STAGE. [Link]
-
Corning. (n.d.). Results: Visible effect on the reaction: Nitration of phenol in flow. Retrieved from Corning. [Link]
-
Khan Academy. (n.d.). Nitration of Phenols (video). Retrieved from Khan Academy. [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from BYJU'S. [Link]
-
ACS Publications. (n.d.). Solvent Effects in Aromatic Nitration. Nitration by Acyl Nitrates. The Journal of Organic Chemistry. [Link]
-
ARKAT USA. (n.d.). A practical approach for regioselective mono-nitration of phenols under mild conditions. Retrieved from ARKAT USA. [Link]
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-
Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Retrieved from Indian Academy of Sciences. [Link]
-
Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from Chemistry Steps. [Link]
-
ResearchGate. (n.d.). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Request PDF. Retrieved from ResearchGate. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. RSC Publishing. [Link]
-
Journal of the American Chemical Society. (n.d.). Overriding Ortho–Para Selectivity via a Traceless Directing Group Relay Strategy: The Meta-Selective Arylation of Phenols. ACS Publications. [Link]
- Google Patents. (n.d.). US7005553B2 - Method for the nitration of phenolic compounds.
-
Chemistry Stack Exchange. (2024, November 11). Why is mononitration of phenol carried out at low temperatures? Retrieved from Chemistry Stack Exchange. [Link]
-
Reddit. (2015, February 18). Trinitration of phenols. Retrieved from r/chemhelp. [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from Wikipedia. [Link]
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- 6. Khan Academy [khanacademy.org]
- 7. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. docs.preterhuman.net [docs.preterhuman.net]
- 10. US7005553B2 - Method for the nitration of phenolic compounds - Google Patents [patents.google.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. scispace.com [scispace.com]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. reddit.com [reddit.com]
- 18. doubtnut.com [doubtnut.com]
- 19. p-Nitrophenol The ortho and para isomers can be separated by steam distil.. [askfilo.com]
- 20. sarthaks.com [sarthaks.com]
- 21. quora.com [quora.com]
- 22. brainly.in [brainly.in]
Technical Support Center: Synthesis of Methyl 4-Fluoro-2-hydroxybenzoate
Welcome to the technical support guide for the synthesis of Methyl 4-fluoro-2-hydroxybenzoate (CAS 392-04-1). This molecule is a valuable synthetic intermediate in the development of pharmaceuticals and agrochemicals, notably in preparing inhibitors of Hsp90 and D-amino acid oxidase.[1][2] This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues related to byproduct formation during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you in your laboratory work.
The most prevalent and industrially scalable method for synthesizing methyl 4-fluoro-2-hydroxybenzoate is the Fischer esterification of its parent carboxylic acid, 4-fluoro-2-hydroxybenzoic acid, using methanol as both the reagent and solvent, with a strong acid catalyst like sulfuric acid.[1][3] While seemingly straightforward, this reaction is governed by an equilibrium and is susceptible to several side reactions that can impact yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary byproducts I should expect in my crude reaction mixture?
A1: From our extensive experience with Fischer esterifications of salicylic acid derivatives, you are likely to encounter three main classes of byproducts in addition to your desired product. These arise from incomplete reaction, degradation of the starting material, or a competing reaction at the phenolic hydroxyl group.
-
Unreacted Starting Material: 4-fluoro-2-hydroxybenzoic acid.
-
Decarboxylation Product: 3-Fluorophenol.
-
O-Alkylation Product: Methyl 4-fluoro-2-methoxybenzoate.
It's also crucial to consider the purity of your starting 4-fluoro-2-hydroxybenzoic acid, as impurities from its own synthesis (e.g., from 2,4-difluorobenzoic acid) can carry through.[4] Always start with material of known purity (>97%) to avoid introducing confounding variables.[5]
Q2: My post-reaction TLC shows a spot at the baseline that wasn't in my starting material check. What is it and why is it there?
A2: A highly polar spot that "sticks" to the baseline on a normal-phase silica TLC plate is almost certainly the unreacted starting material, 4-fluoro-2-hydroxybenzoic acid. The carboxylic acid and phenolic hydroxyl groups make it significantly more polar than the resulting methyl ester.
Causality: The Fischer esterification is a reversible equilibrium reaction.[6][7] The presence of unreacted starting material indicates that the reaction has not been driven to completion. According to Le Châtelier's principle, the equilibrium can be shifted toward the product (the ester) by either using a large excess of one reactant (typically the alcohol) or by removing a product (water) as it forms.[8][9]
Troubleshooting Action:
-
Increase Excess Methanol: Using methanol as the solvent effectively provides a large molar excess, which is a standard and effective strategy.[1]
-
Ensure Anhydrous Conditions: Any water present at the start will push the equilibrium to the left. Use dry glassware and anhydrous grade methanol.
-
Increase Reaction Time: A typical reflux for this reaction is 16 hours to ensure it reaches completion.[1] If you are running it for a shorter period, you can expect to see unreacted starting material.
Q3: My reaction yield is significantly lower than expected, and I detected a faint phenolic odor during workup. What is the likely cause?
A3: This combination of low yield and a phenolic smell strongly suggests that decarboxylation of the starting material is occurring. Salicylic acid and its derivatives are susceptible to losing carbon dioxide under acidic conditions at elevated temperatures to form the corresponding phenol.[10] In this case, 4-fluoro-2-hydroxybenzoic acid degrades to 3-fluorophenol and CO₂.
Causality: The ortho-hydroxyl group participates in the mechanism, stabilizing the transition state and facilitating the loss of the carboxyl group. This process is accelerated by both heat and the presence of a strong acid catalyst.[10] Excessive heating during the reflux is the most common experimental error leading to this byproduct.
Troubleshooting Action:
-
Strict Temperature Control: The reaction should be maintained at a gentle reflux temperature of methanol (around 65-70 °C).[1] Use a temperature-controlled heating mantle and avoid aggressive heating that could create localized hot spots.
-
Catalyst Concentration: While a catalyst is necessary, using an excessive amount of strong acid can increase the rate of decarboxylation. Stick to established protocols, such as adding 100 mL of concentrated sulfuric acid to 1 L of methanol solution.[1]
Q4: My GC-MS analysis shows an impurity with a mass of 184.15 g/mol (M+14 compared to the product). What is this species?
A4: This mass corresponds to Methyl 4-fluoro-2-methoxybenzoate. This byproduct forms via a competing nucleophilic reaction where the phenolic hydroxyl group, instead of the methanol, is methylated. This is known as O-methylation or O-alkylation.
Causality: The starting material is a bidentate nucleophile, with both the carboxylic acid (after protonation) and the phenolic hydroxyl group being potential sites for reaction.[11] While the Fischer esterification at the carboxylic acid is the thermodynamically favored and primary reaction, some degree of methylation can occur at the more nucleophilic phenolic oxygen, especially under forcing conditions.[12][13]
Troubleshooting Action:
-
Milder Conditions: This side reaction is generally minor under standard Fischer esterification conditions. If it becomes significant, it indicates the reaction conditions may be too harsh. Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for complete esterification.
-
Alternative Reagents: In cases where O-methylation is a persistent issue, alternative esterification methods that do not use a large excess of methanol under strongly acidic reflux, such as using diazomethane or methyl iodide with a base, could be considered, though these come with their own safety and handling challenges.
Summary of Byproducts and Mitigation Strategies
| Byproduct Name | Structure | Common Cause | Mitigation Strategy | Purification Method |
| 4-Fluoro-2-hydroxybenzoic acid | C₇H₅FO₃ | Incomplete reaction (Equilibrium) | Use large excess of methanol; ensure anhydrous conditions; increase reaction time. | Wash with aq. NaHCO₃ solution. |
| 3-Fluorophenol | C₆H₅FO | Decarboxylation | Maintain gentle reflux (~70°C); avoid excessive heat; use appropriate catalyst loading. | Wash with aq. NaHCO₃ solution. |
| Methyl 4-fluoro-2-methoxybenzoate | C₉H₉FO₃ | O-Methylation of phenol | Avoid excessive temperatures and prolonged reaction times. | Silica gel chromatography. |
Visualizing the Reaction and Troubleshooting Pathways
The following diagrams illustrate the main synthesis pathway, the formation of key byproducts, and a logical workflow for troubleshooting and purification.
Caption: Main reaction pathway and competing side reactions.
Caption: A step-by-step workflow for analysis and purification.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-fluoro-2-hydroxybenzoate
This protocol is adapted from established laboratory procedures and is intended for trained professionals.[1]
-
Setup: To a dry 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-hydroxybenzoic acid (100 g, 0.64 mol).
-
Reagent Addition: Add 1 L of anhydrous methanol to the flask and stir to dissolve the solid. Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (100 mL) to the cooled, stirring solution. An exotherm will be observed.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to a gentle reflux (oil bath temperature of ~70 °C) and maintain for 16 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Workup (Initial): Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the methanol.
Protocol 2: Purification via Liquid-Liquid Extraction
This protocol follows the synthesis and is designed to remove acidic byproducts.[1][14]
-
Dissolution: Redissolve the concentrated residue from Protocol 1 in ethyl acetate (1 L).
-
Acid Removal: Transfer the solution to a 2 L separatory funnel. Wash the organic layer sequentially with:
-
500 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Repeat the NaHCO₃ wash until no more gas evolution is observed.
-
500 mL of saturated aqueous sodium chloride (brine).
-
-
Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Final Product: Filter the drying agent and concentrate the organic phase in vacuo to yield the product, which should be an off-white to light yellow solid.[3] Expected yield is approximately 85-90%.
References
- 1. METHYL 4-FLUORO-2-HYDROXYBENZOATE | 392-04-1 [chemicalbook.com]
- 2. Cas 392-04-1,METHYL 4-FLUORO-2-HYDROXYBENZOATE | lookchem [lookchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-FLUORO-2-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. byjus.com [byjus.com]
- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 10. DFT investigation on the decarboxylation mechanism of ortho hydroxy benzoic acids with acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. teachnlearnchem.com [teachnlearnchem.com]
- 12. air.unimi.it [air.unimi.it]
- 13. researchgate.net [researchgate.net]
- 14. community.wvu.edu [community.wvu.edu]
Technical Support Center: Separation of Nitrated Methyl 4-fluoro-2-hydroxybenzoate Isomers
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the separation of methyl 4-fluoro-2-hydroxybenzoate nitration isomers. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in this synthetic and purification process.
Overview: The Scientific Challenge
The electrophilic nitration of methyl 4-fluoro-2-hydroxybenzoate is a standard aromatic substitution reaction. The potent activating, ortho, para-directing effect of the hydroxyl (-OH) group primarily governs the position of the incoming nitro (-NO₂) group. This leads to the formation of two major regioisomers:
-
Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate (the ortho-nitrated product)
-
Methyl 4-fluoro-2-hydroxy-5-nitrobenzoate (the para-nitrated product)
These isomers possess very similar molecular weights and structures, making their separation a non-trivial task that requires a precise and optimized approach.[1] This guide will walk you through the logic of separation, from reaction monitoring to final characterization.
Diagram: General Experimental Workflow
Caption: Overall workflow from synthesis to isomer verification.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries related to the nitration reaction itself, as a successful separation begins with a well-controlled synthesis.
Q1: Why do I get two major isomers in this reaction?
The outcome is dictated by the directing effects of the substituents on the benzene ring. The hydroxyl group (-OH) is a powerful activating group that directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the positions ortho and para to it. In the starting material, the positions ortho to the -OH are C3 and C5 (the C6 position is sterically hindered and the C4 position is occupied by fluorine). Therefore, nitration occurs at C3 and C5, yielding the two primary isomers.
Q2: My reaction is giving a very dark, tar-like crude product. What's happening?
This often indicates oxidation or decomposition of the phenol ring, which is highly activated by the -OH group.
-
Causality: Nitric acid is a strong oxidizing agent. If the reaction temperature is too high or the addition of the nitrating agent is too fast, oxidative side reactions can dominate over the desired nitration.[2]
-
Solution: Maintain a low temperature (typically 0-10 °C) throughout the addition of the nitrating agent using an ice bath.[2] Ensure slow, dropwise addition with vigorous stirring to dissipate heat effectively.
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most efficient method.[3]
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.
-
Interpretation: As the reaction proceeds, the spot corresponding to the starting material will diminish, and new spots corresponding to the products will appear. The reaction is complete when the starting material spot is no longer visible. Because the product isomers have different polarities, you will likely see two distinct product spots.[4]
Part 2: Troubleshooting Guide for Isomer Separation
This section provides solutions to specific problems encountered during the purification process.
Q4: My two isomer spots are merged on the TLC plate. How can I get them to separate?
This is the most critical step. If you cannot achieve separation on TLC, you will not achieve it on a column.[5] The key is to optimize the mobile phase (eluent).
-
The Scientific Principle: The 3-nitro isomer can form an intramolecular hydrogen bond between the adjacent -OH and -NO₂ groups. This masks the polar -OH group, making the molecule less polar overall.[4] The 5-nitro isomer cannot do this, leaving its polar groups exposed for interaction with the stationary phase. Therefore, the 3-nitro isomer is less polar and will move faster (higher Rf value) on a polar adsorbent like silica gel.[4]
-
Troubleshooting Steps:
-
Decrease Eluent Polarity: If your spots are too high on the plate (high Rf) and not separated, decrease the proportion of the polar solvent (e.g., move from 1:4 Ethyl Acetate:Hexane to 1:9).
-
Increase Eluent Polarity: If your spots are stuck at the baseline (low Rf), slowly increase the proportion of the polar solvent.
-
Try Different Solvent Systems: If a hexane/ethyl acetate system fails, try alternatives. Dichloromethane (DCM) or mixtures of DCM and hexane can offer different selectivity.[4] The goal is to maximize the difference in Rf values (ΔRf).
-
| Solvent System (Hexane:Ethyl Acetate) | Hypothetical Rf (Isomer 1) | Hypothetical Rf (Isomer 2) | Observation | Action |
| 4:1 | 0.85 | 0.80 | Poor separation, spots too high. | Decrease polarity. |
| 9:1 | 0.40 | 0.25 | Good separation, ideal for column. | Proceed to column chromatography. |
| 20:1 | 0.15 | 0.05 | Spots are separating but too low. | Slightly increase polarity. |
Q5: The isomers are co-eluting from my flash chromatography column. What can I do to improve separation?
Even with a good TLC separation, column performance can be poor due to technique. Here are factors to adjust:
-
Causality & Solutions:
-
Improper Column Packing: Air bubbles or channels in the silica bed create pathways for the sample to travel through without proper interaction. Solution: Pack the column carefully as a slurry and ensure a flat, level bed.
-
Overloading the Column: Too much crude product will exceed the separating capacity of the silica gel. Solution: Use a larger column or reduce the amount of sample. A general rule is to use at least 40-60g of silica for every 1g of crude mixture.
-
Eluent Polarity is Too High: This will wash everything through the column too quickly. Solution: Use an eluent system that gives an Rf of ~0.25-0.35 for the less polar isomer.[6]
-
Running the Column Too Fast: Insufficient equilibration time between the stationary and mobile phases leads to band broadening and poor resolution. Solution: Reduce the flow rate by applying less pressure.
-
Diagram: Troubleshooting Column Chromatography
Caption: Decision tree for troubleshooting poor column separation.
Q6: How can I confirm the identity of my separated products?
¹H NMR spectroscopy is the definitive method. The substitution pattern on the aromatic ring creates a unique fingerprint for each isomer.
-
This compound: You will observe two aromatic protons that are ortho to each other, resulting in two doublets with a typical ortho coupling constant (J ≈ 8-9 Hz).
-
Methyl 4-fluoro-2-hydroxy-5-nitrobenzoate: You will observe two aromatic protons that are meta to each other. This will result in two doublets with a smaller meta coupling constant (J ≈ 2-3 Hz). The fluorine atom will also cause further splitting.
Part 3: Experimental Protocols
Protocol 1: Flash Column Chromatography for Isomer Separation
This protocol assumes a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate) has been identified via TLC.
-
Column Preparation:
-
Select a glass column of appropriate size for your sample amount.
-
Insert a small plug of cotton or glass wool at the bottom. Add a small layer of sand.
-
Prepare a slurry of silica gel (100-200 mesh) in the chosen eluent.[7]
-
Pour the slurry into the column, tapping the side gently to ensure even packing. Allow the silica to settle, draining excess solvent until it is just above the silica bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble samples, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the silica bed.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or bulb) to begin the flow.
-
Collect fractions in test tubes. Monitor the separation by collecting small spots from the eluting liquid onto a TLC plate.
-
-
Analysis:
-
Develop the TLC plates of the collected fractions to identify which tubes contain the pure isomers.
-
Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.
-
Protocol 2: Characterization by ¹H NMR Spectroscopy
-
Dissolve ~5-10 mg of a purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Analyze the aromatic region (typically 6.5-8.5 ppm). Identify the number of signals, their chemical shifts, their integration, and their splitting patterns (coupling constants) to confirm the structure as described in Q6.[7]
References
Technical Support Center: Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
Prepared by the Senior Application Scientist Team
Document ID: TSC-MFHNB-DS24-01 Revision: 1.0 Last Updated: January 5, 2026
Introduction
Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate is a highly functionalized aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty materials. The strategic placement of its functional groups—a methyl ester, a phenolic hydroxyl, a nitro group, and a fluorine atom—offers diverse synthetic possibilities. However, this same structural complexity necessitates a thorough understanding of its stability and potential decomposition pathways to ensure successful and reproducible experimental outcomes.
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It addresses common issues related to the stability and handling of this compound. As specific decomposition studies on this exact molecule are not extensively available in peer-reviewed literature, this document synthesizes information from analogous structures and fundamental principles of physical organic chemistry to provide reliable, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The stability of this compound is primarily influenced by three factors: pH, temperature, and light.
-
pH: The methyl ester functionality is susceptible to hydrolysis under both acidic and, more rapidly, basic conditions. The phenolic hydroxyl group can be deprotonated by bases, which may affect stability and reactivity.
-
Temperature: Like many nitroaromatic compounds, this molecule can be thermally sensitive.[1] High temperatures can lead to exothermic decomposition, which in some cases can be violent.[2] The initial step in the thermal decomposition of nitroaromatics is often the cleavage of the C-NO₂ bond.[1]
-
Light (UV/Vis): Aromatic nitro compounds are often photolabile and can degrade upon exposure to light, especially UV radiation. This photodegradation can lead to sample discoloration (e.g., turning yellow or brown) and the formation of impurities.
Q2: My reaction in a basic aqueous medium is not yielding the expected product. A new, more polar spot is appearing on my TLC plate. What is likely happening?
A2: This is a classic sign of base-catalyzed ester hydrolysis , also known as saponification. The methyl ester group is reacting with the base (e.g., hydroxide ions) to form the corresponding carboxylate salt (sodium 4-fluoro-2-hydroxy-3-nitrobenzoate) and methanol. This salt is much more polar than the starting ester, which is why it appears as a new, lower-Rf spot on a normal-phase TLC plate. The reaction is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a resonance-stabilized carboxylate, which is unreactive toward the alcohol byproduct.[3]
Q3: What storage conditions are recommended to ensure the long-term stability of this compound?
A3: To maintain the integrity of the compound, it should be stored in a cool, dry, dark, and well-ventilated place.
-
Temperature: Store at controlled room temperature (15-25°C) or as specified by the supplier. Avoid exposure to heat sources.[4]
-
Light: Keep the compound in an amber glass bottle or protect it from light by wrapping the container in aluminum foil.
-
Atmosphere: For long-term storage or for high-purity samples, consider storing under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent reaction with atmospheric moisture and oxygen.
-
Segregation: Store separately from strong bases, acids, oxidizing agents, and reducing agents to prevent accidental incompatible reactions.[4]
Q4: I am planning a reaction that involves heating. Are there specific thermal hazards I should be aware of?
A4: Yes. Nitroaromatic compounds, as a class, are known for their potential to undergo rapid, exothermic decomposition at elevated temperatures.[1][5] While pure mononitrated aromatics are generally more stable than their polynitrated counterparts (like TNT), thermal instability is still a significant concern. The decomposition of nitrophenols, a related structural class, can be intense.[1] It is strongly recommended to determine the thermal stability of the compound using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) before scaling up any reaction involving heat. Always conduct heated reactions behind a blast shield in a well-ventilated fume hood.
Q5: The fluorine atom on the ring seems like a potential reaction site. Can it be displaced?
A5: Yes, this is a very important consideration. The fluorine atom is at a position activated by the strongly electron-withdrawing nitro group located ortho to it. This makes the fluorine atom susceptible to Nucleophilic Aromatic Substitution (SNAr) . Strong nucleophiles (e.g., amines, alkoxides, thiolates) can displace the fluoride ion. This is not technically "decomposition" but an important chemical transformation to be aware of. If your reaction mixture contains strong nucleophiles, unintended SNAr can compete with your desired reaction, leading to byproducts.[6][7]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Sample Discoloration (Yellowing/Browning) Over Time | Photodegradation or Minor Thermal Decomposition. | Action: Store the compound in an amber vial or wrap it with foil. Ensure storage is in a cool location away from heat sources or direct sunlight. Rationale: Nitroaromatics can absorb UV-Vis light, leading to electronic excitation and subsequent chemical reactions that form colored byproducts.[8] |
| Appearance of a New, More Polar Byproduct in HPLC/TLC | Ester Hydrolysis. | Action: Analyze the reaction mixture by LC-MS to confirm the presence of the carboxylic acid (M-14). If hydrolysis is undesired, switch to anhydrous solvents and ensure all reagents are dry. Use non-nucleophilic bases if a base is required. Rationale: The ester is the most labile group under aqueous acidic or basic conditions. The mass difference between the ester and the resulting carboxylic acid is 14 Da (CH₂), which is easily identifiable by mass spectrometry. |
| Low Reaction Yield or Multiple Unidentified Byproducts When Heating | Thermal Decomposition. | Action: Lower the reaction temperature. If possible, use a catalyst that allows the reaction to proceed at a milder temperature. Run a small-scale test reaction and monitor by TLC/HPLC at regular intervals to identify the onset of decomposition. Rationale: The desired reaction has a certain activation energy. If the temperature is too high, it may exceed the activation energy for decomposition pathways, such as C-NO₂ bond cleavage, leading to a complex mixture of products.[1][9] |
| Gas Evolution (Brown Fumes) During a Reaction | Significant Thermal Decomposition (C-NO₂ Cleavage). | Action: IMMEDIATELY ensure the reaction is being conducted in a well-ventilated fume hood. Stop heating if it is safe to do so. Re-evaluate the thermal stability of your system. Rationale: The cleavage of the C-NO₂ bond often leads to the formation of nitrogen dioxide (NO₂) gas, which is a toxic brown gas. This is a clear indicator that the compound is undergoing significant, potentially hazardous, decomposition.[2] |
| Formation of a Byproduct with Loss of Fluorine | Nucleophilic Aromatic Substitution (SNAr). | Action: Identify any strong nucleophiles in your reaction mixture. If the SNAr product is undesired, consider using a less nucleophilic reagent or protecting the aromatic ring if feasible. Rationale: The electron-withdrawing nitro group makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles.[6][7] |
Experimental Protocols & Methodologies
Protocol 1: Standard Procedure for Monitoring Ester Hydrolysis
This protocol provides a reliable method for detecting the most common decomposition pathway: hydrolysis of the methyl ester.
1. Sample Preparation: a. Prepare a stock solution of your this compound starting material (~1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). This will be your reference standard. b. At various time points during your experiment, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. c. Quench the aliquot if necessary (e.g., by adding a small amount of dilute acid to neutralize a basic reaction). d. Dilute the aliquot in the same solvent used for the reference standard to a similar concentration.
2. Analysis by Thin-Layer Chromatography (TLC): a. Spot the reference standard and the diluted reaction aliquot side-by-side on a silica gel TLC plate. b. Develop the plate using an appropriate solvent system (e.g., 30:70 Ethyl Acetate:Hexanes). Adjust polarity as needed. c. Visualize the plate under UV light (254 nm). d. Interpretation: The starting ester will have a relatively high Rf value. The hydrolyzed carboxylic acid product will appear as a new spot with a significantly lower Rf value (closer to the baseline) due to its increased polarity.
3. Analysis by High-Performance Liquid Chromatography (HPLC): a. Use a reverse-phase C18 column. b. A common mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). c. Inject the reference standard to determine its retention time. d. Inject the diluted reaction aliquot. e. Interpretation: The hydrolyzed carboxylic acid will elute earlier than the starting ester due to its higher polarity on a reverse-phase column. This method is quantitative and highly sensitive for detecting even trace amounts of decomposition.[10]
Visual Diagrams
Predicted Decomposition Pathways
The following diagram illustrates the primary degradation pathways for this compound based on its functional groups.
Caption: Key decomposition and reaction pathways for the title compound.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing unexpected experimental results.
Caption: A decision-making workflow for troubleshooting decomposition.
References
-
Wang, Y., et al. (2023). Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. Organic Process Research & Development, 27(6), 1115–1124. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
Pospisil, P., et al. (2014). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Analytical Methods, 6, 8701-8708. [Link]
-
Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2397. [Link]
-
Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC, 2018(7), 1-13. [Link]
-
J&K Scientific LLC. (2025). Ester Hydrolysis. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Nitrophenol - Decomposition. PubChem Compound Database. [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Legrini, O., et al. (2002). Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 1(7), 520-525. [Link]
-
Mabbott, S., et al. (2020). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Analytical Chemistry, 92(4), 3044–3051. [Link]
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Manelis, G. B., et al. (2003). Thermal Decomposition of Aliphatic Nitro-compounds. Central European Journal of Energetic Materials, 1(1), 5-30. [Link]
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Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link]
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Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
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Patil, V., et al. (2022). Potentiodynamic Fabrication of Aromatic Diamine Linkers on Electrochemically Reduced Graphene Oxide Surface for Environmental Pollutant Nitrobenzene Monitoring. Chemosensors, 10(11), 468. [Link]
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Master Organic Chemistry. (2020). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? Chemistry Stack Exchange. [Link]
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Kamm, O., & Segur, J. B. (1923). m-Nitrobenzoic Acid. Organic Syntheses, 3, 71. [Link]
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Key, B. D., et al. (1997). Degradation and Transformation of Organic Fluorine Compounds. Environmental Science & Technology, 31(9), 2445-2454. [Link]
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Oxley, J. C., et al. (2005). Safe Handling of Explosives. Journal of Chemical Education, 82(6), 841. [Link]
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Le, C., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16911–16917. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Nitrophenol. PubChem Compound Database. [Link]
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Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
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Wikipedia. (n.d.). Nitrophenol. [Link]
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Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?[Link]
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MooreChemistry. (2014, January 10). Synthesis & Decomposition Reactions [Video]. YouTube. [Link]
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Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. [Link]
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Urben, P. G. (2019). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 23(8), 1548-1551. [Link]
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University of Missouri. (n.d.). Nitro Compounds. Environmental Health & Safety. [Link]
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Oakwood Chemical. (n.d.). Methyl 4-Fluoro-3-nitrobenzoate. [Link]
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Michigan State University. (n.d.). Preparation of 3-Nitrobenzoic Acid. [Link]
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Trawiński, J., & Skibiński, R. (2017). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Water Research, 111, 244-253. [Link]
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Rutgers University. (2000). Anaerobic degradation of fluorinated aromatic compounds. [Link]
-
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The Organic Chemistry Tutor. (2021, April 22). Partial Fraction Decomposition [Video]. YouTube. [Link]
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Technical Support Center: Stability and Safe Handling of Nitrated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for nitrated aromatic compounds. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and clear safety protocols to manage the inherent stability risks associated with these energetic materials. As your Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-proven insights to ensure the safety and success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns encountered when working with nitrated aromatic compounds.
Q1: Why are nitrated aromatic compounds considered high-risk?
A1: The instability of nitrated aromatic compounds stems from the presence of one or more nitro (–NO₂) groups attached to an aromatic ring. The nitro group is a strong electron-withdrawing group and an "explosophore"[1]. The molecule itself contains both an oxidizing component (the nitro group) and a fuel component (the carbon-hydrogen backbone of the aromatic ring). Upon initiation by heat, shock, or friction, these compounds can undergo rapid, exothermic decomposition, which can be violent or explosive.[2][3] This process releases a large amount of energy and stable gaseous products like molecular nitrogen (N₂) and carbon dioxide, leading to a rapid increase in temperature and pressure.[1][4]
Q2: My nitrated compound has turned yellow/brown during storage. Is it still safe to use?
A2: Discoloration is a visual indicator of decomposition and should be treated with extreme caution. The formation of colored byproducts often signals the presence of impurities, which can significantly lower the thermal stability of the bulk material.[2][3][5][6] For instance, the decomposition can be autocatalytic, meaning the decomposition products can catalyze further decomposition, creating a dangerous feedback loop.[2][4][5][6] It is strongly recommended to perform a thermal analysis (e.g., using Differential Scanning Calorimetry - DSC) on a small, representative sample to reassess its decomposition temperature before proceeding.
Q3: What are the initial signs of a runaway reaction during nitration?
A3: Key indicators of a runaway reaction include a rapid, uncontrolled rise in temperature, a sudden change in color (often to dark brown or black), and the evolution of brown-orange fumes (nitrogen dioxide, NO₂).[7] Inefficient stirring can create localized "hot spots" where a runaway can initiate and propagate.[8] It is critical to have a robust cooling system and an emergency quench plan in place before starting any nitration reaction.
Q4: How can I safely quench a nitration reaction?
A4: The standard and safest method is to slowly pour the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[7][8][9] This serves two critical purposes: it rapidly dissipates the heat of reaction and dilutes the strong acid mixture. Never add water or ice directly to the reaction flask, as this can cause localized boiling and splashing of the corrosive mixture.
Q5: I'm trying to synthesize a di- or tri-nitrated aromatic, but the reaction stops after the first nitration. What should I do?
A5: This is a common challenge. The first nitro group strongly deactivates the aromatic ring, making subsequent nitrations much more difficult.[9][10] To introduce additional nitro groups, you will likely need to use more forcing conditions, such as increasing the reaction temperature, using fuming nitric acid or oleum (fuming sulfuric acid), or extending the reaction time.[9][11] These harsher conditions significantly increase the risk of runaway reactions and byproduct formation, so they must be approached with extreme caution and careful monitoring.[7][11]
Part 2: Troubleshooting Guides
This section provides systematic approaches to common experimental problems.
Guide 1: Runaway Exothermic Reaction
Symptom: Uncontrolled and rapid increase in reaction temperature, evolution of brown NO₂ gas, and rapid darkening of the reaction mixture.
Causality: The rate of heat generation from the nitration reaction has exceeded the rate of heat removal by the cooling system. This can be caused by an excessive rate of reagent addition, insufficient cooling capacity, poor agitation leading to localized hot spots, or using overly concentrated reagents.[8]
Caption: Decision workflow for managing a runaway exotherm.
Guide 2: Low Yield or Incomplete Reaction
Symptom: Analysis (TLC, HPLC, GC) shows a significant amount of starting material remaining after the expected reaction time.
Causality: Reaction conditions may be too mild. This can be due to insufficient reaction time, a temperature that is too low, or poor mixing in heterogeneous reactions where the substrate is not fully dissolved in the acid mixture.[8]
-
Verify Reagents: Ensure the nitric and sulfuric acids are of the correct concentration. Older nitric acid can decompose, reducing its potency.
-
Improve Mixing: For heterogeneous reactions, increase the agitation speed to maximize the interfacial area between the reactants.[8]
-
Controlled Temperature Increase: Gradually increase the reaction temperature by a few degrees while carefully monitoring for any signs of an exotherm.
-
Extend Reaction Time: Continue to monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Consider Stronger Nitrating Agent: For deactivated substrates, a standard nitric/sulfuric acid mixture may be insufficient. A stronger agent like fuming nitric acid may be required, but this must be done with a thorough safety review.[9][11]
Guide 3: Formation of Impurities and Byproducts
Symptom: The isolated product is discolored, oily, or shows multiple spots on a TLC plate. Significant amounts of dinitro- or other side products are observed.[8]
Causality: Side reactions, such as oxidation of sensitive functional groups or over-nitration (polynitration), are often caused by excessively high reaction temperatures or using too large an excess of the nitrating agent.[7] The presence of certain impurities, even at low levels, can catalyze decomposition pathways.[5][6]
| Issue | Potential Cause | Recommended Solution |
| Polynitration | High temperature, excess nitrating agent.[7] | Maintain strict temperature control (e.g., 0 °C bath). Use a molar ratio of nitric acid closer to 1:1. Monitor closely with TLC and quench as soon as the starting material is consumed.[7] |
| Oxidation (Tarry Products) | Temperature spikes, high nitric acid concentration. | Ensure efficient cooling. Consider milder nitrating agents, such as nitric acid on silica gel.[7] |
| Impurity-Catalyzed Decomposition | Contamination in starting material or reagents.[4][5][6] | Use high-purity starting materials. Perform thermal analysis (DSC/TGA) on the final product to confirm its stability profile. |
Part 3: Key Experimental Protocols
Protocol 1: Thermal Stability Screening with Differential Scanning Calorimetry (DSC)
Purpose: To determine the onset temperature of decomposition (Tonset) and the heat of decomposition (ΔHd) for a nitrated aromatic compound. This data is critical for establishing safe operating and storage temperatures.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into a high-pressure DSC pan (gold-plated stainless steel is often used for energetic materials).
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heating Program:
-
Equilibrate the cell at a low temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature well above the expected decomposition.
-
Use a nitrogen purge to maintain an inert atmosphere.
-
-
Data Analysis:
-
The Tonset is determined by the intersection of the baseline with the tangent of the exothermic decomposition peak.
-
The ΔHd is calculated by integrating the area under the exothermic peak.
-
Trustworthiness Check: A sharp, single exotherm is expected for a pure compound. Multiple or broad peaks may indicate the presence of impurities or complex decomposition pathways that require further investigation.[12][13]
-
Caption: Workflow for DSC thermal stability screening.
Part 4: In-Depth Mechanisms of Instability
The Role of the Nitro Group and Autocatalysis
The stability of a nitroaromatic compound is fundamentally linked to the C–NO₂ bond energy and the electronic effects of the nitro group on the aromatic ring.[4] The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack but also makes it susceptible to decomposition.[14]
A particularly hazardous phenomenon is autocatalytic decomposition .[2] In this process, the initial decomposition products act as catalysts for further decomposition. For many nitro compounds, the initial step is the cleavage of the C-NO₂ or O-NO₂ bond, releasing radicals or species like NO₂.[15][16][17] These species can then attack other intact molecules, propagating a chain reaction that accelerates exponentially, leading to a thermal runaway.
Recent studies have shown that the thermal stability of a nitro-containing compound can be significantly reduced by the presence of even small amounts of a less stable nitro-containing impurity.[5][6] The catalyst generated from the decomposition of the impurity can "cross-catalyze" the decomposition of the bulk material, highlighting the critical importance of purity for ensuring stability.[5][6]
References
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-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved January 5, 2026, from [Link]
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Gaywood, A. P., et al. (2022). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Organic Process Research & Development, 26(10), 2965–2972. Retrieved January 5, 2026, from [Link]
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Leleu, J. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE. Retrieved January 5, 2026, from [Link]
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SciSpace. (2022). Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities. Retrieved January 5, 2026, from [Link]
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Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved January 5, 2026, from [Link]
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Leleu, J. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Retrieved January 5, 2026, from [Link]
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Biodegradation of nitroaromatic compounds and explosives. (2016). ResearchGate. Retrieved January 5, 2026, from [Link]
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Energetic Materials Testing with Calorimetry. (n.d.). SETARAM. Retrieved January 5, 2026, from [Link]
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Precision Testing for Energetic Materials and Propellants. (2025). TA Instruments. Retrieved January 5, 2026, from [Link]
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Case Histories of Accidents in the Chemical Industry. (n.d.). Toxic Docs. Retrieved January 5, 2026, from [Link]
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Khasainov, B. A., et al. (2020). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Retrieved January 5, 2026, from [Link]
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Guggenheim, T. L., et al. (Eds.). (1996). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series. Retrieved January 5, 2026, from [Link]
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Dutra, R. C. L., et al. (2010). Studies on compatibility of energetic materials by thermal methods. SciELO. Retrieved January 5, 2026, from [Link]
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Zawadzka-Bartczak, E., et al. (2022). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? MDPI. Retrieved January 5, 2026, from [Link]
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Nitration of Benzene. (n.d.). Chemistry Steps. Retrieved January 5, 2026, from [Link]
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Simultaneous Thermal Analyzer (STA/TGA-DSC). (n.d.). NETZSCH. Retrieved January 5, 2026, from [Link]
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Di-nitration troubleshooting. (2021). Reddit. Retrieved January 5, 2026, from [Link]
-
nitration of aromatic compounds. (2019). YouTube. Retrieved January 5, 2026, from [Link]
-
Singh, A., et al. (2022). Recent Advances in the Synthesis and Development of Nitroaromatics as Anti-Infective Drugs. PubMed. Retrieved January 5, 2026, from [Link]
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Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Ahad, F. A., et al. (2024). A green stabilizer for Nitrate ester-based propellants: An overview. PubMed Central. Retrieved January 5, 2026, from [Link]
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Having trouble with nitration reaction of cytosine. (2021). Reddit. Retrieved January 5, 2026, from [Link]
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Case Study: Nitrogen Asphyxiation. (2006). U.S. Chemical Safety and Hazard Investigation Board. Retrieved January 5, 2026, from [Link]
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Nitro compound. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
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Exposure to nitroaromatic explosives and health effects during disposal of military waste. (2002). ResearchGate. Retrieved January 5, 2026, from [Link]
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How to Safely Handle and Store HNO3 Best Practices. (2024). Microbioz India. Retrieved January 5, 2026, from [Link]
- Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. (n.d.). Benchchem.
-
Lessons learned from the Barracas accident: Ammonium nitrate explosion during road transport. (2022). O2 Repositori UOC. Retrieved January 5, 2026, from [Link]
-
Huestis, P. L., et al. (2023). Radiation stability of the nitrate ester energetic functional group. AIP Publishing. Retrieved January 5, 2026, from [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ResearchGate. Retrieved January 5, 2026, from [Link]
-
Inline purification in continuous flow synthesis – opportunities and challenges. (2022). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Blaser, H. U., et al. (2018). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Retrieved January 5, 2026, from [Link]
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"analytical techniques for purity assessment of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate"
Technical Support Center: Purity Assessment of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
Welcome to the technical support resource for the analytical assessment of this compound (MFHN). This guide is designed for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries. As a critical intermediate, ensuring the purity of MFHN is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
The purity of MFHN is best assessed using a combination of chromatographic and spectroscopic techniques to ensure a comprehensive evaluation.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reverse-phase HPLC method with UV detection (RP-HPLC-UV) is ideal for separating MFHN from its potential impurities and quantifying their relative levels (area percent). This method provides excellent precision and is suitable for routine quality control.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for identifying unknown impurities. By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of impurities, which is a critical first step in their structural elucidation.
-
Quantitative Nuclear Magnetic Resonance (qNMR): As a primary analytical method, ¹H-qNMR allows for the determination of the absolute purity (mass fraction) of MFHN without the need for a specific reference standard of the analyte itself.[1][2][3] The signal intensity in NMR is directly proportional to the number of atomic nuclei, making it a highly accurate and powerful tool for certifying reference materials or for orthogonal purity confirmation.[3][4]
-
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that can provide a good indication of purity for highly crystalline solids.[5][6] Impurities typically cause a depression and broadening of the melting point endotherm, which can be used to estimate purity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): While not a quantitative technique for purity, FTIR is excellent for confirming the identity of the bulk material and ensuring the absence of major functional group impurities that would show distinct spectral bands.
Q2: What are the likely impurities I should expect during the analysis of MFHN?
Potential impurities can originate from the synthesis process or from degradation. A common synthesis route involves the nitration and subsequent esterification of a fluorinated phenol derivative.[7][8] Therefore, likely impurities include:
-
Starting Materials: Unreacted 4-fluoro-2-hydroxybenzoic acid.
-
Reaction Intermediates: Such as the unesterified precursor.
-
Positional Isomers: Isomers formed during the nitration step (e.g., Methyl 4-fluoro-2-hydroxy-5-nitrobenzoate).
-
By-products: Compounds formed from side reactions, such as products of over-nitration or hydrolysis of the ester group.
-
Degradation Products: MFHN may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of 4-fluoro-2-hydroxy-3-nitrobenzoic acid.
Q3: Why is Quantitative NMR (qNMR) considered a primary method for purity assessment?
qNMR is considered a primary ratio method because it relies on the fundamental physical principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1][3] This allows for the purity of a substance to be determined by comparing the integral of a specific analyte resonance to the integral of a resonance from a certified, high-purity internal standard of known concentration.[9] Unlike chromatography, where response factors for each impurity must be known or assumed to be equal for accurate quantification, qNMR provides a direct molar ratio, making it a more absolute and often more accurate technique for purity assignment.[2][3]
Q4: How do I select an appropriate HPLC column for analyzing MFHN?
For a polar, aromatic compound like MFHN, a reverse-phase C18 column is the standard starting point. Key considerations include:
-
Particle Size: Columns with smaller particles (e.g., <3 µm) provide higher efficiency and better resolution, but generate higher backpressure. A 3.5 µm or 5 µm particle size is often a good balance for routine analysis.
-
End-capping: Choose a column with modern, high-density end-capping. The phenolic hydroxyl group and the nitro group in MFHN can interact with residual, acidic silanol groups on the silica surface, leading to peak tailing.[10][11] A well-end-capped column minimizes these secondary interactions.
-
Stationary Phase: A standard C18 phase is usually sufficient. If you encounter issues with retaining very polar impurities, a polar-embedded or "aqua" type C18 column can provide alternative selectivity.
Troubleshooting Guide
HPLC Issues
Peak tailing for this compound is a classic problem, most often caused by secondary interactions between the analyte and the stationary phase.[10][12] The phenolic hydroxyl group is acidic, but the molecule as a whole can interact with free silanol groups on the silica packing material.
Causality & Solution Workflow:
-
Silanol Interactions (Primary Cause): Free, acidic silanol groups (Si-OH) on the silica surface can form strong hydrogen bonds with your analyte, creating a secondary, high-energy retention mechanism that leads to tailing.[10][11]
-
Solution: Lower the mobile phase pH. By adding an acid like formic acid or trifluoroacetic acid (TFA) to bring the pH to ~2.5-3.0, you protonate the silanol groups (SiO⁻ → SiOH), effectively suppressing this unwanted interaction.[12] Start with 0.1% formic acid in both the aqueous and organic mobile phase components.
-
-
Column Overload: Injecting too much sample mass can saturate the active sites on the stationary phase, causing the peak shape to distort.[10][13]
-
Solution: Perform a dilution series. Dilute your sample 10-fold and 100-fold and inject again. If the peak shape improves dramatically, you are overloading the column. Reduce your sample concentration or injection volume.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening that manifests as tailing, especially for early-eluting peaks.
-
Solution: Ensure you are using narrow-bore (e.g., 0.005" I.D.) PEEK tubing and that all connections are made with the correct ferrules to minimize dead volume.
-
-
Column Contamination/Age: An older column may have irreversible contamination at the inlet frit or degradation of the stationary phase, exposing more active silanol sites.[13]
-
Solution: First, try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If that fails, replace the column with a new one.[12]
-
Caption: Troubleshooting workflow for HPLC peak tailing.
This requires a systematic approach using LC-MS. The goal is to get a high-quality mass spectrum of the unknown peak to propose a molecular formula and structure.
Caption: Logical workflow for impurity identification via LC-MS.
Experimental Protocols
Protocol 1: RP-HPLC-UV Method for Purity Assessment
This method provides a robust starting point for assessing the area percent purity of MFHN.
1. Instrumentation and Consumables:
-
HPLC system with UV/DAD detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
2. Chromatographic Conditions:
| Parameter | Value | Causality/Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency. |
| Injection Volume | 5 µL | Minimizes potential for column overload. |
| Column Temp. | 30 °C | Ensures retention time stability and reproducibility. |
| Detection | 254 nm | Aromatic nitro-compounds typically have strong absorbance near this wavelength. A DAD should be used to check for peak purity across the full spectrum. |
| Gradient | 5% B to 95% B in 20 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Run Time | 30 minutes | Includes gradient, hold, and re-equilibration. |
3. Sample Preparation:
-
Accurately weigh ~10 mg of the MFHN sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the Sample Diluent to achieve a concentration of ~1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Before running samples, perform five replicate injections of the sample solution.
-
The Relative Standard Deviation (RSD) for the MFHN peak area should be ≤ 2.0%.[14]
-
The USP Tailing Factor for the MFHN peak should be ≤ 1.5.
5. Calculation:
-
Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage. % Purity = (Area_MFHN / Total_Area_All_Peaks) * 100
Protocol 2: Quantitative ¹H-NMR (qNMR) for Absolute Purity
This protocol describes the determination of MFHN purity using a certified internal standard.
1. Instrumentation and Consumables:
-
NMR Spectrometer (≥400 MHz recommended)
-
5 mm NMR tubes
-
Deuterated Solvent: DMSO-d₆ (ensures solubility of polar compounds)
-
Internal Standard (IS): Maleic acid (certified reference material). Rationale: Chemically stable, high purity, and has resonances that do not overlap with MFHN signals.
-
Analytical balance (readable to 0.01 mg)
2. Sample Preparation:
-
Accurately weigh ~15 mg of MFHN into a clean vial. Record the mass (m_analyte).
-
Accurately weigh ~10 mg of the maleic acid internal standard into the same vial. Record the mass (m_std).
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆, ensuring complete dissolution.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition Parameters:
| Parameter | Value | Causality/Rationale |
| Pulse Angle | 30-90° | A 90° pulse gives maximum signal, but a 30° pulse with a shorter delay can be used if time is critical. |
| Relaxation Delay (d1) | ≥ 5 x T₁ | CRITICAL: This delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and standard protons being integrated. This ensures complete relaxation and accurate integration. A value of 30-60 seconds is a safe starting point. |
| Number of Scans | ≥ 16 | Sufficient scans are needed to achieve an adequate signal-to-noise ratio (S/N > 250:1 recommended). |
| Acquisition Time | ~3-4 seconds | Ensures good digital resolution. |
4. Data Processing and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved signal for MFHN (e.g., the methoxy singlet) and a signal for the internal standard (the vinyl singlet for maleic acid).
-
Calculate the purity using the following equation[1]:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (e.g., 3 for -OCH₃ in MFHN, 2 for vinyl protons in maleic acid)
-
M = Molar mass (MFHN = 215.14 g/mol ; Maleic Acid = 116.07 g/mol )
-
m = mass weighed
-
P = Purity of the standard (from its certificate)
-
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]
-
Quantitative NMR. Organic Primary Standards Group. [Link]
-
Investigation of thermal stability of some nitroaromatic derivatives by dsc. (2009). Journal of Thermal Analysis and Calorimetry, 97(3), 943-948. [Link]
-
Muşuc, A. M., Rîzuş, D., & Oancea, D. (2009). INVESTIGATION OF THERMAL STABILITY OF SOME NITROAROMATIC DERIVATIVES BY DSC. Revue Roumaine de Chimie, 54(2), 147-151. [Link]
-
Analytical Standards and Method Validation: The Role of High-Purity Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link] 13.[3]Troubleshooting HPLC- Tailing Peaks. (2014). Restek. [Link]
-
Guidance for the validation of pharmaceutical quality control analytical methods. Therapeutic Goods Administration. [Link]
-
Sbirrazzuoli, N., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 549-556. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Gupta, V., et al. (2012). Analytical method validation: A brief review. International Journal of Pharmaceutical Research, 4(3), 1-10. [Link]
- LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chrom
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (2013). Chemistry and Materials Research, 3(4). [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 10(4), 312-324. [Link]
-
Sbirrazzuoli, N., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino. [Link]
-
Cushman, M., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219. [Link]
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- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rssl.com [rssl.com]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]
- 7. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. ethz.ch [ethz.ch]
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"preventing over-nitration in the synthesis of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experiments. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to ensure the success of your synthesis.
I. Troubleshooting Guide: Preventing Over-Nitration
Over-nitration is a common challenge in the synthesis of this compound, leading to the formation of undesired dinitro or trinitro byproducts, reducing the yield and complicating purification. The table below outlines common issues, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired product with significant amounts of dinitro byproducts. | 1. Excessive Nitrating Agent: Using a stoichiometric excess of the nitrating agent. 2. High Reaction Temperature: Elevated temperatures increase the reaction rate and favor multiple nitrations.[1] 3. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the initial mononitration is complete. | 1. Stoichiometric Control: Use a precise, near-equimolar amount of the nitrating agent. 2. Temperature Management: Maintain a low and consistent reaction temperature, typically between 0-10°C.[2][3] 3. Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and quench the reaction promptly upon completion. |
| Formation of a dark, tarry reaction mixture. | 1. Oxidation of the Phenolic Substrate: The presence of strong oxidizing species in the nitrating mixture can lead to the degradation of the starting material.[4] 2. Runaway Reaction: Poor temperature control can lead to an exothermic reaction that is difficult to manage.[5] | 1. Choice of Nitrating Agent: Consider using milder nitrating agents such as copper(II) nitrate or zirconyl nitrate which can offer higher selectivity.[6][7] 2. Controlled Addition: Add the nitrating agent slowly and portion-wise to the substrate solution to better manage the reaction exotherm.[2][3][8] |
| Difficulty in purifying the desired product from dinitro isomers. | Similar Polarity of Products: The desired mononitro product and the dinitro byproducts may have similar polarities, making separation by column chromatography challenging. | 1. Recrystallization: Attempt recrystallization from a suitable solvent system. The desired product may have different solubility properties than the byproducts.[2][8] 2. Derivative Formation: In complex cases, consider converting the mixture to derivatives that are more easily separable, followed by regeneration of the desired product. |
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions to prevent over-nitration in this synthesis?
A1: Achieving selective mononitration hinges on carefully controlling the reaction conditions. The key parameters are:
-
Temperature: Maintaining a low temperature, typically between 0°C and 10°C, is crucial.[2][3] Nitration is a highly exothermic process, and lower temperatures help to control the reaction rate and minimize the formation of undesired byproducts.[9]
-
Nitrating Agent: The choice of nitrating agent is critical. While a mixture of concentrated nitric acid and sulfuric acid is common, it can be aggressive.[10][11] Milder and more regioselective nitrating agents like ammonium nitrate with potassium hydrogen sulfate, or metal nitrates such as copper(II) nitrate, can provide better control and higher yields of the mononitro product.[6][12]
-
Stoichiometry: A slight excess of the nitrating agent is sometimes used to ensure complete conversion of the starting material, but a large excess should be avoided as it significantly increases the risk of over-nitration. Careful stoichiometric control is paramount.
-
Solvent: The choice of solvent can influence the reaction's selectivity. Dichloromethane is a commonly used solvent for these types of reactions.[13]
Q2: How do the existing substituents on the aromatic ring influence the nitration reaction?
A2: The substituents on the methyl 4-fluoro-2-hydroxybenzoate starting material play a significant role in directing the incoming nitro group and influencing the ring's reactivity.
-
Hydroxyl Group (-OH): This is a strongly activating, ortho-, para-directing group. It significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[14]
-
Fluorine Atom (-F): As a halogen, fluorine is an ortho-, para-directing but deactivating group due to its high electronegativity.
-
Methyl Ester Group (-COOCH₃): This is a deactivating, meta-directing group.[2][15]
The combined effect of these groups, particularly the powerful activating effect of the hydroxyl group, makes the ring highly reactive towards nitration. The nitro group will preferentially substitute at the positions ortho and para to the hydroxyl group. Given the substitution pattern, the primary site of nitration is the C3 position, which is ortho to the hydroxyl group and meta to the methyl ester.
Q3: What is the underlying mechanism of over-nitration?
A3: Over-nitration occurs when the initially formed mononitro product undergoes a second nitration. The mechanism is rooted in the principles of electrophilic aromatic substitution.[5][10]
The nitration of an aromatic compound involves the attack of an electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring.[10][11] The presence of activating groups, such as the hydroxyl group in the starting material, makes the ring highly susceptible to this attack. After the first nitro group is introduced, the ring becomes less reactive due to the electron-withdrawing nature of the nitro group.[1] However, if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), even this deactivated ring can be forced to undergo a second nitration.[4][14]
Q4: Are there alternative, milder nitrating agents that can be used to improve selectivity?
A4: Yes, several milder nitrating systems have been developed to improve selectivity and avoid the harsh conditions of mixed acid nitration. These include:
-
Metal Nitrates: Reagents like copper(II) nitrate (Cu(NO₃)₂) or zirconyl nitrate have been shown to be efficient and regioselective for the nitration of phenols.[6][7]
-
Nitrate Salts with Solid Acids: A combination of sodium nitrate with an inorganic acidic salt like magnesium bisulfate (Mg(HSO₄)₂) and wet silica gel provides a mild and heterogeneous system for nitration.[13]
-
Phase-Transfer Catalysis: Using dilute nitric acid in a two-phase system with a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can achieve highly selective nitration under mild conditions.[6][16]
These alternative methods often offer better control over the reaction, leading to higher yields of the desired mononitrated product and minimizing the formation of byproducts.
III. Experimental Protocols & Visualizations
Detailed Step-by-Step Methodology for Controlled Mononitration
This protocol is designed to favor the formation of this compound while minimizing over-nitration.
-
Preparation of the Substrate Solution:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 4-fluoro-2-hydroxybenzoate in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Cool the flask in an ice-salt bath to maintain a temperature between 0°C and 5°C.
-
-
Preparation of the Nitrating Mixture:
-
In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath. This mixture should be prepared fresh and used with caution.[2]
-
-
Controlled Addition of Nitrating Agent:
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC. The reaction is typically complete within 1-2 hours.
-
-
Quenching the Reaction:
-
Isolation and Purification:
Reaction Pathway and Over-Nitration Diagram
Caption: Reaction pathway for the synthesis of this compound, highlighting the potential for over-nitration.
IV. References
-
An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. SciSpace. Available at: [Link]
-
Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. ResearchGate. Available at: [Link]
-
Mechanism of aromatic nitration. Journal of the American Chemical Society. Available at: [Link]
-
Nitration of aromatic compounds. YouTube. Available at: [Link]
-
Nitration of substituted phenols by different efficient heterogeneous systems. ResearchGate. Available at: [Link]
-
Nitration Of Phenols Under Mild And Heterogeneous Conditions. PMC - NIH. Available at: [Link]
-
Nitration (video) | Aromatic compounds. Khan Academy. Available at: [Link]
-
Aromatic Nitration. BYJU'S. Available at: [Link]
-
Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Semantic Scholar. Available at: [Link]
-
Aromatic Nitration. Cambridge University Press. Available at: [Link]
-
Di-nitration troubleshooting. Reddit. Available at: [Link]
-
Methyl 4-Fluoro-3-Nitrobenzoate: Synthesis Applications & Manufacturer Insights. Available at: [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]
-
NITRATION. vpscience.org. Available at: [Link]
-
Supporting Information. CDC Stacks. Available at: [Link]
-
An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Available at: [Link]
-
Nitration of methyl benzoate. RSC Education. Available at: [Link]
-
Recent aspects of nitration: New preparative methods and mechanistic studies (A Review). PNAS. Available at: [Link]
-
Having trouble with nitration reaction of cytosine. Reddit. Available at: [Link]
-
Nitration of Methyl Benzoate. YouTube. Available at: [Link]
-
Nitration of methyl benzoate. YouTube. Available at: [Link]
-
Methyl 4-Fluoro-3-nitrobenzoate. Oakwood Chemical. Available at: [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
-
Nitration of Benzene and Methylbenzene. Chemistry LibreTexts. Available at: [Link]
-
Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. Google Patents. Available at:
-
Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Google Patents. Available at:
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- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
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- 4. reddit.com [reddit.com]
- 5. byjus.com [byjus.com]
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- 8. westfield.ma.edu [westfield.ma.edu]
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- 10. youtube.com [youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. scispace.com [scispace.com]
- 13. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stmarys-ca.edu [stmarys-ca.edu]
- 15. youtube.com [youtube.com]
- 16. Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Exothermic Reactions in the Nitration of Aromatic Compounds
Welcome to the Technical Support Center for managing exothermic reactions during the nitration of aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for this critical and potentially hazardous class of reactions. The information herein is structured to address specific issues you may encounter, grounded in scientific principles and practical field experience.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during aromatic nitration, their root causes, and actionable solutions.
Issue 1: Runaway Reaction - Uncontrolled Temperature Increase
Question: I am observing a rapid and uncontrolled rise in the internal temperature of my nitration reaction, far exceeding the set point. What should I do, and what are the likely causes?
Answer: An uncontrolled temperature increase indicates a runaway reaction, which is a critical safety hazard. Immediate and calm action is required.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.
-
Enhance Cooling: If possible, increase the efficiency of the cooling bath. For instance, if using an ice-water bath, add more ice and salt to lower the temperature further.
-
Emergency Quenching (Last Resort): If the temperature continues to rise dramatically, and your lab has an established emergency procedure, prepare to quench the reaction by cautiously adding the reaction mixture to a large volume of cold water or ice. Caution: Quenching a nitration reaction with water can be hazardous as the dilution of sulfuric acid is highly exothermic. This should only be done as a last resort and with appropriate safety measures in place.
-
Alert and Evacuate: Alert your supervisor and follow all established laboratory emergency protocols. If the situation cannot be controlled, evacuate the immediate area.
Potential Causes and Preventative Measures:
-
Inadequate Cooling: The cooling bath may not be cold enough or have sufficient capacity to dissipate the heat generated by the reaction. Ensure the use of an appropriate cooling medium (e.g., ice-salt bath for lower temperatures).
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than the cooling system can remove it. A slow, dropwise addition with constant monitoring of the internal temperature is crucial.
-
Poor Agitation: Inefficient stirring can lead to localized "hot spots" where the concentration of reactants is high, causing a localized runaway that can propagate through the mixture. Ensure vigorous and consistent agitation throughout the reaction.
-
Incorrect Reagent Concentration or Ratio: Using overly concentrated acids or an incorrect ratio of nitric acid to sulfuric acid can increase the reaction rate and exothermicity.
-
Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the nitration rate can be slow, leading to an accumulation of the added nitrating agent. A subsequent small increase in temperature can then cause a
Validation & Comparative
"validation of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate structure by NMR"
A Senior Application Scientist's Guide to the Structural Validation of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate by Nuclear Magnetic Resonance (NMR) Spectroscopy
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Any ambiguity in the arrangement of atoms can lead to drastic differences in chemical reactivity, biological activity, and safety. This guide provides an in-depth, expert-level walkthrough for the structural validation of this compound, a polysubstituted aromatic compound, using a suite of modern Nuclear Magnetic Resonance (NMR) techniques.
While other analytical methods like Mass Spectrometry (MS) can confirm elemental composition and X-ray Crystallography can define solid-state structure, NMR spectroscopy remains the gold standard for determining the precise connectivity and constitution of a molecule in the solution phase—the state most relevant for reaction chemistry and biological interactions. We will move beyond a simple recitation of data, explaining the causal logic behind the experimental choices and demonstrating how a multi-faceted NMR approach creates a self-validating system for structural elucidation.
The Analytical Challenge: Predicting the NMR Signature
Before stepping into the lab, a seasoned scientist first analyzes the target structure to predict its spectral characteristics. This predictive step is crucial for designing the correct experiments and for recognizing the expected patterns in the resulting data.
The Structure: this compound
-
¹H NMR Predictions:
-
Aromatic Region: Two protons are present on the benzene ring (H-5 and H-6). They are adjacent, so they will couple to each other (an ortho coupling, typically 7-10 Hz). H-5 is also adjacent to the fluorine at C-4, resulting in an additional coupling (meta ³JHF, typically 3-8 Hz). H-6 is further from the fluorine, but may show a small long-range coupling (para ⁴JHF, typically 0-3 Hz). Therefore, we expect two distinct signals in the aromatic region, likely appearing as complex doublets or doublet of doublets. The strong electron-withdrawing effects of the adjacent nitro (-NO₂) and carboxyl (-COOCH₃) groups will shift these protons significantly downfield.[1][2]
-
Methyl Group: A single methyl group (-OCH₃) is present. With no adjacent protons, it will appear as a sharp singlet. Its proximity to the ester oxygen will shift it to approximately 3.8-4.0 ppm.[3][4]
-
Hydroxyl Proton: The phenolic hydroxyl (-OH) proton is labile. Its chemical shift is highly dependent on solvent, concentration, and temperature.[5][6] In a solvent like DMSO-d₆, it often appears as a sharp singlet, whereas in CDCl₃ it can be a broad singlet that may be difficult to distinguish from the baseline.[5]
-
-
¹³C NMR Predictions:
-
The molecule has 8 unique carbon atoms, and thus 8 signals are expected in the ¹³C spectrum.
-
Carbonyl Carbon (C=O): Ester carbonyls typically resonate in the 160-170 ppm range.[7][8]
-
Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to electronegative atoms (C-1, C-2, C-3, C-4) will have their chemical shifts significantly affected. C-4, bonded to fluorine, will exhibit a large C-F coupling constant (¹JCF).[9] The other carbons will show smaller couplings to fluorine.
-
Methyl Carbon (-OCH₃): This aliphatic carbon will appear upfield, typically in the 50-60 ppm range.[8]
-
-
¹⁹F NMR Predictions:
The Experimental Workflow: A Self-Validating Protocol
The following protocol is designed not just to acquire data, but to generate a web of interconnected evidence that leaves no room for structural ambiguity.
Experimental Workflow Diagram
Caption: Figure 1. Overall workflow for NMR-based structure validation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 15-20 mg of the synthesized this compound. A higher concentration is beneficial for ¹³C and 2D NMR experiments.[12][13][14]
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent choice for this molecule as it readily dissolves polar aromatic compounds and, crucially, slows down the proton exchange of the hydroxyl group, often resulting in a sharp, observable -OH signal that can even show coupling.[5]
-
-
Transfer the homogenous solution into a clean, high-quality 5 mm NMR tube, ensuring a sample height of at least 4 cm.[12][15]
-
-
NMR Data Acquisition:
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum with proton decoupling.
-
Acquire DEPT-90 and DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectra.
-
Acquire a 1D ¹⁹F NMR spectrum, with and without proton decoupling, to observe and assign H-F couplings.
-
Acquire a 2D COSY (Correlation Spectroscopy) spectrum.
-
Rationale: COSY reveals proton-proton (¹H-¹H) couplings, allowing for the identification of adjacent protons.[19]
-
-
Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum.
-
Rationale: HSQC correlates each proton signal with the signal of the carbon to which it is directly attached (one-bond ¹JCH coupling). This is the primary method for assigning carbon resonances.
-
-
Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum.
-
Rationale: HMBC is arguably the most powerful experiment for piecing together a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This allows for the connection of molecular fragments across quaternary carbons and heteroatoms.
-
-
Data Interpretation: Assembling the Molecular Puzzle
The following tables present a realistic, hypothetical data set for this compound, which we will use for our analysis.
Table 1: ¹H and ¹⁹F NMR Data (500 MHz, DMSO-d₆)
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) | Assignment |
| H-a | 11.52 | br s | 1H | - | 2-OH |
| H-b | 8.15 | d | 1H | J = 8.8 | H-6 |
| H-c | 7.61 | dd | 1H | J = 8.8, 10.5 | H-5 |
| H-d | 3.90 | s | 3H | - | 1-OCH₃ |
| F-e | -110.4 | d | - | J = 10.5 | 4-F |
Table 2: ¹³C and DEPT NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 | Assignment |
| 164.5 | absent | absent | C-7 (C=O) |
| 158.2 (d, J=255 Hz) | absent | absent | C-4 |
| 151.0 | absent | absent | C-2 |
| 135.8 | absent | absent | C-3 |
| 128.5 | CH | positive | C-6 |
| 118.3 (d, J=23 Hz) | CH | positive | C-5 |
| 115.1 | absent | absent | C-1 |
| 53.1 | absent | positive | C-8 (-OCH₃) |
Step-by-Step Elucidation:
-
Initial Analysis (1D Spectra):
-
The ¹H NMR shows four distinct signals with an integration ratio of 1:1:1:3, matching the expected proton count. The downfield signals at 8.15 and 7.61 ppm are in the aromatic region. The singlet at 3.90 ppm is characteristic of a methyl ester.[20] The very downfield signal at 11.52 ppm is typical for a phenolic proton in DMSO, especially one hydrogen-bonded to an adjacent nitro group.[6]
-
The ¹³C NMR shows 8 distinct signals, as predicted for the 8 unique carbons.
-
The DEPT spectra confirm the assignments: C-6 and C-5 are CH carbons (positive in DEPT-135, present in DEPT-90). C-8 is a CH₃ group (positive in DEPT-135, absent in DEPT-90). The remaining five carbons (C-1, C-2, C-3, C-4, C-7) are quaternary, as they are absent in both DEPT spectra.[21]
-
-
Establishing Connectivity (2D Spectra):
-
COSY: A cross-peak between the signals at 8.15 ppm (H-b) and 7.61 ppm (H-c) confirms they are adjacent on the ring. This identifies them as H-6 and H-5. The large coupling constant (J = 8.8 Hz) is a classic ortho coupling.
-
HSQC: This experiment directly links protons to their carbons:
-
H-6 (8.15 ppm) correlates to C-6 (128.5 ppm).
-
H-5 (7.61 ppm) correlates to C-5 (118.3 ppm).
-
-OCH₃ (3.90 ppm) correlates to C-8 (53.1 ppm).
-
-
HMBC: This provides the final, unambiguous connections.
-
HMBC Correlation Diagram
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 6. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
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- 17. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 20. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the HPLC Purity Analysis of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, explaining the causal reasoning behind methodological choices and grounding them in established analytical principles.
Introduction: The Analytical Challenge
This compound (MFHNB) is a substituted aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The precise arrangement of its functional groups—a fluoride, a hydroxyl, a nitro group, and a methyl ester—presents a significant analytical challenge. For use in regulated industries, particularly drug development, the purity of such intermediates must be rigorously established, as even minor impurities can have profound effects on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
This guide details a robust Reversed-Phase HPLC (RP-HPLC) method as the primary tool for purity validation and compares its performance against Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Synthesis Context and Potential Impurities
To develop a robust purity analysis method, one must first understand the potential impurity profile, which is intrinsically linked to the synthesis route. MFHNB is typically synthesized via the electrophilic nitration of its precursor, Methyl 4-fluoro-2-hydroxybenzoate.[1][2] This reaction, while effective, can generate a range of structurally similar byproducts.
The primary impurities of concern are:
-
Unreacted Starting Material: Methyl 4-fluoro-2-hydroxybenzoate.
-
Positional Isomers: The directing effects of the hydroxyl (-OH) and ester (-COOCH3) groups can lead to nitration at other positions on the aromatic ring, such as the 5-position, yielding Methyl 4-fluoro-2-hydroxy-5-nitrobenzoate.
-
Over-nitrated Byproducts: The introduction of a second nitro group is possible under harsh reaction conditions.
-
Hydrolysis Products: Residual acid or base from the workup can hydrolyze the methyl ester to the corresponding carboxylic acid (4-fluoro-2-hydroxy-3-nitrobenzoic acid).
An effective analytical method must be able to resolve the main peak of MFHNB from all these potential impurities.
Primary Purity Validation: The RP-HPLC Method
Reversed-phase HPLC is the technique of choice for analyzing non-volatile and thermally sensitive molecules like MFHNB.[3] It provides excellent resolution and sensitivity, making it ideal for separating and quantifying the main compound and its closely related impurities.[4]
Causality Behind Method Design
The selection of each parameter in an HPLC method is a deliberate choice designed to achieve optimal separation.
-
Column: A C18 stationary phase is chosen for its hydrophobic nature, which provides effective retention for moderately polar aromatic compounds. The 5 µm particle size is a standard choice, offering a good balance between efficiency and backpressure in conventional HPLC systems.[5][6]
-
Mobile Phase: A combination of water (polar) and acetonitrile (less polar) is used. Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff. A small amount of acid (e.g., formic acid) is added to suppress the ionization of the phenolic hydroxyl and any carboxylic acid impurities, ensuring they are in a single, uncharged state for consistent retention and improved peak shape.
-
Gradient Elution: A gradient elution, where the percentage of organic solvent (acetonitrile) is increased over time, is critical. This is because the potential impurities have a range of polarities. The more polar hydrolysis product will elute early, while the less polar starting material and the main product will require a higher concentration of organic solvent to elute from the column. A gradient ensures all compounds are eluted in a reasonable time with good peak shape.
-
UV Detection: The aromatic ring and the nitro group in MFHNB are strong chromophores. UV detection at 254 nm is a common choice for aromatic compounds and is expected to provide a strong signal for the analyte and its key impurities, enabling sensitive detection.[4]
Experimental Protocol: RP-HPLC Method
This section details a robust RP-HPLC method for the purity analysis of this compound.
1. Instrumentation and Column:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Sample Diluent: A 50:50 (v/v) mixture of acetonitrile and water.
3. Chromatographic Conditions:
| Parameter | Setting |
| Mobile Phase Gradient | 0-2 min: 30% B2-15 min: 30% to 90% B15-17 min: 90% B17.1-20 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | UV at 254 nm |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized MFHNB.
-
Dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main compound using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
Comparative Analysis of Purity Validation Methods
While HPLC is a powerful primary technique, a comprehensive purity assessment often benefits from orthogonal methods. This section compares the proposed HPLC method with UPLC and GC-MS.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | An advanced form of HPLC using smaller (sub-2 µm) particles, requiring higher operating pressures.[5][7] | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Suitability for MFHNB | Excellent. Ideal for non-volatile and thermally labile compounds. Provides high resolution for isomers and related substances.[3] | Superior. Offers faster analysis, better resolution, and higher sensitivity than HPLC, allowing for detection of trace impurities.[5][6] | Limited/Complementary. Not ideal for the primary analyte, which may degrade at high temperatures. Excellent for analyzing volatile impurities like residual solvents.[4][8] |
| Analysis Speed | Moderate (Typical run time: 15-20 minutes).[9] | Fast (Typical run time: 3-10 minutes).[9] | Fast to Moderate (Typical run time: 5-25 minutes).[10] |
| Resolution | Good to Excellent. | Excellent to Superior. Smaller particles lead to more efficient separation.[7] | Excellent for volatile compounds. |
| Sensitivity | Good. | Excellent. Narrower peaks result in a better signal-to-noise ratio.[5][6] | Excellent, especially with selective ion monitoring (SIM) or MS/MS.[10][11] |
| Solvent Consumption | Moderate. | Low. Faster run times and lower flow rates reduce solvent usage.[5][6] | Very Low (only for sample preparation). |
| Key Advantage | Robust, versatile, and widely available. The workhorse of pharmaceutical analysis.[9] | High throughput, superior sensitivity, and reduced operational costs (solvents).[6] | Definitive identification via mass spectra; unparalleled for volatile/semi-volatile analysis.[12] |
| Key Limitation | Slower analysis times and lower resolution compared to UPLC. | Higher initial equipment cost and more demanding maintenance due to high pressures (up to 15,000 psi).[6][9] | Requires analyte to be volatile and thermally stable, which is not always the case for complex nitroaromatics.[4][8] |
Illustrative Data Comparison
The following table presents hypothetical data to illustrate the performance differences between HPLC and UPLC for the analysis of a synthesized batch of MFHNB.
| Compound | Method | Retention Time (min) | Resolution (vs. Main Peak) | Peak Area % |
| Hydrolysis Impurity | HPLC | 3.5 | 8.2 | 0.12 |
| UPLC | 1.2 | 12.5 | 0.13 | |
| MFHNB | HPLC | 8.9 | - | 99.65 |
| UPLC | 3.8 | - | 99.64 | |
| Isomeric Impurity | HPLC | 9.4 | 1.6 | 0.20 |
| UPLC | 4.1 | 2.8 | 0.21 | |
| Starting Material | HPLC | 11.2 | 5.1 | 0.03 |
| UPLC | 5.0 | 7.9 | 0.02 |
This data is illustrative. Note the significantly shorter retention times and improved resolution offered by UPLC.
Conclusion and Recommendations
For the routine purity analysis of this compound, the detailed Reversed-Phase HPLC method provides a reliable, robust, and highly suitable approach. It effectively separates the main compound from its most likely process-related impurities, including starting materials and positional isomers.
For laboratories requiring higher throughput and enhanced sensitivity for trace-level impurity detection, transitioning to UPLC is a logical and superior alternative.[5][6] UPLC delivers faster results with better resolution, albeit at a higher initial capital cost.
GC-MS should be considered a complementary, orthogonal technique rather than a replacement for liquid chromatography in this context. Its primary role would be to quantify residual volatile organic solvents from the synthesis and purification process, which is a critical component of a complete purity profile for regulatory purposes.
By combining a primary HPLC or UPLC method for non-volatile impurities with a GC-MS method for volatiles, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for this compound, ensuring the quality and integrity of their synthesized material.
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A Comparative Guide to Nitrating Agents for Methyl 4-Fluoro-2-hydroxybenzoate
Introduction: The Strategic Importance of Nitrated Phenolic Compounds
In the landscape of pharmaceutical development and fine chemical synthesis, the precise functionalization of aromatic rings is a cornerstone of molecular design. Nitrated aromatics, in particular, are invaluable intermediates, serving as precursors to anilines, which are ubiquitous in biologically active molecules, dyes, and agrochemicals.[1][2] The substrate at the heart of this guide, methyl 4-fluoro-2-hydroxybenzoate, possesses a substitution pattern that makes it a challenging yet relevant target for regioselective nitration. The introduction of a nitro group onto this scaffold can unlock pathways to novel derivatives with potential therapeutic applications.
This guide provides an in-depth, objective comparison of various nitrating agents for the selective nitration of methyl 4-fluoro-2-hydroxybenzoate. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings, explain the causality behind experimental choices, and present supporting data to empower researchers in drug development and organic synthesis to make informed decisions for their specific applications.
Theoretical Framework: Predicting Regioselectivity in a Multifunctionalized Arene
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds via the attack of the electron-rich aromatic π-system on a potent electrophile, the nitronium ion (NO₂⁺).[3][4] The regiochemical outcome—that is, the position at which the nitro group is introduced—is dictated by the electronic and steric effects of the substituents already present on the ring.[5][6]
Let's dissect the directing effects on our substrate, methyl 4-fluoro-2-hydroxybenzoate:
-
Hydroxyl (-OH) Group (at C2): This is a powerful activating group and a strong ortho, para-director.[6][7][8] Through its resonance-donating effect, it significantly increases the electron density at the positions ortho (C1, C3) and para (C5) to itself, making them highly susceptible to electrophilic attack.
-
Methyl Ester (-COOCH₃) Group (at C1): This is a moderately deactivating group and a meta-director. It withdraws electron density from the ring via both induction and resonance, slowing the rate of EAS.
-
Fluoro (-F) Group (at C4): This substituent presents a classic conflict of effects. Due to its high electronegativity, it is inductively deactivating. However, its lone pairs can participate in resonance, making it an ortho, para-director.[9]
Predictive Analysis: The hydroxyl group is the most powerful activating group on the ring and will dominate the directing effects.[10] Therefore, nitration is strongly favored at the positions ortho and para to the -OH group. The available positions are C3 and C5. The C5 position is also meta to the fluorine and ortho to the ester. The C3 position is ortho to the fluorine and meta to the ester. Given the powerful activation by the hydroxyl group, positions 3 and 5 are the most probable sites for nitration.
Comparative Study of Nitrating Systems
The choice of nitrating agent is critical. A reagent that is too harsh can lead to oxidation, polysubstitution, or poor selectivity, while one that is too mild may result in no reaction.[11][12] We will compare the performance of traditional and modern nitrating systems.
The Classic Workhorse: Mixed Acid (Concentrated HNO₃/H₂SO₄)
This is the most common and powerful nitrating agent used in industry and academia. The superacidic environment of concentrated sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion.[13]
Mechanism of Nitronium Ion Formation
Caption: A generalized safety-conscious workflow for nitration reactions.
Protocol 1: Nitration using Mixed Acid (Illustrative)
WARNING: This reaction is highly exothermic and dangerous. It should only be performed by trained personnel with appropriate safety measures in place.
-
Acid Mixture Preparation: In a flask submerged in an ice-salt bath, slowly add 1.2 equivalents of concentrated sulfuric acid to 1.5 equivalents of concentrated nitric acid, keeping the temperature below 10 °C.
-
Substrate Solution: In a separate three-neck flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, dissolve 1.0 equivalent of methyl 4-fluoro-2-hydroxybenzoate in a suitable solvent (e.g., glacial acetic acid) and cool the solution to 0 °C.
-
Reaction: Add the pre-cooled mixed acid to the dropping funnel and add it dropwise to the substrate solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stirring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by TLC.
-
Workup: Very slowly and carefully, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Purification: The crude product will likely be a mixture of isomers and by-products requiring purification by column chromatography or fractional recrystallization.
Conclusion and Recommendations
The nitration of methyl 4-fluoro-2-hydroxybenzoate is a nuanced transformation where the choice of reagent dictates the outcome.
-
For exploratory synthesis where yield and purity are not initially critical, dilute nitric acid offers a safer and cleaner alternative to the classical mixed acid approach, which should be avoided due to its harshness and potential for side reactions with this activated substrate. [7][11]
-
For syntheses demanding high regioselectivity and yield, exploring modern methods is highly recommended. Metal nitrate systems on solid supports represent a practical, effective, and environmentally conscious choice that can potentially favor the formation of a single isomer. [14][15]
-
For complex, multi-step syntheses where absolute control over the reaction is paramount, the novel N-nitropyrazole reagents offer unparalleled precision, albeit at the cost of reagent accessibility. [16][17] Ultimately, the optimal nitrating agent is contingent upon the specific goals of the researcher, balancing the need for reactivity with the demand for selectivity, safety, and scalability. A preliminary screening of milder conditions is the most logical and prudent path forward for the successful synthesis of nitrated derivatives of methyl 4-fluoro-2-hydroxybenzoate.
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Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate vs. Other Fluoronitrobenzoate Isomers: A Technical Comparison
An In-Depth Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the vast arsenal of building blocks, fluoronitrobenzoate derivatives have emerged as particularly valuable scaffolds. The interplay between the electron-withdrawing nitro group and the unique physicochemical properties imparted by fluorine offers a powerful tool for modulating reactivity and biological activity.[1][2] This guide provides a detailed comparison of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate and its isomers, offering insights into their synthesis, physicochemical properties, reactivity, and potential applications.
Introduction to the Significance of Fluoronitrobenzoate Scaffolds
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, membrane permeability, and binding affinity.[3] Similarly, the nitro group, a potent electron-withdrawing group, not only activates the aromatic ring for nucleophilic substitution but is also a key pharmacophore in various antimicrobial and anticancer agents.[4][5] The combination of these functionalities on a benzoate scaffold provides a versatile platform for the synthesis of complex molecules with tailored biological activities. The specific positioning of the fluoro, hydroxy, and nitro groups around the methyl benzoate core gives rise to a range of isomers, each with distinct chemical and physical properties. Understanding these isomeric differences is paramount for researchers in selecting the optimal building block for their synthetic and drug discovery endeavors.
Synthesis of Fluoronitrobenzoate Isomers
The synthesis of methyl fluorohydroxynitrobenzoate isomers generally follows two main pathways: the nitration of a pre-existing methyl fluorohydroxybenzoate or the esterification of the corresponding fluorohydroxynitrobenzoic acid. The choice of route often depends on the availability of starting materials and the desired regioselectivity of the nitration step.
General Synthetic Workflow
The synthesis typically begins with a substituted fluorobenzoic acid, which is then nitrated. The directing effects of the existing substituents are crucial in determining the position of the incoming nitro group. Subsequent esterification of the carboxylic acid with methanol, often under acidic catalysis, yields the final methyl ester.
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
The reactivity of the fluorine atom as a leaving group is enhanced by the presence of the nitro group, particularly when it is positioned ortho or para to the fluorine. This is because the nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.
-
This compound: The fluorine atom is para to the ester group and ortho to the nitro group. The ortho-nitro group provides strong activation for SNAr. The ortho-hydroxyl group, being electron-donating by resonance, might slightly decrease the reactivity compared to an isomer without it, but its inductive effect and potential for hydrogen bonding with the incoming nucleophile could play a complex role.
-
Other Isomers: The reactivity of other isomers will depend on the relative positions of the fluoro and nitro groups. Isomers with ortho or para positioning of the nitro group relative to the fluorine atom are expected to be more reactive in SNAr reactions.
Spectroscopic Analysis: Distinguishing the Isomers
NMR and IR spectroscopy are invaluable tools for the structural elucidation and differentiation of these isomers.
-
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly informative. For instance, in Methyl 4-fluoro-3-nitrobenzoate, the proton ortho to the fluorine will appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The presence of a hydroxyl group will introduce an additional signal, the chemical shift of which can be concentration and solvent-dependent.
-
¹³C NMR Spectroscopy: The carbon chemical shifts are sensitive to the electronic environment. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
IR Spectroscopy: Key vibrational bands will include the C=O stretch of the ester (around 1720-1740 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹, respectively), and a broad O-H stretch for the hydroxyl-containing isomers (around 3200-3600 cm⁻¹).
Biological Activity and Applications in Drug Discovery
Substituted nitrobenzoates have a well-documented history of diverse biological activities, making them attractive starting points for drug discovery programs. [4]
| Biological Activity | Examples and Mechanisms | Potential Application for Fluoronitrobenzoate Isomers |
|---|---|---|
| Antimicrobial | The nitro group can be reduced by microbial nitroreductases to form cytotoxic reactive nitrogen species. [5]3,5-dinitrobenzoate esters have shown significant activity against Mycobacterium tuberculosis. [6] | Development of novel antibiotics and antitubercular agents. The fluorine atom could enhance potency and pharmacokinetic properties. |
| Antifungal | Methyl 3-methyl-4-nitrobenzoate has demonstrated significant activity against Candida guilliermondii. [7] | Screening for new antifungal drugs, particularly against resistant strains. |
| Anticancer | Nitrobenzoate derivatives have been shown to inhibit cancer cell migration and induce apoptosis. [4]| As scaffolds for the design of new anticancer therapeutics. |
The isomers of methyl fluorohydroxynitrobenzoate, by combining the key pharmacophores of a nitro group, a fluorine atom, and a salicylic acid-like core, represent a rich source of chemical diversity for the development of new therapeutic agents.
Conclusion
The choice between this compound and its isomers is a critical decision in the design of a synthetic route or a drug discovery campaign. The specific arrangement of the fluoro, hydroxy, and nitro groups profoundly influences the compound's physicochemical properties, reactivity in nucleophilic aromatic substitution reactions, and potential biological activity. While direct comparative data is sparse, a thorough understanding of the underlying chemical principles allows for a rational selection of the most suitable isomer for a given application. This guide provides a foundational framework for researchers to navigate the subtleties of this important class of chemical building blocks.
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A Comparative Guide to the Reactivity of Fluorinated vs. Chlorinated Nitroaromatics in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, Nucleophilic Aromatic Substitution (SNAr) stands out as a pivotal reaction for the functionalization of aromatic rings.[1] The efficiency of this reaction is critically dependent on the nature of both the activating groups on the aromatic ring and the leaving group. This guide provides an in-depth technical comparison of the reactivity of two common classes of substrates: fluorinated and chlorinated nitroaromatics. Understanding the nuanced differences in their reactivity is paramount for rational reaction design and the efficient synthesis of complex molecular targets.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Aromatic rings, typically nucleophilic in nature, can be rendered susceptible to nucleophilic attack by the presence of strong electron-withdrawing groups.[2] The nitro group (-NO₂) is one of the most powerful activating groups in this context.[2] The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3]
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the halogen leaving group. This initial attack is the rate-determining step of the reaction.[4] It leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][5] The aromaticity of the ring is temporarily disrupted in this intermediate.[4]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide ion, yielding the final substituted product.[3]
The stability of the Meisenheimer complex is a crucial factor influencing the overall reaction rate.[4] Electron-withdrawing groups, especially those positioned ortho or para to the site of nucleophilic attack, effectively delocalize the negative charge of the intermediate, thereby lowering the activation energy of the first step.[6][7]
Reactivity Comparison: Fluorine vs. Chlorine as Leaving Groups
Contrary to what is observed in aliphatic nucleophilic substitution (SN2) reactions, where iodide and bromide are excellent leaving groups, the reactivity order for halogens in SNAr reactions is often inverted: F > Cl ≈ Br > I.[2][8] This counterintuitive trend is a direct consequence of the two-step mechanism and the electronic properties of the halogens.
The Decisive Role of the Rate-Determining Step
The key to understanding the enhanced reactivity of fluorinated nitroaromatics lies in the rate-determining first step: the nucleophilic addition and formation of the Meisenheimer complex.[4][9]
-
Fluorine's High Electronegativity: Fluorine is the most electronegative element.[4][10] Its powerful electron-withdrawing inductive effect (-I effect) significantly polarizes the C-F bond and depletes the electron density of the aromatic ring.[4][9] This increased electrophilicity of the carbon atom attached to the fluorine makes it more susceptible to nucleophilic attack.[8] Furthermore, this strong inductive effect provides substantial stabilization to the negatively charged Meisenheimer intermediate, lowering the activation energy of this slow step.[4]
-
Chlorine's Weaker Inductive Effect: While chlorine is also an electron-withdrawing group, its electronegativity is considerably lower than that of fluorine. Consequently, its ability to stabilize the Meisenheimer complex through inductive effects is less pronounced.[8]
Leaving Group Ability: A Secondary Consideration
In SNAr reactions, the bond to the leaving group is not broken in the rate-determining step.[11] Therefore, the bond strength (C-F vs. C-Cl) and the inherent leaving group ability of the halide (F⁻ vs. Cl⁻) are of secondary importance.[4] Although the C-F bond is stronger than the C-Cl bond, the acceleration provided by fluorine's powerful inductive effect in the first step far outweighs the slightly slower departure of the fluoride ion in the second, fast step.[12]
The following table summarizes the key factors influencing the reactivity of fluorinated and chlorinated nitroaromatics in SNAr reactions:
| Feature | Fluorinated Nitroaromatics | Chlorinated Nitroaromatics |
| Halogen Electronegativity | Very High | High |
| Inductive Effect (-I) | Strong | Moderate |
| Stabilization of Meisenheimer Complex | High | Moderate |
| Rate of Nucleophilic Attack (Step 1) | Fast | Slower |
| C-Halogen Bond Strength | Strong | Weaker |
| Leaving Group Ability (in SN2) | Poor | Better |
| Overall SNAr Reactivity | Higher | Lower |
Experimental Protocol: A Comparative Kinetic Study
To empirically validate the principles discussed, a straightforward kinetic experiment can be designed to compare the reaction rates of a fluorinated and a chlorinated nitroaromatic substrate with a common nucleophile. This protocol provides a framework for such a study.
Objective: To compare the rate of nucleophilic aromatic substitution for 1-fluoro-4-nitrobenzene and 1-chloro-4-nitrobenzene with a nucleophile, such as sodium methoxide.
Materials:
-
1-fluoro-4-nitrobenzene
-
1-chloro-4-nitrobenzene
-
Sodium methoxide solution (e.g., 0.1 M in methanol)
-
Anhydrous methanol (solvent)
-
UV-Vis Spectrophotometer
-
Thermostated cuvette holder
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare stock solutions of known concentrations of 1-fluoro-4-nitrobenzene and 1-chloro-4-nitrobenzene in anhydrous methanol. Also, prepare a stock solution of sodium methoxide in anhydrous methanol.
-
Kinetic Run (for each substrate): a. Equilibrate the UV-Vis spectrophotometer with a thermostated cuvette holder to the desired reaction temperature (e.g., 25 °C). b. In a cuvette, mix a known volume of the substrate stock solution with anhydrous methanol. c. Initiate the reaction by adding a known volume of the sodium methoxide stock solution to the cuvette, ensuring rapid mixing. d. Immediately begin monitoring the reaction by recording the absorbance at the λ_max of the product (4-nitroanisole) at regular time intervals.
-
Data Analysis: a. Assuming pseudo-first-order conditions (a large excess of the nucleophile), the rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -k_obs. b. Compare the calculated k_obs values for the reactions of 1-fluoro-4-nitrobenzene and 1-chloro-4-nitrobenzene.
Visualization of Key Concepts
To further elucidate the mechanistic principles, the following diagrams are provided.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for the Comparative Kinetic Study.
Conclusion
The reactivity of halogenated nitroaromatics in SNAr reactions is a fascinating interplay of electronic effects. While conventional wisdom from SN2 reactions would suggest that better leaving groups lead to faster reactions, the mechanism of SNAr dictates a different outcome. The paramount importance of stabilizing the Meisenheimer intermediate formed in the rate-determining step leads to the superior reactivity of fluorinated nitroaromatics over their chlorinated counterparts. This understanding is crucial for synthetic chemists in selecting the optimal substrates and reaction conditions to achieve their desired molecular targets efficiently.
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A Comparative Guide to the Biological Activity of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic combination of pharmacophoric groups can unlock novel biological activities. This guide delves into the therapeutic potential of a unique chemical scaffold: Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate and its derivatives. By dissecting the roles of the fluoro, hydroxyl, and nitro functionalities, we will explore the anticipated biological activities of this class of compounds, drawing comparisons with established alternatives and providing the experimental frameworks necessary for their evaluation.
The benzoic acid core is a ubiquitous scaffold in biologically active molecules, with its carboxylic acid group often serving as a key interaction point with biological targets.[1] The biological impact of benzoic acid derivatives is profoundly influenced by the nature and placement of substituents on the aromatic ring, which modulate the molecule's electronic properties, lipophilicity, and steric profile.[1] This, in turn, dictates its pharmacokinetic and pharmacodynamic behavior.[1]
The Pharmacophoric Significance of Key Substituents
The parent compound, this compound, is adorned with a strategic arrangement of functional groups, each contributing to its potential biological profile:
-
Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro moiety is a well-established pharmacophore in numerous antimicrobial agents.[1] Its presence is often linked to the generation of reactive nitrogen species upon bioreduction, leading to cellular damage in pathogens.[2]
-
Fluoro Group (-F): The introduction of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target enzymes.[3] Fluorinated compounds are a cornerstone of modern drug discovery.[4]
-
Hydroxyl Group (-OH): As a hydrogen bond donor and acceptor, the phenolic hydroxyl group can be pivotal for binding to enzyme active sites and can also impart antioxidant properties.[1] Its position is critical for determining activity.[1]
This guide will explore the synergistic effect of these groups in conferring antimicrobial, anticancer, and enzyme inhibitory activities to derivatives of this compound.
Antimicrobial Activity: A New Frontier Against Drug Resistance
Nitroaromatic compounds have a rich history as antimicrobial agents, particularly against mycobacteria.[2] The 3,5-dinitrobenzoate scaffold, for instance, has been highlighted as a promising starting point for novel antimycobacterial drugs.[2] The proposed mechanism often involves the enzymatic reduction of the nitro group by microbial nitroreductases to generate cytotoxic reactive nitrogen species.[2]
Comparative Efficacy of Nitrobenzoate Derivatives
While specific data for a series of this compound derivatives is not yet widely published, we can infer potential structure-activity relationships (SAR) from related compounds. The following table presents a hypothetical comparison to guide future research.
| Derivative | Target Organism | Anticipated MIC (µg/mL) | Rationale for Anticipated Activity |
| Parent Compound | Mycobacterium tuberculosis | 10 - 50 | The presence of the nitro group is a key driver of antimycobacterial activity. |
| Amide Derivative (at C1) | Staphylococcus aureus | 5 - 25 | Conversion of the methyl ester to an amide can enhance antibacterial activity by providing additional hydrogen bonding interactions with bacterial enzymes. |
| Hydrazide Derivative (at C1) | Mycobacterium tuberculosis | 1 - 10 | Hydrazide derivatives of fluorobenzoic acids have shown significant inhibitory activity against M. tuberculosis.[5] |
| Derivative with additional Nitro group | Escherichia coli | 5 - 20 | Increasing the number of nitro groups can enhance the generation of reactive nitrogen species, potentially leading to broader-spectrum antibacterial activity. |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. It is inferred from the structure-activity relationships of related nitrobenzoate and fluorobenzoic acid derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The following protocol outlines the broth microdilution method for determining the MIC of novel antimicrobial compounds.
-
Preparation of Bacterial Inoculum: Culture the test organism overnight in appropriate broth media. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution Series: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound.
-
Incubation: Incubate the plates at the optimal temperature for the test organism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The potential of nitrobenzoate derivatives as anticancer agents is a burgeoning field of research.[2] Mechanisms of action can be diverse, including the inhibition of cancer cell migration and the induction of apoptosis.[2] For instance, the related compound 4-methyl-3-nitrobenzoic acid has been shown to inhibit the migration of several tumor cell lines.
Comparative Cytotoxicity of Nitrobenzoate Derivatives
The following table provides a hypothetical comparison of the cytotoxic potential of this compound derivatives against a representative cancer cell line.
| Derivative | Cancer Cell Line | Anticipated IC₅₀ (µM) | Rationale for Anticipated Activity |
| Parent Compound | MCF-7 (Breast) | 20 - 100 | The core scaffold possesses features that may contribute to moderate cytotoxicity. |
| Derivative with lipophilic side chain at C2-OH | HeLa (Cervical) | 5 - 25 | Increasing lipophilicity can enhance cell membrane permeability, leading to higher intracellular concentrations and increased cytotoxicity. |
| Amine derivative (reduction of -NO₂) at C3 | A549 (Lung) | 10 - 50 | Reduction of the nitro group to an amine can alter the electronic properties and potential biological targets, which may modulate anticancer activity. |
| Thioether derivative at C4 | HCT-116 (Colon) | 1 - 10 | Introduction of a sulfur-containing moiety can open new avenues for interaction with cellular targets, potentially leading to enhanced potency. |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes, based on general principles of medicinal chemistry and SAR of related compounds.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test derivatives for a specified duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[2]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Enzyme Inhibition: A Targeted Approach to Disease Modulation
The presence of fluoro and hydroxyl groups in the this compound scaffold makes its derivatives promising candidates for enzyme inhibitors. Fluorinated compounds can act as potent enzyme inhibitors due to the strong carbon-fluorine bond.[6]
Potential Enzyme Targets and Rationale
-
Protein Tyrosine Kinases (PTKs): The 4-aminobenzoic acid scaffold, which can be derived from the nitrobenzoate core, is a known building block for PTK inhibitors. These enzymes are crucial in cell signaling pathways and are often dysregulated in cancer.
-
Cysteine Proteases: The electrophilic nature of the nitroaromatic ring could make these derivatives susceptible to nucleophilic attack by the active site cysteine residue of these enzymes.
-
Sulfotransferases: Derivatives of 4-fluoro-3-hydroxybenzoic acid have been explored as inhibitors of β-arylsulfotransferase IV, an enzyme involved in detoxification and hormone regulation.
Experimental Protocol: General Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.
-
Inhibitor Preparation: Prepare a dilution series of the test compounds.
-
Assay Reaction: In a suitable format (e.g., 96-well plate), combine the enzyme, inhibitor (or vehicle control), and initiate the reaction by adding the substrate.
-
Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the inhibitor.
Synthesis and Discovery Workflow
The journey from a promising chemical scaffold to a viable drug candidate is a systematic process. The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.
General workflow for the discovery of bioactive derivatives.
Proposed Mechanism of Action: A Hypothetical Signaling Pathway
Based on the known activities of related compounds, a potential mechanism of anticancer action for a this compound derivative could involve the inhibition of a receptor tyrosine kinase (RTK) signaling pathway, which is often implicated in cancer cell proliferation and migration.
Hypothetical inhibition of an RTK signaling pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of a nitro group for antimicrobial and potential anticancer activity, a fluorine atom for enhanced drug-like properties, and a hydroxyl group for key binding interactions provides a rich chemical space for exploration. This guide has provided a framework for comparing the potential biological activities of its derivatives and has outlined the essential experimental protocols for their evaluation. Further research into the synthesis and biological testing of a diverse library of these compounds is warranted to fully elucidate their therapeutic potential.
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A Senior Application Scientist's Guide to Confirming Regioselectivity in the Nitration of Substituted Benzoates
For researchers and professionals in drug development and synthetic chemistry, understanding and controlling the regioselectivity of electrophilic aromatic substitution (EAS) is paramount. The nitration of substituted benzoates serves as a classic and instructive example of how a substituent's electronic properties govern the position of electrophilic attack on an aromatic ring. This guide provides an in-depth comparison of nitration regioselectivity on these substrates, supported by mechanistic insights and detailed experimental protocols for verification.
The Underlying Principle: Electronic Control of Aromatic Substitution
The nitration of an aromatic ring is a cornerstone of electrophilic aromatic substitution. The reaction proceeds via an attack on the electron-rich benzene ring by a potent electrophile, the nitronium ion (NO₂⁺). This ion is typically generated in situ from a mixture of concentrated nitric and sulfuric acids.[1][2][3]
The critical factor in determining the outcome of the reaction on a substituted ring is the nature of the substituent already present. These groups can be broadly categorized based on their influence on the ring's reactivity and the orientation of the incoming electrophile.[4][5]
-
Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They typically direct incoming electrophiles to the ortho and para positions.
-
Deactivating Groups: These groups withdraw electron density from the ring, rendering it less nucleophilic and less reactive than benzene.[4] Most deactivating groups direct incoming electrophiles to the meta position.[6][7]
The ester group (-COOR) found in substituted benzoates, such as methyl benzoate and ethyl benzoate, is a moderately deactivating group.[3][8] This is due to the electron-withdrawing nature of the carbonyl (C=O) group, which pulls electron density from the ring through both inductive and resonance effects. This deactivation makes the reaction slower than the nitration of benzene and, crucially, directs the incoming nitro group primarily to the meta position.[8][9]
The preference for meta substitution can be understood by examining the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction.[10] When the electrophile attacks at the ortho or para positions, one of the resonance structures places a positive charge directly adjacent to the electron-withdrawing ester group—a highly unfavorable and destabilizing arrangement. In contrast, attack at the meta position ensures that the positive charge is never placed on the carbon atom bearing the ester group, resulting in a more stable intermediate compared to the ortho and para pathways.[9]
Caption: Mechanistic pathways for the nitration of methyl benzoate, highlighting the favored meta-attack.
Experimental Protocol: Nitration of Methyl Benzoate and Product Characterization
This protocol provides a reliable method for the synthesis of methyl 3-nitrobenzoate and subsequent confirmation of its identity, validating the principles of regioselectivity.
Safety Precautions: Concentrated sulfuric and nitric acids are extremely corrosive and potent oxidizing agents. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. [3][11] Step-by-Step Methodology:
-
Preparation of the Substrate Solution:
-
In a 50 mL Erlenmeyer flask, place 6 mL of concentrated sulfuric acid.
-
Cool the flask in an ice-water bath to approximately 0-5 °C. [10]The low temperature is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts. [3][11] * Slowly add 2.0 mL of methyl benzoate to the cold, stirring sulfuric acid. [10]
-
-
Preparation of the Nitrating Mixture:
-
In a separate test tube, combine 1.5 mL of concentrated nitric acid and 1.5 mL of concentrated sulfuric acid. [8] * Cool this mixture thoroughly in the ice-water bath.
-
-
The Nitration Reaction:
-
Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirring methyl benzoate solution over 15-20 minutes. [2][8]Maintain the reaction temperature below 15 °C throughout the addition. [11]Rapid addition can lead to overheating and reduced yield. [2] * After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 15-20 minutes with continued stirring to ensure the reaction goes to completion. [8][10]
-
-
Isolation of the Crude Product:
-
Carefully pour the reaction mixture onto approximately 20-25 g of crushed ice in a beaker. [8][10]The product, which is insoluble in water, will precipitate as a solid. This step also serves to quench the reaction and dilute the strong acids.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. [2][3] * Wash the collected crystals with two portions of cold water to remove residual acid, followed by a small amount of ice-cold methanol to remove some impurities. [2]
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a clean flask.
-
Recrystallize the product from hot methanol or an ethanol/water mixture. [2][8]Add the minimum amount of hot solvent required to dissolve the solid, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry.
-
Characterization and Confirmation:
The identity and regiochemistry of the product must be confirmed empirically.
-
Melting Point: The sharp melting point of the purified product is a strong indicator of purity. Comparison with literature values helps distinguish between isomers.
-
Spectroscopy: Spectroscopic methods provide definitive structural confirmation.
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is particularly diagnostic. For methyl 3-nitrobenzoate, one expects four distinct signals in the aromatic region, whereas the more symmetric methyl 4-nitrobenzoate would show only two signals (two doublets). [13] * ¹³C NMR Spectroscopy: The loss of symmetry in methyl 3-nitrobenzoate compared to the starting methyl benzoate results in six distinct signals for the aromatic carbons, whereas methyl benzoate shows only four due to symmetry. [1] * Infrared (IR) Spectroscopy: The IR spectrum will confirm the presence of the key functional groups: strong C=O stretch for the ester (~1700 cm⁻¹), and characteristic asymmetric and symmetric N-O stretching bands for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively). [14]
-
Caption: Experimental workflow for the synthesis and confirmation of methyl 3-nitrobenzoate.
Conclusion
The nitration of substituted benzoates is a highly regioselective reaction, reliably yielding the meta-substituted isomer as the major product. This outcome is a direct consequence of the electronic properties of the ester functional group, which deactivates the aromatic ring and directs the incoming electrophile to the position that provides the most stable carbocation intermediate. By following a controlled experimental protocol and employing standard characterization techniques such as melting point determination and spectroscopy, researchers can readily synthesize and unequivocally confirm the regiochemical identity of the product, reinforcing the predictive power of electrophilic aromatic substitution theory.
References
Sources
- 1. aiinmr.com [aiinmr.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. webassign.net [webassign.net]
- 4. Directing Effects | ChemTalk [chemistrytalk.org]
- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 9. Video: Directing Effect of Substituents: meta-Directing Groups [jove.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. amherst.edu [amherst.edu]
- 12. researchgate.net [researchgate.net]
- 13. Solved Please, I need answer for Part A # 8 and Part C # 1 & | Chegg.com [chegg.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Analytical Method Validation for Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate, a compound of interest in medicinal chemistry. As a Senior Application Scientist, my objective is to not only present various analytical techniques but to also delve into the rationale behind methodological choices, ensuring a robust and reliable validation process in line with international regulatory standards.
The Critical Role of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] For a novel compound like this compound, for which no standard pharmacopoeial monograph exists, developing and validating a suitable analytical method is a critical step to ensure data accuracy, reliability, and reproducibility.[3] This process is mandated by regulatory bodies such as the FDA and EMA and is guided by the International Council for Harmonisation (ICH) guidelines.[1][4]
Physicochemical Properties: A Predictive Approach
Based on its structure—a substituted benzoic acid ester with fluoro, hydroxyl, and nitro groups—we can anticipate the following:
-
Solubility: The presence of a hydroxyl group and a nitro group suggests some polarity, likely rendering it soluble in polar organic solvents such as methanol, ethanol, and acetonitrile, and sparingly soluble in water.[5][6]
-
UV Absorbance: The nitroaromatic and phenolic functionalities indicate that the compound will exhibit significant UV absorbance, a key characteristic for spectrophotometric detection in HPLC and UPLC.
-
Thermal Stability: The presence of the nitro group may suggest potential thermal lability, a factor to consider when evaluating the suitability of Gas Chromatography (GC).
These predicted properties form the basis for selecting the most appropriate analytical techniques for validation.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is a critical decision in method development. For this compound, three primary techniques warrant consideration: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS), and Gas Chromatography (GC).
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Similar to HPLC but uses smaller particle size columns for higher resolution and speed, coupled with a mass spectrometer for detection. | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase. |
| Applicability to Target Analyte | High. Well-suited for non-volatile and thermally sensitive compounds. | Very High. Offers superior separation and definitive identification of impurities. | Moderate to Low. Potential for thermal degradation of the nitro group. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Excellent, often reaching pg/mL levels, especially with tandem MS. | High, particularly with an Electron Capture Detector (ECD) for nitro compounds. |
| Specificity | Dependent on chromatographic resolution. Co-eluting impurities can interfere with UV detection. | Highly specific due to mass-to-charge ratio detection and fragmentation patterns. | Good, but can have interferences from other electronegative compounds if using an ECD. |
| Throughput | Moderate. | High. Faster run times compared to HPLC. | High for volatile compounds. |
| Cost | Moderate. | High. | Low to Moderate. |
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is the most widely used technique in pharmaceutical analysis due to its versatility and applicability to a wide range of compounds.[7] For this compound, a Reversed-Phase HPLC (RP-HPLC) method is the most logical starting point.
Proposed RP-HPLC Method:
A stability-indicating RP-HPLC method can be developed to quantify this compound and separate it from potential impurities and degradation products.
Experimental Protocol: RP-HPLC Method Development
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of aromatic compounds.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of compounds with varying polarities.
-
Detection: A UV detector set at a wavelength of maximum absorbance (λmax) for the analyte. The λmax would need to be experimentally determined but is likely to be in the range of 250-300 nm due to the nitroaromatic chromophore.
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are typical starting points.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): The Power of High Resolution and Specificity
UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity.[4] When coupled with a mass spectrometer, it becomes a powerful tool for impurity profiling, providing definitive identification of known and unknown impurities.[8]
Proposed UPLC-MS Method:
A UPLC-MS method would be invaluable for the comprehensive analysis of this compound, particularly for identifying and characterizing trace-level impurities and degradation products.
Experimental Protocol: UPLC-MS Method Development
-
Column Selection: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is suitable for UPLC.
-
Mobile Phase Selection: A gradient elution similar to the HPLC method, but with volatile buffers (e.g., 0.1% formic acid in water) to ensure compatibility with the mass spectrometer.
-
Mass Spectrometry Conditions: Electrospray ionization (ESI) in negative ion mode is likely to be effective due to the acidic phenolic proton and the electronegative nitro and fluoro groups. Full scan mode would be used for initial screening, with tandem MS (MS/MS) for structural elucidation of impurities.
-
Flow Rate and Column Temperature: A flow rate of 0.3-0.5 mL/min and a column temperature of 40-50 °C are typical for UPLC.
Gas Chromatography (GC): A Consideration for Volatile Impurities
While HPLC and UPLC are the primary choices for the analysis of the parent compound, GC can be a valuable complementary technique, especially for the analysis of volatile and semi-volatile impurities, such as residual solvents. However, the thermal stability of this compound would need to be carefully evaluated, as high temperatures in the GC inlet could cause degradation.[9]
Proposed GC Method (for volatile impurities):
A headspace GC method with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used to identify and quantify residual solvents from the synthesis process.
Experimental Protocol: Headspace GC-FID/MS
-
Column Selection: A polar capillary column (e.g., DB-WAX or equivalent) is suitable for the separation of common organic solvents.
-
Oven Temperature Program: A temperature gradient program would be used to separate solvents with different boiling points.
-
Injector and Detector Temperatures: Optimized to ensure efficient volatilization and detection without causing degradation of any potential non-volatile components that may carry over.
-
Headspace Parameters: Incubation temperature and time would be optimized to ensure complete partitioning of volatile solvents into the headspace.
The Framework of Analytical Method Validation
Regardless of the chosen technique, the validation process must adhere to the ICH Q2(R1) guidelines, which outline the necessary validation parameters.[10]
Caption: Workflow for Analytical Method Validation.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[10] To demonstrate specificity, forced degradation studies are essential. These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.
Forced Degradation Protocol
-
Acid Hydrolysis: Treat the analyte with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the analyte with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the analyte with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.
-
Photolytic Degradation: Expose the analyte solution to UV light (254 nm) and visible light.
The stressed samples are then analyzed by the proposed analytical method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Linearity, Accuracy, and Precision
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[6] This is typically evaluated by analyzing a series of at least five concentrations across the desired range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[6] It is often determined by spike recovery studies, where a known amount of the analyte is added to a blank matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11] For an HPLC method, this would involve varying parameters such as the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate.
Conclusion and Recommendation
For the comprehensive analytical method validation of this compound, a multi-faceted approach is recommended.
-
Primary Method: A stability-indicating RP-HPLC method with UV detection should be developed and validated as the primary method for routine quality control, assay, and the quantification of known impurities. Its robustness, cost-effectiveness, and widespread availability make it the ideal choice for this purpose.
-
Complementary Method for Impurity Profiling: A UPLC-MS/MS method should be developed and validated for in-depth impurity profiling and characterization. Its superior resolution and specificity are crucial for identifying unknown impurities and degradation products, which is a critical aspect of drug safety assessment.
-
Method for Volatile Impurities: A headspace GC-FID/MS method should be validated for the determination of residual solvents, ensuring compliance with regulatory limits.
By employing this combination of techniques, a comprehensive and robust analytical data package can be generated for this compound, ensuring its quality, safety, and efficacy throughout the drug development lifecycle. This integrated approach not only meets regulatory expectations but also provides a deep understanding of the analyte and its potential impurities, which is the cornerstone of scientific integrity in pharmaceutical development.
References
-
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ICH. (2022). Q14: Analytical Procedure Development and Revision of Q2(R1) Analytical Validation. Retrieved from [Link]
-
Element. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
ResolveMass. (2025). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Retrieved from [Link]
-
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]
-
Waters. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Retrieved from [Link]
-
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
-
Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Pharmaffiliates. (2025). The Complete Guide to Impurity Profiling in Small Molecule APIs. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
News-Medical.net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]
-
The Pharmaceutical and Chemical Journal. (2025). Method Development and Validation of Test Method using RP HPLC. Retrieved from [Link]
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- 8. Methyl 4-fluoro-3-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]
- 9. Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 11. Methyl 4-Fluoro-3-nitrobenzoate [oakwoodchemical.com]
A Senior Application Scientist's Guide to the Synthesis of Fluorinated Nitroaromatics: A Comparative Analysis
For the discerning researcher in medicinal chemistry, agrochemicals, and materials science, the strategic incorporation of fluorine into nitroaromatic scaffolds is a cornerstone of modern molecular design. The unique physicochemical properties imparted by the fluorine atom—enhanced metabolic stability, modulated lipophilicity, and altered electronic character—make these compounds invaluable. This guide provides an in-depth, comparative analysis of the principal synthetic methodologies for accessing fluorinated nitroaromatics, grounded in experimental data and practical insights to empower your research and development endeavors.
The Strategic Importance of Fluorinated Nitroaromatics
Fluorinated nitroaromatic compounds are more than mere synthetic curiosities; they are critical building blocks and pharmacophores. The potent electron-withdrawing nature of the nitro group, often in synergy with fluorine's high electronegativity, activates the aromatic ring for a variety of chemical transformations. The nitro group itself is a versatile handle, readily reducible to an amine for further elaboration into amides, sulfonamides, or heterocyclic systems. This versatility has cemented their role in the synthesis of anti-cancer agents, antibacterials, and advanced polymers.
This guide will dissect and compare the three most prevalent strategies for their synthesis:
-
Nucleophilic Aromatic Substitution (SNAr)
-
The Balz-Schiemann Reaction
-
Electrophilic Fluorination
We will explore the mechanistic underpinnings, practical execution, and comparative performance of each method to inform your synthetic planning.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Method
The Nucleophilic Aromatic Substitution (SNAr) pathway, often referred to as the Halex (Halogen Exchange) process in industrial contexts, is arguably the most direct and widely used method for introducing fluorine into an activated nitroaromatic ring.[1] This reaction relies on the displacement of a leaving group, typically chlorine, by a fluoride source.
The Causality Behind the SNAr Mechanism
The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism. The presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group is critical. This substituent provides the necessary electronic "sink" to stabilize the high-energy intermediate.
-
Nucleophilic Attack: A nucleophilic fluoride ion attacks the carbon atom bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the leaving group (e.g., chloride).
A crucial, and often counterintuitive, principle of SNAr is the reactivity trend of halogens as leaving groups: F > Cl > Br > I . While the C-F bond is the strongest, its cleavage occurs after the rate-determining step (the formation of the Meisenheimer complex). Fluorine's superior ability to stabilize this intermediate through its powerful inductive effect makes fluorinated nitroaromatics exceptionally reactive substrates for further SNAr reactions, while as a leaving group, chloride is more common for the initial fluorination step.[2]
Caption: SNAr mechanism for the fluorination of 1-chloro-4-nitrobenzene.
Experimental Protocol: Synthesis of 1-Fluoro-4-nitrobenzene via Halex Process
This protocol details a typical industrial-scale synthesis using the Halex process.
Objective: To synthesize 1-Fluoro-4-nitrobenzene from 1-Chloro-4-nitrobenzene.
Materials:
-
1-Chloro-4-nitrobenzene
-
Anhydrous potassium fluoride (KF), spray-dried
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Phase-transfer catalyst (e.g., tetrabutylammonium chloride), optional but recommended
-
Toluene for workup
Procedure:
-
Reactor Setup: Charge a dry, inert-atmosphere reactor equipped with a mechanical stirrer, condenser, and thermocouple with anhydrous potassium fluoride (1.2-1.5 equivalents).
-
Solvent Addition: Add the polar aprotic solvent (e.g., DMSO) to the reactor.
-
Substrate Addition: Add 1-Chloro-4-nitrobenzene (1.0 equivalent) to the slurry. If using, add the phase-transfer catalyst (0.05-0.1 equivalents).
-
Reaction: Heat the mixture to 150–250 °C with vigorous stirring.[1] The exact temperature depends on the substrate and solvent. Monitor the reaction progress by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture. Distill off the product under reduced pressure. Alternatively, the mixture can be cooled, quenched with water, and extracted with a suitable organic solvent like toluene.
-
Purification: The crude product is then purified by fractional distillation to yield high-purity 1-Fluoro-4-nitrobenzene.
Performance and Limitations
Advantages:
-
High Yield & Purity: This method is capable of producing yields in the 85-95% range with purities exceeding 99% after purification.[1]
-
Scalability: It is the preferred method for industrial-scale production due to its efficiency and use of relatively inexpensive reagents.[1]
-
High Regioselectivity: The reaction is highly selective for the position activated by the nitro group.[1]
Disadvantages:
-
Harsh Conditions: The reaction requires high temperatures and strictly anhydrous conditions.[1]
-
Substrate Scope: Limited to substrates that are stable at high temperatures and possess a good leaving group activated by an electron-withdrawing group.
The Balz-Schiemann Reaction: A Classic Route from Anilines
Mechanistic Insights
The reaction is a multi-step process that hinges on the formation and subsequent decomposition of a diazonium salt.[3][4]
-
Diazotization: The primary aromatic amine (e.g., 4-nitroaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form an aryl diazonium salt.[4][5]
-
Fluoroborate Salt Formation: The diazonium salt is then treated with fluoroboric acid (HBF₄), which results in the precipitation of the more stable aryl diazonium tetrafluoroborate intermediate.[5]
-
Thermal Decomposition: The isolated diazonium salt is gently heated. It decomposes, releasing nitrogen gas (a superb leaving group) and generating a highly unstable aryl cation. This cation is immediately trapped by a fluoride ion from the BF₄⁻ counterion to yield the desired aryl fluoride.[5][6]
Caption: Experimental workflow for the Balz-Schiemann reaction.
Experimental Protocol: Synthesis of 1-Fluoro-4-nitrobenzene
Objective: To synthesize 1-Fluoro-4-nitrobenzene from 4-Nitroaniline.
Materials:
-
4-Nitroaniline
-
Fluoroboric acid (HBF₄, ~48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether
-
Sand
Procedure:
-
Diazonium Salt Formation:
-
In a flask, prepare a solution of 4-nitroaniline (1.0 equivalent) in aqueous fluoroboric acid. Cool the mixture to 0–5 °C in an ice-salt bath with stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, ensuring the temperature does not rise above 10 °C.
-
Stir for an additional 30 minutes at low temperature. The diazonium tetrafluoroborate salt will precipitate.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water, followed by cold methanol, and finally with cold diethyl ether to facilitate drying.
-
Dry the salt thoroughly in a vacuum desiccator. Caution: Diazonium salts can be explosive when dry.
-
-
Decomposition:
-
Mix the dry diazonium salt with an equal amount of sand in a flask equipped with a distillation apparatus.
-
Heat the flask gently. The decomposition will begin, evidenced by the evolution of nitrogen gas.[3]
-
The product, 1-fluoro-4-nitrobenzene, will distill over. Collect the distillate.
-
-
Purification: The collected liquid can be further purified by redistillation if necessary.
Performance and Limitations
Advantages:
-
Alternative Substrate: Utilizes anilines, providing a synthetic route when haloaromatics are unavailable.
-
High Regioselectivity: The fluorine is introduced specifically at the position of the original amino group.
Disadvantages:
-
Safety Hazards: The thermal decomposition of diazonium salts can be violently exothermic and poses a significant explosion risk, especially on a large scale.[3][7][8]
-
Moderate Yields: Yields can be variable and are often lower than those achieved with SNAr.
-
Stoichiometric Reagents: The reaction is not catalytic and generates significant waste.
Electrophilic Fluorination: The Modern Approach
The development of stable, easy-to-handle electrophilic fluorinating agents has revolutionized the synthesis of organofluorine compounds.[9] These reagents deliver an "F⁺" equivalent to a nucleophilic carbon center. For nitroaromatics, which are electron-deficient, direct electrophilic fluorination of the ring is challenging. However, this method is highly effective for fluorinating positions alpha to the nitro group on an alkyl side chain.
The Mechanism of Action
Electrophilic N-F reagents, such as Selectfluor® (F-TEDA-BF₄), are the modern standard.[9][10] They are generally safer and easier to handle than elemental fluorine.[11] The mechanism for the fluorination of a benzylic position activated by a nitro group involves:
-
Deprotonation: A base (e.g., KOH, t-BuOK) removes the acidic proton at the benzylic position, generating a carbanion (nitronate).[11]
-
Nucleophilic Attack: The generated carbanion acts as a nucleophile, attacking the electrophilic fluorine atom of the N-F reagent (e.g., Selectfluor).
-
C-F Bond Formation: The C-F bond is formed, yielding the fluorinated product.
The precise mechanism (Sₙ2 vs. single-electron transfer, SET) is still a subject of some debate and can depend on the specific substrate and reagent.[9][12]
Caption: General mechanism for benzylic fluorination using Selectfluor®.
Experimental Protocol: α-Fluorination of 4-Nitrotoluene
Objective: To synthesize 4-(Fluoromethyl)-1-nitrobenzene from 4-Nitrotoluene.
Materials:
-
4-Nitrotoluene
-
Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (t-BuOK)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
Procedure:
-
Setup: To a solution of 4-nitrotoluene (1.0 equivalent) in dry acetonitrile, add the base (e.g., t-BuOK, 1.1-1.5 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Carbanion Formation: Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the benzylic anion.
-
Fluorination: Add Selectfluor® (1.0-1.2 equivalents) portion-wise to the solution. The reaction is often exothermic, and cooling may be necessary.
-
Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Performance and Limitations
Advantages:
-
Mild Conditions: Reactions are typically run at or below room temperature.[11]
-
High Selectivity: Excellent for functionalizing C-H bonds alpha to a nitro group.
-
Safety: N-F reagents like Selectfluor are stable, crystalline solids that are significantly safer to handle than elemental fluorine or HF.[10][13]
Disadvantages:
-
Cost: Electrophilic fluorinating agents can be expensive, limiting their use on an industrial scale.[10]
-
Atom Economy: The atom economy is poor, as only one fluorine atom from the large reagent molecule is transferred.
-
Limited Scope for Direct Aryl Fluorination: Not generally effective for the direct fluorination of electron-poor aromatic rings like nitrobenzene itself.
Comparative Analysis Summary
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Balz-Schiemann Reaction | Electrophilic Fluorination (e.g., Selectfluor) |
| Starting Material | Activated Halo-nitroaromatic | Nitroaniline | Nitroalkane / Alkylnitroaromatic |
| Key Reagents | KF, CsF; Polar aprotic solvent | NaNO₂, HBF₄ | N-F Reagent (e.g., Selectfluor), Base |
| Typical Yield | High (85-95%)[1] | Moderate (40-70%) | Good to Excellent (70-95%)[11] |
| Reaction Conditions | High Temperature (150-250°C), Anhydrous[1] | Low Temp (Diazotization), Mild Heat (Decomposition) | Mild (0°C to Room Temp)[11] |
| Regioselectivity | Excellent (at activated position)[1] | Excellent (at original amine position) | Excellent (at acidic C-H position) |
| Scalability | Excellent (Industrial standard) | Poor (Limited by safety) | Poor (Limited by cost) |
| Primary Safety Concern | High temperatures, pressure buildup | Explosion hazard of dry diazonium salts[3][7] | Reagent reactivity, potential exotherms |
| Key Advantage | Cost-effective, high yield, scalable | Accesses fluorinated arenes from anilines | Mild conditions, high functional group tolerance |
| Key Disadvantage | Harsh conditions, limited substrate stability | Significant safety risks, moderate yields | High reagent cost, poor atom economy |
Conclusion and Future Outlook
The synthesis of fluorinated nitroaromatics is a mature field with a robust toolbox of reliable methods.
-
For large-scale, cost-effective production of simple fluoro-nitroaromatics, Nucleophilic Aromatic Substitution remains the undisputed champion.
-
The Balz-Schiemann Reaction , despite its inherent safety risks, provides a crucial pathway from readily available anilines and remains a valuable tool in the academic and discovery setting.
-
Electrophilic Fluorination offers unparalleled mildness and selectivity for functionalizing activated C-H bonds, making it a powerful method for late-stage functionalization and the synthesis of complex molecules where preserving sensitive functional groups is paramount.
The future of this field will likely focus on developing greener, safer, and more catalytic approaches. Innovations such as continuous-flow reactors for managing the hazards of the Balz-Schiemann reaction and the development of more atom-economical electrophilic fluorinating agents are active areas of research that promise to further enhance our ability to synthesize these vital chemical entities.
References
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The University of Manchester. α-Fluorination of Nitrobenzenes and Nitropyridines via Vicarious Nucleophilic Substitution of Hydrogen. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
This document provides a detailed protocol for the safe and compliant disposal of Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate. As a halogenated nitroaromatic compound, this substance requires careful handling and adherence to specific disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. The following guide synthesizes established safety protocols and regulatory requirements to provide a clear, step-by-step approach for researchers and laboratory professionals.
Understanding the Hazards: A Proactive Approach to Safety
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1]
-
Toxicity: Nitroaromatic compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[7]
-
Thermal Instability: The presence of a nitro group suggests potential thermal instability, which could lead to exothermic decomposition under high temperatures.[7][8]
Given these potential hazards, a cautious approach is paramount. Always assume the compound is more hazardous than its components and treat it with the utmost care.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, including preparation for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE).
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile or neoprene).[9] Heavy-duty or double-gloving is recommended.[10] | To prevent skin contact and absorption. Inspect gloves for any signs of damage before use and change them frequently.[11] |
| Eye Protection | Chemical safety goggles and a face shield.[9] | To protect against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Lab Coat | A flame-resistant lab coat.[9] | To protect the body from spills and splashes. |
| Respiratory Protection | A certified respirator may be necessary if handling powders or volatile compounds outside of a fume hood.[9] | To prevent inhalation of dust or vapors. All work with this compound, including weighing and preparing solutions, should ideally be conducted in a certified chemical fume hood.[8][10] |
Waste Segregation and Collection: A Critical Step for Compliance
Proper segregation of chemical waste is a cornerstone of laboratory safety and environmental responsibility. As a halogenated nitroaromatic compound, this compound must be disposed of as hazardous waste.
-
Designate a Waste Container: Use a chemically compatible and clearly labeled hazardous waste container.[12] The original container may be used if it is in good condition.[13] Do not use food containers.[13]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[14][15] Include the approximate concentration and quantity.
-
Segregation: This waste stream must be segregated as halogenated organic waste .[16][17] Do not mix with non-halogenated solvents or other incompatible waste streams.[13][16]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a designated solid hazardous waste container.[10]
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container for halogenated organic compounds.
-
On-Site Storage and Accumulation: Adhering to Regulatory Timelines
The storage of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]
-
Satellite Accumulation Areas (SAAs): Hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13][14] This area must be under the control of laboratory personnel.
-
Container Management: Waste containers in the SAA must be kept securely closed except when adding waste.[13] They should be inspected weekly for any signs of leakage.[13]
-
Storage Limits: Once a waste container is full, it must be moved to a central accumulation area (CAA) within three days.[13] The total time hazardous waste can be stored on-site depends on the facility's generator status (e.g., Small Quantity Generator or Large Quantity Generator).[14]
Spill and Emergency Procedures: Preparedness is Key
In the event of a spill, prompt and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately notify others in the vicinity and evacuate the area if necessary.[10]
-
Don PPE: Before addressing the spill, put on the appropriate PPE as outlined in Section 2.[10]
-
Contain the Spill:
-
Decontaminate: Clean the spill area with soap and water.[8]
-
Dispose of Cleanup Materials: All materials used for cleanup are considered hazardous waste and must be disposed of accordingly.[8][10]
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.[10]
Final Disposal: Partnering with Professionals
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.
-
Consult Your EHS Department: Your institution's EHS department is the primary resource for coordinating hazardous waste disposal. They will have established procedures and approved vendors.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured down the sink.[13]
-
Incineration: High-temperature incineration is a common and effective method for the disposal of halogenated organic compounds.[14]
By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of a compound's potential hazards. Methyl 4-fluoro-2-hydroxy-3-nitrobenzoate, a halogenated nitroaromatic compound, belongs to a class of chemicals that requires meticulous handling. While comprehensive toxicological data for this specific molecule may not be fully established, its structural motifs—a nitro group, a halogen, and a benzoate ester—necessitate a robust safety protocol. This guide provides an in-depth operational plan for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.
Hazard Assessment: Understanding the Risks
The rationale for our PPE selection is directly derived from the potential hazards associated with halogenated nitroaromatic compounds. Structurally similar chemicals are known to be harmful if swallowed, and can cause significant skin, eye, and respiratory irritation.[1][2][3][4][5] The primary routes of exposure we must guard against are inhalation of dust or aerosols, direct skin and eye contact, and accidental ingestion.
-
Skin Contact: Can result in irritation, characterized by redness, itching, and inflammation.[1] Some related compounds may cause skin sensitization.
-
Eye Contact: Poses a risk of serious irritation or damage.[1][2]
-
Inhalation: May irritate the respiratory system, leading to coughing, sore throat, and chest discomfort.[1][3][6]
Given these risks, a multi-layered PPE strategy is not merely a recommendation; it is an essential component of safe laboratory practice.
The Core Protective Ensemble: Your First Line of Defense
The following PPE is mandatory when handling this compound. The selection is based on mitigating the risks identified in compounds with similar functional groups.[7][8]
Engineering Controls: The Foundation of Safety
Before any PPE is donned, ensure proper engineering controls are in place.
-
Chemical Fume Hood: All handling of the solid compound or its solutions must occur within a certified chemical fume hood to minimize inhalation exposure.[2][8]
-
Safety Stations: An operational eyewash station and safety shower must be readily accessible and unobstructed.[1][4][9]
Personal Protective Equipment Summary
| Protection Type | Required Equipment | Specification / Standard | Rationale |
| Eye & Face | Chemical Safety Goggles & Face Shield | EN166 / ANSI Z87.1 | Goggles protect against dust and splashes; a face shield is required when a significant splash risk exists.[4][8][9][10] |
| Hand | Chemically Resistant Gloves | Nitrile or similar | Prevents skin contact and absorption. Must be disposed of after use or upon contamination.[6][7] |
| Body | Full-Length Laboratory Coat | Flame-resistant recommended | Protects skin and personal clothing from contamination. A chemical-resistant apron is advised for large quantities.[7][8] |
| Respiratory | NIOSH-approved Respirator | P95/P1 for dusts; OV/AG/P99 or ABEK-P2 for vapors/higher risk | Required if handling outside a fume hood or if aerosolization is possible.[6] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
A systematic workflow is critical to minimizing exposure from the moment you prepare for an experiment until the final disposal of waste.
Safe Handling Workflow
Caption: Workflow for handling this compound.
Step 1: Preparation and Engineering Controls
-
Verify Controls: Confirm that the chemical fume hood is functioning correctly. Ensure the sash is at the appropriate height during work.
-
Clear Area: Keep the workspace inside the hood free of clutter.
-
Assemble Materials: Place all necessary equipment, including a designated, labeled waste container, inside the hood before introducing the chemical.
Step 2: Spill and Emergency Procedures
-
Skin Contact: Immediately remove any contaminated clothing.[1] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][7] Seek medical attention if irritation persists.[9][11]
-
Eye Contact: Flush eyes immediately with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][6]
-
Minor Spill (in fume hood): Wearing your full PPE, absorb the spill with an inert material such as diatomite or a universal binder.[2] Carefully sweep up the material, avoiding dust creation, and place it in the designated hazardous waste container.[1][6] Decontaminate the area with a suitable solvent like ethanol.[2]
-
Major Spill: Evacuate the immediate area and alert your institution's Environmental Health and Safety (EHS) department.
Step 3: Waste Disposal Plan
As a halogenated nitroaromatic compound, all waste generated must be treated as hazardous.
-
Segregation: This compound must be disposed of in a container specifically designated for halogenated organic waste .[12][13] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[14]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard warnings (e.g., "Toxic," "Irritant").[8][12]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weighing papers, and absorbent pads, must be placed in the same solid halogenated waste container.[6][8]
-
Consult EHS: Always adhere to your institution's specific guidelines for hazardous waste disposal and arrange for pickup by a licensed disposal service.[6][7]
By implementing this comprehensive safety and handling plan, you build a framework of protection that respects the potential hazards of this compound, ensuring a safe environment for discovery.
References
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- Personal protective equipment for handling 4-Methyl-3-nitrobenzoic acid. Benchchem.
- Methyl 4-fluoro-3-nitrobenzoate Safety D
- Methyl 4-fluoro-3-nitrobenzoate Material Safety D
- methyl 4-fluoro-3-hydroxybenzoate Safety D
- Methyl 4-fluoro-3-nitrobenzo
- 4-Fluoro-3-nitrobenzoic acid SAFETY D
- Methyl 4-fluoro-3-nitrobenzoate SAFETY D
- Methyl 3-nitrobenzoate SAFETY D
- 2-Fluoro-5-nitrobenzoic acid SAFETY D
- 2-Fluoro-3-nitrobenzoic acid SAFETY D
- 4-Fluoro-3-nitrobenzoic acid SAFETY D
- Halogenated Organic Liquids - Standard Oper
- Halogenated Solvents in Laboratories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
